Technical Documentation Center

3-Azabicyclo[4.2.0]octan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Azabicyclo[4.2.0]octan-2-one
  • CAS: 1255641-78-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the 3-Azabicyclo[4.2.0]octan-2-one Core: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the 3-azabicyclo[4.2.0]octan-2-one scaffold, a bicyclic β-lactam with significant potential in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 3-azabicyclo[4.2.0]octan-2-one scaffold, a bicyclic β-lactam with significant potential in medicinal chemistry. While specific data for the parent compound is limited in publicly available literature, this document synthesizes information on its core structural motifs, plausible synthetic strategies, predicted properties, and potential applications based on established chemical principles and data from closely related analogues.

Introduction to the 3-Azabicyclo[4.2.0]octan-2-one Scaffold

The 3-azabicyclo[4.2.0]octan-2-one structure represents a fascinating fusion of a piperidine and a β-lactam ring system. This unique architecture imparts a distinct three-dimensional shape and a specific set of chemical properties that make it an attractive scaffold for the design of novel therapeutic agents.

The core of this molecule is the bicyclo[4.2.0]octane framework, a strained ring system that influences the molecule's conformation and reactivity. Fused to this is the 2-azetidinone, or β-lactam, ring—a four-membered cyclic amide that is the cornerstone of a vast array of life-saving antibiotics. The inherent ring strain of the β-lactam is a key determinant of its chemical reactivity and, consequently, its biological activity.

Derivatives of the broader azabicyclo[4.2.0]octane class have shown promise in various therapeutic areas, including as anticancer agents and as ligands for nicotinic acetylcholine receptors.[1] The specific placement of the nitrogen atom and the carbonyl group in the 3-azabicyclo[4.2.0]octan-2-one isomer suggests potential for unique biological interactions and metabolic stability profiles.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C₇H₁₁NO-
Molecular Weight 125.17 g/mol [2]
Monoisotopic Mass 125.084063974 Da[2]
XLogP3 ~0.3[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 0[2]
Topological Polar Surface Area 29.1 Ų-

Synthesis of the 3-Azabicyclo[4.2.0]octan-2-one Core

The construction of the 3-azabicyclo[4.2.0]octan-2-one scaffold can be approached through several established synthetic methodologies for β-lactam formation. The choice of strategy will influence the stereochemical outcome and the potential for introducing substituents.

Staudinger [2+2] Cycloaddition

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam chemistry and presents a plausible route to the 3-azabicyclo[4.2.0]octan-2-one core.[1] The intramolecular variant of this reaction would be particularly well-suited for constructing the bicyclic system.

Staudinger_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Imine Cyclic Imine Precursor Cycloaddition [2+2] Cycloaddition Imine->Cycloaddition Ketene Ketene Precursor Ketene->Cycloaddition Product 3-Azabicyclo[4.2.0]octan-2-one Core Cycloaddition->Product

Staudinger Synthesis Workflow

Experimental Protocol (Generalized):

A suitable cyclic imine precursor, such as a tetrahydropyridine derivative, would be reacted with a ketene generated in situ. The stereochemistry of the resulting cis-fused bicyclic system can often be controlled by the reaction conditions.

  • Imine Formation: A suitable cyclohexene-derived amino acid or its ester is cyclized to form the corresponding tetrahydropyridine imine.

  • Ketene Generation: An appropriate acyl chloride is treated with a tertiary amine (e.g., triethylamine) to generate the ketene in situ.

  • Cycloaddition: The imine solution is added to the freshly prepared ketene at low temperature (e.g., -78 °C to 0 °C) under an inert atmosphere.

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the 3-azabicyclo[4.2.0]octan-2-one derivative.

The stereochemical outcome of the Staudinger reaction is highly dependent on the substituents and reaction conditions, with either cis or trans isomers being accessible.[1]

Photochemical [2+2] Cycloaddition

Photochemical methods offer a powerful alternative for the construction of four-membered rings. An intramolecular [2+2] photocycloaddition of a suitable acyclic precursor could provide a direct route to the 3-azabicyclo[4.2.0]octan-2-one core. A similar strategy has been successfully employed in the synthesis of the isomeric 3-azabicyclo[4.2.0]octan-4-one derivatives.[3][4]

Photochemical_Synthesis cluster_precursor Precursor cluster_reaction Reaction cluster_product Product Acyclic_Precursor Acyclic Diene-Amide Precursor Irradiation UV Irradiation (hν) Acyclic_Precursor->Irradiation Product 3-Azabicyclo[4.2.0]octan-2-one Core Irradiation->Product

Photochemical Synthesis Workflow

Experimental Protocol (Generalized):

  • Precursor Synthesis: An acyclic precursor containing both a double bond and a vinylogous amide or a related chromophore is synthesized.

  • Photocycloaddition: A dilute solution of the precursor in a suitable solvent (e.g., acetonitrile or acetone) is irradiated with UV light of an appropriate wavelength.

  • Isolation and Purification: After the reaction is complete, the solvent is removed, and the resulting 3-azabicyclo[4.2.0]octan-2-one derivative is purified by chromatography.

This method can offer excellent stereocontrol, often favoring the formation of the cis-fused ring system.

Reactivity and Chemical Properties

The reactivity of the 3-azabicyclo[4.2.0]octan-2-one core is dominated by the strained β-lactam ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. The specific site of attack and the nature of the resulting product will depend on the nucleophile and the reaction conditions.

The nitrogen atom of the lactam can be functionalized, and the adjacent methylene groups offer sites for substitution, allowing for the synthesis of a diverse library of derivatives. The cis-fusion of the two rings creates a concave and a convex face, which can influence the stereochemical outcome of subsequent reactions.

Applications in Drug Development

While specific applications for 3-azabicyclo[4.2.0]octan-2-one are not yet documented, its structural motifs suggest significant potential in medicinal chemistry.

  • Antibacterial Agents: The β-lactam ring is the pharmacophore of the most important class of antibiotics. The novel bicyclic scaffold of 3-azabicyclo[4.2.0]octan-2-one could lead to the development of new antibacterial agents with improved activity against resistant strains.

  • Enzyme Inhibitors: Beyond their antibacterial properties, β-lactams are known to inhibit other enzymes, such as proteases and β-lactamases. The unique three-dimensional structure of this scaffold could be exploited to design selective inhibitors for various therapeutic targets.

  • CNS-active Agents: The azabicycloalkane framework is present in many centrally acting drugs. Derivatives of 3-azabicyclo[4.2.0]octan-2-one could be explored for their potential as ligands for neuronal receptors. For instance, other azabicyclo[4.2.0]octane derivatives have been investigated as potent nicotinic acetylcholine receptor agonists.[1]

Conclusion

The 3-azabicyclo[4.2.0]octan-2-one core represents a promising, yet underexplored, scaffold in medicinal chemistry. Its unique combination of a strained β-lactam ring and a bicyclic framework offers exciting opportunities for the design of novel therapeutic agents. While further research is needed to fully elucidate its synthesis, properties, and biological activity, the foundational principles of organic chemistry and the data from related structures provide a strong basis for future investigations into this intriguing molecule.

References

  • Curate ND. Bicyclic beta-lactams and process therefor. Published online June 7, 2016. Accessed February 28, 2026. [Link]

  • Akritopoulou-Zanze I, Whitehead A, Waters JE, Henry RF, Djuric SW. Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions. Org Lett. 2007;9(7):1299-1302. doi:10.1021/ol070164l
  • Bradford Scholars. Biocatalytic production of bicyclic β-lactams with three contiguous chiral centres using engineered crotonases. Accessed February 28, 2026. [Link]

  • Akritopoulou-Zanze I, Whitehead A, Waters JE, Henry RF, Djuric SW. Synthesis of novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives by sequential Ugi/[2+2] ene-enone photocycloadditions. Org Lett. 2007;9(7):1299-1302. doi:10.1021/ol070164l
  • Bose AK, Anjaneyulu B, Bhattacharya SK, Manhas MS. Synthesis of new bicyclic β-lactams. J Chem Soc C. 1967;0:913-915. doi:10.1039/J39670000913
  • Chapman OR, Koch TH, Klein FW, Nelson PJ, Brown EL. Photochemical synthesis at low temperatures. Part III. Ready synthesis of bicyclo[3][4]octan-2-ones from cyclohexenones and ethylene. J Chem Soc C. 1968;0:1246-1250. doi:10.1039/J39680001246

  • De Kimpe N, D'hooghe M. Novel and Recent Synthesis and Applications of β-Lactams. Curr Org Chem. 2007;11(1):19-42. doi:10.2174/138527207779316534
  • Google Patents. US10385068B2 - Synthesis process of precursors of derivatives of beta-lactam nuclei and .... Accessed February 28, 2026.
  • Wang T, Ghorai S, He G, Chen G. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. J Org Chem. 2017;82(18):9627-9636. doi:10.1021/acs.joc.7b01678
  • Albini A, Fasani E, Lazzaroni S, Mella M. 2-Azabicyclo[4.2.0]octane derivatives: stereoselective photochemical synthesis and chemical reactivity. J Chem Soc Perkin Trans 1. 1988;(12):2737-2742. doi:10.1039/P19880002737
  • Chiu P, Choi MY, Ko KS, Zhu X. Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. Asymmetric synthesis of substituted 8-oxabicyclo[3.2.1]octanones and -octenones and cyclopentenones. Carbohydr Res. 2004;339(15):2475-2485. doi:10.1016/j.carres.2004.08.008
  • Advanced ChemBlocks. 3-Azabicyclo[3.2.1]octane. Accessed February 28, 2026. [Link]

  • Davies HML, Loe O. Synthesis of cis-2-aza-3-oxo-4-oxabicyclo[4.2.0]octane and cis-2-aza-3-oxo-4-oxabicyclo[4.1.0]heptane. J Org Chem. 2004;69(1):219-222. doi:10.1021/jo035252+
  • PubChem. (1S,2R,3S,4R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,4,6-pentol. Accessed February 28, 2026. [Link]

  • Hemelryck BV, Gatti A, Turetta N, Depezay J-C, Ghenciulescu A. Enzymatic resolution of bicyclo[4.2.0]oct-2-en-7-ol and the preparation of some polysubstituted bicyclo[3.3.0]octan-2-ones via highly strained tricyclo[4.2.0.01,5]octan-8-ones. J Chem Soc Chem Commun. 1991;(12):847-849. doi:10.1039/C39910000847
  • Reiser O, de Meijere A. Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Published online September 24, 2021.
  • PubChem. 1-Azabicyclo[4.2.0]octan-8-one. Accessed February 28, 2026. [Link]

  • ResearchGate. Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. Published online December 2010.
  • PubChem. (1S,6S)-bicyclo[4.2.0]octan-2-one. Accessed February 28, 2026. [Link]

  • PubChemLite. 3-azabicyclo[4.2.1]nonan-4-one (C8H13NO). Accessed February 28, 2026. [Link]

  • Nichols CJ. The Formation of 7-Oxabicyclo[4.2.0]octanes and 6-Oxabicyclo[3.2.1]octanes via Cationic Iodocyclization. Synth Commun. 2003;33(13):2167-2179. doi:10.1081/SCC-120021045
  • Borowiecka J, Stankiewicz A, Głowacka IE. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules. 2021;26(8):2289. doi:10.3390/molecules26082289
  • Jeyaraman R, Avila S. Chemistry of 3-azabicyclo[3.3.1]nonanes. Chem Rev. 1981;81(2):149-174. doi:10.1021/cr00042a002
  • NIST. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo-. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Accessed February 28, 2026. [Link]

  • PubChem. 1-Azabicyclo(4.2.0)octane, homopolymer. Accessed February 28, 2026. [Link]

  • Khusnutdinov RI, Bayguzina AR, Zakharychev VV, et al. Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein J Org Chem. 2022;18:853-861. doi:10.3762/bjoc.18.87
  • ZINC15. 7-azabicyclo[4.2.0]octane. Accessed February 28, 2026. [Link]

Sources

Exploratory

Conformationally Restricted Cyclobutane-Fused Piperidin-2-Ones: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary The modern drug discovery landscape is increasingly shifting away from flat, sp2-hybridized aromatic systems toward highly saturated, three-dimensional architectures. Increasing the fraction of sp3 carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern drug discovery landscape is increasingly shifting away from flat, sp2-hybridized aromatic systems toward highly saturated, three-dimensional architectures. Increasing the fraction of sp3 carbons (


) in a drug candidate has been empirically correlated with improved clinical success rates, enhanced aqueous solubility, and reduced off-target toxicity. Within this paradigm, the cyclobutane-fused piperidin-2-one  (systematically named 3-azabicyclo[4.2.0]octan-2-one) has emerged as a privileged, conformationally restricted scaffold.

As a Senior Application Scientist, I have observed firsthand how fusing a strained four-membered ring to a standard piperidone core dramatically alters the molecule's exit vectors, reduces entropic penalties upon target binding, and shields vulnerable metabolic hotspots. This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and validated experimental protocols for integrating this scaffold into lead optimization campaigns.

Structural Rationale & Physicochemical Profiling

The standard piperidin-2-one (valerolactam) ring is highly flexible, rapidly interconverting between various half-chair and boat conformations. While this flexibility allows it to bind to multiple targets, it incurs a significant entropic penalty (


) upon binding to a specific protein pocket.

By fusing a cyclobutane ring to the piperidone core, the resulting 3-azabicyclo[4.2.0]octan-2-one system is conformationally locked. The causality here is driven by ring strain: the rigid geometric requirements of the cyclobutane ring force the adjacent piperidone into a stable, predictable conformation. This pre-organization lowers the entropic cost of binding. Furthermore, the cyclobutane moiety acts as a steric shield, blocking cytochrome P450-mediated oxidation at adjacent C-H bonds, thereby extending the molecule's half-life.

Quantitative Data Summary

The table below summarizes the physicochemical shifts observed when transitioning from a standard piperidone to a cyclobutane-fused scaffold.

PropertyPiperidin-2-one3-Azabicyclo[4.2.0]octan-2-oneMechanistic Causality for Shift

0.800.86Addition of the saturated cyclobutane ring increases overall 3D character.
Conformational States Multiple (Rapid equilibrium)Locked (Single dominant state)Ring strain from the [4.2.0] fusion prevents ring flipping.
Metabolic Stability Moderate (Prone to oxidation)HighSteric bulk of the cyclobutane ring shields adjacent C-H bonds from CYP450s.
Exit Vectors Planar/EquatorialOrthogonal/Out-of-planeThe bicyclic hinge forces substituents into distinct 3D spatial trajectories.

Synthetic Methodologies & Mechanistic Insights

Historically, accessing cyclobutane-fused N-heterocycles relied heavily on photochemical [2+2] cycloadditions of dihydropyridones [3]. While effective, these reactions often required specialized UV equipment and suffered from poor functional group tolerance. Recent breakthroughs in transition-metal catalysis have revolutionized this space, offering orthogonal, highly selective pathways [1, 2].

A. Iron-Catalyzed Intermolecular [2+2] Cycloaddition

Recent work by Hertwig et al. demonstrated the use of an electron-deficient, redox-active pyrimidinediimine-iron catalyst to synthesize cyclobutane-fused piperidines and azepanes from unactivated precursors [1]. The causality behind the catalyst design is critical: the


-acidic core enhances catalyst stability against deleterious intramolecular C–H activation, while electron-rich flanking groups accelerate the oxidative cyclization step.
B. Gold-Catalyzed 6-endo-dig Cyclization

For the specific synthesis of cyclobutane-fused dihydropyridones, García-Morales et al. developed a highly efficient gold-catalyzed cycloisomerization of alkynylcyclobutanecarboxamides [2]. The challenge in this transformation is controlling the regioselectivity (5-exo vs. 6-endo). By employing a bulky Buchwald-type ligand (JohnPhos) and a highly electrophilic gold center, the reaction is driven exclusively down the 6-endo-dig pathway.

SyntheticStrategies A Alkynylcyclobutane- carboxamides Gold Au(I) Catalysis (6-endo-dig) A->Gold B Dihydropyridones + Alkenes Photo Photochemical [2+2] Cycloaddition B->Photo C Allyl Amides + Alkenes Fe Fe-Catalyzed [2+2] Cycloaddition C->Fe Target Cyclobutane-fused Piperidin-2-one Gold->Target Photo->Target Fe->Target

Fig 1. Divergent synthetic pathways to the cyclobutane-fused piperidin-2-one scaffold.

Experimental Protocol: Gold-Catalyzed Synthesis of 3-Azabicyclo[4.2.0]oct-4-en-2-ones

The following protocol details the synthesis of the cyclobutane-fused dihydropyridone core via gold catalysis, adapted from established literature standards [2]. This protocol is designed as a self-validating system, ensuring that intermediate states are verified before progression.

Reagents and Materials
  • Substrate: Alkynylcyclobutanecarboxamide (1.0 equiv, 0.5 mmol)

  • Catalyst: JohnPhosAu(MeCN)SbF

    
     (5 mol%)
    
  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (0.1 M)

Step-by-Step Methodology
  • Preparation of the Reaction Milieu:

    • Action: In an argon-filled glovebox, add the alkynylcyclobutanecarboxamide (0.5 mmol) to a flame-dried Schlenk tube.

    • Causality: Moisture must be strictly excluded. Water can act as a competing nucleophile, attacking the gold-activated alkyne to form an undesired ketone byproduct rather than the target lactam.

  • Catalyst Activation and Addition:

    • Action: Dissolve JohnPhosAu(MeCN)SbF

      
       (0.025 mmol, 5 mol%) in 5.0 mL of anhydrous DCE. Add this solution to the Schlenk tube.
      
    • Causality: DCE is selected because its dielectric constant adequately stabilizes the cationic gold intermediate without competitively coordinating to the metal center. The SbF

      
       counterion is deliberately chosen for its non-coordinating nature, ensuring maximum electrophilicity of the Au(I) center required to activate the alkyne.
      
  • Cycloisomerization:

    • Action: Stir the reaction mixture at room temperature (25 °C) for 2–4 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material (

      
      ) and the appearance of a highly UV-active lower spot (
      
      
      
      ) confirms the formation of the conjugated dihydropyridone ring.
  • Quenching and Purification:

    • Action: Filter the crude mixture through a short pad of Celite to remove the gold catalyst, eluting with dichloromethane. Concentrate the filtrate under reduced pressure.

    • Action: Purify via flash column chromatography on silica gel to isolate the pure 3-azabicyclo[4.2.0]oct-4-en-2-one.

Mechanism N1 1. Substrate Coordination Au(I) binds to the alkyne $pi$-system N2 2. Nucleophilic Attack Amide nitrogen attacks activated alkyne N1->N2 N3 3. 6-endo-dig Cyclization Formation of the 6-membered ring N2->N3 N4 4. Protodeauration Release of Au(I) catalyst and product N3->N4

Fig 2. Mechanistic pathway of the Gold-catalyzed 6-endo-dig cyclization.

Pharmacological Applications & Bioisosterism

The 3-azabicyclo[4.2.0]octan-2-one motif is not merely a synthetic curiosity; it is heavily represented in biologically active natural products and modern pharmaceuticals. For example, the natural products sophoraline A (hepatoprotective) and melicodenine G (anti-proliferative) both feature this exact cyclobutane-fused dihydropyridone core [2].

In lead optimization, this scaffold serves as an advanced bioisostere for standard piperidines, piperazines, and morpholines. When a drug candidate suffers from rapid oxidative metabolism at the


-carbon of a piperidine ring, replacing it with a cyclobutane-fused analogue introduces steric hindrance that blocks the approach of the CYP450 heme-oxo species. Furthermore, the rigidified vectors allow medicinal chemists to precisely aim hydrogen bond donors/acceptors at specific residues within a kinase or GPCR binding pocket, often resulting in a 10- to 100-fold increase in binding affinity due to the pre-organized geometry.

References

  • Hertwig, L. E., Bender, T., & Roithová, J. (2023). "Iron-Catalyzed Synthesis of Conformationally Restricted Bicyclic N-Heterocycles via [2+2]-Cycloaddition: Exploring Ring Expansion Mechanistic Insights and Challenges." ACS Catalysis, 13, 6416-6429. URL:[Link] [1]

  • García-Morales, C., et al. (2023). "Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones." Organic & Biomolecular Chemistry, 21, 2898-2902. URL:[Link] [2]

  • Kaneko, C., Momose, Y., Maeda, T., Naito, T., & Somei, M. (1983). "Reactions of 6-Methoxy-3-azabicyclo[4.2.0]octan-2-one and its 7-Substituted Derivatives." Heterocycles, 20(11), 2169-2172. URL:[Link] [3]

Foundational

Bicyclic delta-lactam ring systems in drug discovery

Executive Summary In the continuous evolution of medicinal chemistry, the transition from flat, two-dimensional heteroaromatic rings to three-dimensional, conformationally restricted scaffolds has become a cornerstone of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the continuous evolution of medicinal chemistry, the transition from flat, two-dimensional heteroaromatic rings to three-dimensional, conformationally restricted scaffolds has become a cornerstone of modern drug discovery. Among these privileged structures, bicyclic


-lactam (and 

-lactam) ring systems stand out due to their exceptional ability to mimic peptide secondary structures, enhance metabolic stability, and provide rigid stereocenters for complex alkaloid synthesis[1].

As a Senior Application Scientist, I have observed firsthand that the strategic incorporation of bicyclic lactams is not merely a structural variation, but a calculated mechanistic choice. By restricting critical torsion angles (


 and 

), these scaffolds lock molecules into bioactive conformations—such as Type II

-turns—drastically increasing target affinity and selectivity[2]. This technical guide explores the mechanistic rationale, detailed synthetic workflows, and pharmacological applications of bicyclic

-lactam systems in contemporary drug development.

The Mechanistic Rationale for Bicyclic Lactams

Overcoming Peptide Limitations

Endogenous peptides often exhibit poor oral bioavailability and rapid proteolytic degradation. Peptidomimetics address these flaws, but linear mimetics frequently suffer from entropic penalties upon receptor binding due to high conformational flexibility[1]. Bicyclic lactams solve this by physically constraining the molecule. For example, in the development of L-prolyl-L-leucyl-glycinamide (PLG) analogs, spiro bicyclic lactams are utilized to mimic the N-terminal "C5" conformation and the Type II


-turn, which are essential for allosteric modulation of the Dopamine D2 receptor[3][4].
Stereochemical Control in Alkaloid Synthesis

Beyond peptidomimetics, chiral bicyclic


-lactams serve as powerful building blocks for the enantioselective synthesis of complex polycyclic alkaloids. Phenylglycinol-derived bicyclic lactams act as chiral auxiliaries. The rigid bicyclic framework dictates the facial selectivity of incoming nucleophiles during conjugate additions, ensuring near-perfect enantiomeric excess without the need for expensive chiral transition-metal catalysts[5].

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis of key bicyclic lactam scaffolds. The chemical causality behind each reagent choice is explicitly defined to provide a self-validating workflow.

Protocol A: Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactams

This protocol generates a 6.5.5 spiro bicyclic lactam scaffold designed to mimic a right-handed poly-D-proline II helix or a Type II


-turn, depending on the bridgehead stereochemistry[6].
  • 
    -Allylation:  Begin with tert-butoxycarbonyl (Boc)-protected pipecolic acid. Treat with lithium diisopropylamide (LDA) at -78°C to form the enolate, followed by the addition of allyl bromide.
    
    • Causality: The bulky Boc group directs the allylation to achieve the desired diastereoselectivity.

  • Oxidative Cleavage: Subject the

    
    -allyl derivative to oxidative cleavage using OsO
    
    
    
    (catalytic) and NaIO
    
    
    to yield the corresponding aldehyde.
  • Thiazolidine Formation: Condense the resulting aldehyde with D-cysteine methyl ester in ethanol at room temperature.

    • Causality: This step simultaneously forms the thiazolidine ring and introduces the necessary functional groups for the subsequent lactamization.

  • Lactamization via Mukaiyama’s Reagent: Treat the pipecolyl thiazolidine mixture with 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) and triethylamine in refluxing dichloromethane.

    • Causality: Standard peptide coupling agents (e.g., EDC/HOBt) often lead to epimerization at the highly sensitive 7'a bridgehead carbon. Mukaiyama’s reagent enables mild, rapid cyclization, preserving the critical S or R stereochemistry required for specific

      
      -turn mimicry[6].
      
Protocol B: Enantioselective Synthesis of Uleine Alkaloid Cores via Phenylglycinol-Derived -Lactams

This workflow constructs the bridged tetracyclic ring system of uleine alkaloids[5].

  • Cyclodehydration (Dynamic Kinetic Resolution): React (S)-phenylglycinol with racemic methyl 4-formylhexanoate in the presence of a mild acid catalyst.

    • Causality: The chiral (S)-phenylglycinol acts as an auxiliary. Through dynamic kinetic resolution, the racemic starting material is continuously equilibrated, converging into a single diastereomeric bicyclic lactam in high yield.

  • Unsaturation: Generate the

    
    -unsaturated 
    
    
    
    -lactam via the formation and subsequent thermal elimination of a
    
    
    -ketosulfoxide.
  • Stereoselective Conjugate Addition: Introduce an indole-containing nucleophile (e.g., via a Grignard or cuprate reagent).

    • Causality: The convex face of the bicyclic

      
      -lactam strictly shields one side of the 
      
      
      
      -system, forcing the nucleophile to attack from the less hindered face, establishing the trans stereochemistry with >98% ee.
  • Intramolecular

    
    -Amidoalkylation:  Treat the resulting 4,5-disubstituted 2-piperidone with a Lewis acid (e.g., TiCl
    
    
    
    ) to trigger cyclization at the indole 3-position.
    • Causality: The Lewis acid generates a highly reactive N-acyl iminium ion from the lactam, which acts as an internal electrophile for the electron-rich indole, finalizing the tetracyclic core[5].

Synthesis_Workflow A (S)-Phenylglycinol + Racemic Aldehyde B Cyclodehydration (Dynamic Kinetic Resolution) A->B Condensation C Chiral Bicyclic δ-Lactam B->C Yields D Stereoselective Conjugate Addition C->D Indole Nucleophile E Intramolecular α-Amidoalkylation D->E TiCl4 Cyclization F Tetracyclic Alkaloid (Uleine Core) E->F Formal Synthesis

Caption: Synthetic workflow for uleine alkaloids utilizing phenylglycinol-derived bicyclic lactams.

Pharmacological Applications & Quantitative Data

Allosteric Modulation of Dopamine D2 Receptors

Bicyclic lactams have shown profound efficacy in central nervous system (CNS) drug discovery, particularly in the treatment of Parkinson's disease. PLG is an endogenous peptide that positively modulates the Dopamine D2 receptor. However, its rapid metabolism limits its therapeutic utility.

By replacing the central Leu-Gly dipeptide of PLG with spiro bicyclic lactam scaffolds, researchers successfully created peptidomimetics that resist proteolysis while perfectly aligning the carboxamide pharmacophore into the allosteric binding pocket[4][7]. These constrained molecules stabilize the high-affinity state of the D2 receptor, enhancing the binding of endogenous dopamine and exogenous agonists (like apomorphine).

PLG_Pathway A Bicyclic Lactam PLG Peptidomimetic B Dopamine D2 Receptor (Allosteric Site) A->B Binds C High-Affinity State Stabilization B->C Induces Shift D Enhanced Agonist Binding (NPA) C->D Increases E Modulation of Rotational Behavior D->E In Vivo Effect

Caption: Pharmacological pathway of bicyclic lactam PLG peptidomimetics on Dopamine D2 receptors.

Comparative Biological Activity

The size of the bicyclic ring system directly impacts the


 and 

torsion angles, which in turn dictates in vivo efficacy. The table below summarizes the effect of altering the ring size of spiro bicyclic PLG peptidomimetics on apomorphine-induced rotational behavior in a 6-hydroxydopamine-lesioned rat model of hemiparkinsonism[4].
Compound Scaffold TypeRing SizesDose Administered (i.p.)Increase in Rotational BehaviorPharmacological Profile
PLG (Reference) N/A (Linear)1.0 mg/kgVariable / LowRapidly degraded
Spiro Bicyclic Lactam 2 5.5.50.01 mg/kg25 ± 11%Weak positive modulator
Spiro Bicyclic Lactam 3 5.5.60.01 mg/kg95 ± 31%Strong positive modulator
Spiro Bicyclic Lactam 4 5.6.50.001 mg/kg88 ± 14%Highly potent modulator

Data Interpretation: The expansion of the thiazolidine or lactam ring from a 5-membered to a 6-membered system (5.5.6 and 5.6.5 scaffolds) significantly enhances the molecule's ability to mimic the optimal Type II


-turn, resulting in a nearly 4-fold increase in in vivo efficacy compared to the 5.5.5 system[4].

Emerging Trends: Biocatalytic Approaches

As the demand for green chemistry in drug discovery grows, biocatalytic synthesis of bicyclic lactams is gaining traction. Recent breakthroughs involve the use of engineered myoglobins to catalyze the highly enantioselective intramolecular cyclopropanation of allyl diazoacetamides[8]. By mutating specific residues within the heme pocket (e.g., F43Y, H64V), these metalloenzymes can process complex substrates to yield fused cyclopropane-


-lactams with >99% enantiomeric excess. This iron-based biocatalytic strategy provides a sustainable alternative to traditional palladium- or rhodium-catalyzed C-H insertion reactions, offering rapid access to highly enantioenriched bicyclic scaffolds for medicinal chemistry[8].

Conclusion

Bicyclic


-lactam and 

-lactam ring systems are indispensable tools in the modern medicinal chemist's arsenal. By leveraging their inherent conformational rigidity, scientists can successfully translate unstable endogenous peptides into highly potent, orally bioavailable small molecules. Furthermore, their utility as chiral auxiliaries in formal total synthesis underscores their versatility. As synthetic methodologies expand—particularly with the advent of engineered biocatalysts—the chemical space accessible via bicyclic lactam scaffolds will continue to drive the discovery of novel therapeutics.

References

  • Peptidomimetic toolbox for drug discovery Chemical Society Reviews[Link]

  • Design, synthesis, and dopamine receptor modulating activity of spiro bicyclic peptidomimetics of L-prolyl-L-leucyl-glycinamide PubMed / National Institutes of Health [Link]

  • Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as

    
    -Turn Mimics 
    Journal of Organic Chemistry / ACS[Link]
    
  • Enantioselective formal synthesis of uleine alkaloids from phenylglycinol-derived bicyclic lactams Chemical Communications (RSC Publishing)[Link]

  • Highly Stereoselective Synthesis of Fused Cyclopropane-

    
    -Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation 
    PubMed Central / National Institutes of Health[Link]
    

Sources

Exploratory

Conformation and Reactivity: A Comparative Analysis of 3-Azabicyclo[4.2.0]octane and 1-Azabicyclo[4.2.0]octane (Conidine)

Target Audience: Researchers, Materials Scientists, and Medicinal Chemists Content Type: In-Depth Technical Guide & Whitepaper Executive Summary The positional isomerism of the nitrogen atom within the azabicyclo[4.2.0]o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Medicinal Chemists Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The positional isomerism of the nitrogen atom within the azabicyclo[4.2.0]octane framework fundamentally alters the molecule's topological strain, reactivity, and application profile. 1-Azabicyclo[4.2.0]octane (Conidine) features a bridgehead nitrogen, resulting in a highly strained azetidine-piperidine fused system that readily undergoes cationic ring-opening polymerization (CROP) to form advanced biomaterials. Conversely, 3-Azabicyclo[4.2.0]octane places the nitrogen in a non-bridgehead position, yielding a stable cyclobutane-piperidine fusion. This lack of ring strain at the heteroatom makes it an ideal, conformationally restricted scaffold for drug discovery.

This guide dissects the causality behind these divergent chemical behaviors, providing field-proven protocols for their respective applications.

Structural Topology & Ring Strain: The Causality of Reactivity

The distinct chemical destinies of these two isomers are governed entirely by topological strain mechanics.

  • 1-Azabicyclo[4.2.0]octane (Conidine): Because the nitrogen is at the bridgehead (position 1), the bicyclic system forces the nitrogen to be shared between a six-membered ring and a four-membered ring. This creates an azetidine ring [1]. The rigid chair conformation of the six-membered ring places the four-membered ring in an N-axial and C-6-equatorial position, preventing both ring inversion and nitrogen inversion[2]. The extreme angle strain of the azetidine ring acts as a thermodynamic spring, driving its reactivity toward polymerization.

  • 3-Azabicyclo[4.2.0]octane: Here, the bridgehead atoms are carbons (C1 and C6). The nitrogen resides at position 3, comfortably within the six-membered ring. The resulting structure is a cyclobutane ring fused to a piperidine ring [3]. The secondary amine behaves with the stability of a standard piperidine derivative, making it highly resistant to ring-opening and ideal for derivatization in medicinal chemistry.

StructuralLogic Node1Aza 1-Azabicyclo[4.2.0]octane (Conidine) Node1Strain Azetidine-Piperidine Fusion (Bridgehead N, High Strain) Node1Aza->Node1Strain Node1React Cationic Ring-Opening Polymerization (CROP) Node1Strain->Node1React Node1App Polyconidine (Biomaterials / Polyampholytes) Node1React->Node1App Node3Aza 3-Azabicyclo[4.2.0]octane Node3Strain Cyclobutane-Piperidine Fusion (Secondary N, Low Strain) Node3Aza->Node3Strain Node3React Stable Scaffold (No Ring-Opening) Node3Strain->Node3React Node3App Rigid Bioisostere (Drug Discovery / MedChem) Node3React->Node3App

Caption: Topological strain dictates the divergent reactivity pathways of the two azabicyclo isomers.

1-Azabicyclo[4.2.0]octane (Conidine): Polymerization Dynamics

Conidine is primarily utilized in the synthesis of polyconidine , a positively charged polyelectrolyte used as a carrier system for biological macromolecules (e.g., peptides, viral capsids)[4].

The CROP Mechanism

The polymerization of conidine is a classic Cationic Ring-Opening Polymerization (CROP)[5]. When an initiator (such as an alkyl halide or chiral tricyclic amino acid ester) is introduced, it alkylates the bridgehead nitrogen, forming a highly strained quaternary ammonium cation[6]. The driving force for propagation is the relief of the azetidine ring strain. The monomer's nitrogen nucleophilically attacks the active center, cleaving the C-N bond of the four-membered ring and propagating the living polymer chain[1].

Crucial Causality: The molecular weight of the resulting polymer is dictated by the nucleophilic competition between the monomer and the initiator's counter-ion. If the counter-ion is highly nucleophilic, it terminates the reaction prematurely[1].

CROPMechanism Initiator Initiator (e.g., Alkyl Halide) + Conidine Monomer QuatAmmonium Strained Quaternary Ammonium Cation (Active Center) Initiator->QuatAmmonium Alkylation NucleoAttack Nucleophilic Attack by Monomer Nitrogen QuatAmmonium->NucleoAttack Competition with counter-ion RingOpening Relief of Azetidine Ring Strain (C-N Bond Cleavage) NucleoAttack->RingOpening Ring Opening Propagation Polymer Chain Propagation (Living Polymerization) RingOpening->Propagation Sequential addition Propagation->QuatAmmonium New active center

Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP) for Conidine.

Protocol: Microwave-Assisted Synthesis of Polyconidine

This self-validating protocol utilizes microwave irradiation to bypass the traditionally slow propagation rates of sterically hindered cyclic amines.

  • Monomer Preparation: Dissolve 2-(2-chloroethyl)piperidine hydrochloride in distilled water and basify with NaOH (pH 13). Irradiate at 250 W for 1 hour (max temp 185 ºC). Extract the distillate with diethyl ether and perform fractional distillation to isolate pure conidine[1].

  • Initiation: In a Schlenk tube under an inert N₂ atmosphere, combine conidine with an alkyl halide initiator (e.g., bromoacetic acid for water-soluble polyampholytes) at a 1:1000 initiator/monomer ratio[1].

  • Microwave Polymerization: Irradiate the mixture at 250 W for 60 minutes. The microwave energy ensures homogenous, rapid heating, overcoming the activation energy barrier associated with the sterically congested propagating center.

  • Termination & Purification: Dilute the highly viscous mixture with THF and precipitate into a tenfold excess of cold ethyl acetate. Dry the resulting polyconidine under vacuum. Validate via SEC (Size-Exclusion Chromatography) and ATR FT-IR (look for the disappearance of the strained C-N stretch)[4].

3-Azabicyclo[4.2.0]octane: Conformationally Restricted Scaffold

Unlike conidine, 3-Azabicyclo[4.2.0]octane is not a monomer; it is a highly prized building block in medicinal chemistry. By locking a piperidine ring into a specific spatial arrangement using the fused cyclobutane, chemists can probe specific vector space in receptor binding pockets[3]. It is frequently utilized as a rigid bioisostere for standard piperidines or morpholines to improve metabolic stability and target selectivity.

Protocol: Scaffold Derivatization (Boc-Protection & Functionalization)

To utilize 3-azabicyclo[4.2.0]octane in drug discovery workflows, the secondary amine must first be orthogonally protected.

  • Protection: Dissolve rac-(1R,6S)-3-azabicyclo[4.2.0]octane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise. The low strain of the secondary amine ensures rapid, unhindered deprotonation.

  • Acylation: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir the reaction mixture, allowing it to warm to room temperature over 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation: Purify via flash column chromatography to yield tert-butyl 3-azabicyclo[4.2.0]octane-3-carboxylate. Validate via LC-MS (Expected [M+H]+ corresponding to the Boc-protected mass) and ¹H-NMR (noting the characteristic cyclobutane multiplet at ~1.5–2.5 ppm).

Quantitative Comparative Analysis

The following table summarizes the divergent physical and chemical properties resulting from the nitrogen's topological placement.

Property1-Azabicyclo[4.2.0]octane (Conidine)3-Azabicyclo[4.2.0]octane
Nitrogen Position Bridgehead (Position 1)Non-Bridgehead (Position 3)
Ring Fusion Type Azetidine + PiperidineCyclobutane + Piperidine
Ring Strain (Heterocycle) High (Azetidine angle strain)Low (Standard Piperidine chair)
Nitrogen Inversion Impossible (Locked conformation)Possible (Standard secondary amine)
Primary Reactivity Cationic Ring-Opening PolymerizationElectrophilic Substitution / Cross-coupling
Primary Application Polyelectrolytes, Biomaterial CarriersRigid Bioisostere in Drug Discovery

Conclusion

The comparison between 3-azabicyclo[4.2.0]octane and 1-azabicyclo[4.2.0]octane perfectly illustrates how minor positional changes in bicyclic topologies dictate macro-scale chemical behavior. Conidine's bridgehead nitrogen creates an energetic instability that is elegantly harnessed through CROP to generate advanced polymeric biomaterials. Conversely, the 3-aza isomer leverages the stability of a non-bridgehead nitrogen to serve as a robust, conformationally restricted scaffold for next-generation therapeutics. Understanding the causality of topological strain ensures the correct application of these distinct chemical entities in research workflows.

References

  • Karabulut, E., Özdemir, Z. Ö., Yolaçan, Ç., Sarıçay, Y., & Mustafaeva, Z. (2008). Microwave-Assisted Synthesis and Characterization of Poly(1-Azabicyclo[4.2.0]octane) and Its Water-Soluble Derivatives. Hacettepe Journal of Biology and Chemistry, 36(4), 319-328. Available at:[Link]

  • Yolacan, C., Kulu, I., & Ocal, N. (2010). Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. Chinese Journal of Polymer Science, 28(1), 39-44. Available at:[Link]

  • Goethals, E. J., Schacht, E. H., Bruggeman, P., & Bossaer, P. (1977). Cationic Polymerization of Cyclic Amines. In Ring-Opening Polymerization (Vol. 59, pp. 1-12). American Chemical Society. Available at:[Link]

Sources

Foundational

Escaping Flatland: Engineering 3D-Shaped Heterocyclic Scaffolds for High-Fidelity Library Design

Executive Summary The pharmaceutical industry is currently undergoing a critical pivot from "flatland" chemistry—dominated by -rich, aromatic architectures—toward three-dimensional (3D) scaffolds rich in character ( ).[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry is currently undergoing a critical pivot from "flatland" chemistry—dominated by


-rich, aromatic architectures—toward three-dimensional (3D) scaffolds rich in 

character (

).[1][2] While planar aromatics have historically streamlined synthetic accessibility via Suzuki-Miyaura and Buchwald-Hartwig couplings, they frequently suffer from poor aqueous solubility, promiscuous binding (off-target toxicity), and "patent thickets."

This technical guide outlines the strategic integration of 3D-shaped heterocyclic scaffolds —specifically spirocycles, bridged bicycles, and fused saturated systems—into library design. We explore the causality between molecular geometry and clinical success, detail advanced synthetic methodologies (including photoredox catalysis and ring distortion), and provide a self-validating protocol for accessing high-value bridged bicyclic amines.

Part 1: The Paradigm Shift – and Clinical Success[1][3]

The Metric of Complexity

The correlation between molecular complexity and clinical attrition was formalized by Lovering et al., who introduced the Fraction of


 Carbons (

)
metric.[3]

Key Insight: As compounds move from Discovery


 Phase I 

Market, the average

increases from ~0.36 to ~0.47.
  • Solubility: Planar molecules rely on crystal packing forces (

    
    -
    
    
    
    stacking) that often reduce solubility. 3D scaffolds disrupt this packing, enhancing solvation.
  • Selectivity: 3D scaffolds offer distinct vectors for substituent growth, allowing ligands to explore the "nooks and crannies" of a protein active site, unlike flat molecules that merely intercalate or stack.

Strategic Design Logic

The transition to 3D libraries requires a fundamental change in retrosynthetic logic. We are not merely saturating rings; we are engineering Exit Vectors .

Figure 1: The logical flow from target complexity to scaffold selection, highlighting the divergence in property space between flat and 3D architectures.

Part 2: Synthetic Methodologies for 3D Scaffolds

Accessing 3D scaffolds has historically been more synthetically demanding than coupling aromatics. However, modern methodologies have democratized access to these architectures.

Ring Distortion Strategies

Pioneered by Hergenrother, this approach utilizes complex natural products or readily available aromatics as starting materials. Through oxidative cleavage, ring expansion, or rearrangement, flat precursors are converted into complex 3D cores.

  • Mechanism:[4][5] Converting an aromatic quinoline into a bridged bicyclic system via reduction and oxidative cleavage.

  • Benefit: Rapid generation of stereochemical complexity from cheap chiral pool materials.

Photoredox C-H Functionalization

Standard cross-couplings require pre-functionalized handles (halides, boronates). Photoredox catalysis allows for the direct functionalization of ubiquitous


 bonds.
  • Application: Late-stage functionalization of saturated heterocycles (e.g., piperidines, pyrrolidines) to introduce polarity without de novo synthesis.

De Novo Spirocyclization

Spirocycles (two rings joined at a single atom) are rigid, inherently 3D, and serve as excellent isosteres for gem-dimethyl groups.

  • Key Reaction: The Prins cyclization or intramolecular alkylation of nitriles/esters to form spiro-piperidines.

Part 3: Comparative Data Analysis

The following table illustrates the physicochemical shift when replacing a standard flat linker with a 3D heterocyclic scaffold in a theoretical fragment library.

PropertyFlat Scaffold (e.g., Biphenyl)3D Scaffold (e.g., Bicyclo[1.1.1]pentane)Impact on Drug Development

0.001.00Higher values correlate with clinical success.
Solubility (LogS) Low (-5.0 to -6.0)High (-2.0 to -3.0)Improves formulation and bioavailability.
Selectivity Low (Promiscuous)HighReduces off-target toxicity.
Metabolic Stability Variable (CYP450 oxidation)HighSaturated rings often block metabolic soft spots.
IP Potential Low (Crowded space)HighNovel vectors allow for "patent busting."

Part 4: Protocol – Synthesis of Bridged Bicyclic Amines

Objective: Synthesis of a bridged bicyclic amine (e.g., 2-azabicyclo[3.2.1]octane derivative) via Intramolecular C-H Amination . This protocol is adapted from recent advancements in photoredox/iodine catalysis (e.g., Adpressa/Sarpong methodologies), offering a robust entry into high-value 3D space.

Experimental Principle

This reaction utilizes a Hofmann-Löffler-Freytag (HLF) type mechanism, modernized with iodine (


) and PhI(OAc)

under visible light irradiation to promote a remote

-hydrogen atom transfer (HAT).

Figure 2: Mechanistic pathway for the intramolecular C-H amination yielding bridged bicyclic scaffolds.

Step-by-Step Methodology

Reagents:

  • Substrate: 4-substituted piperidine derivative (1.0 equiv)

  • Oxidant: (Diacetoxyiodo)benzene (PhI(OAc)

    
    ) (1.5 equiv)
    
  • Catalyst: Molecular Iodine (

    
    ) (0.5 equiv)
    
  • Solvent: Cyclohexane or Dichloromethane (DCM)

  • Light Source: 26W CFL or Blue LED (450 nm)

Procedure:

  • Preparation: In a flame-dried reaction vessel equipped with a stir bar, dissolve the piperidine substrate (0.5 mmol) in anhydrous cyclohexane (5 mL, 0.1 M).

  • Addition: Add PhI(OAc)

    
     (241 mg, 0.75 mmol) and 
    
    
    
    (63 mg, 0.25 mmol) sequentially under an inert atmosphere (
    
    
    ).
  • Irradiation: Irradiate the reaction mixture with visible light (Blue LED or CFL) at ambient temperature (25°C). Stir vigorously for 4–12 hours.

    • Monitoring: Monitor consumption of starting material via LC-MS. The formation of the N-iodo intermediate and subsequent cyclization may be observed.

  • Work-up: Quench the reaction with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from purple/brown to clear).
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL). Combine organic layers, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution Hexanes/EtOAc) to isolate the bridged bicyclic product.

  • Validation: Verify structure using

    
     NMR (look for distinct bridgehead protons) and HRMS.
    

Self-Validating Checkpoint:

  • If the reaction stalls, check the light source intensity and distance.

  • If multiple spots appear on TLC, ensure the solvent was strictly anhydrous to prevent competing oxidation pathways.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Huigens, R. W., et al. (2013).[6][7] A ring-distortion strategy to construct stereochemically complex and structurally diverse compounds from natural products.[4][6][7][8][9] Nature Chemistry. [Link]

  • Lux, M. C., et al. (2020).[10] Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat.[10][11] Organic Letters. [Link]

  • Aldeghi, M., et al. (2022). Accurate calculation of the absolute free energy of binding for drug molecules. Chemical Science. [Link]

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition. [Link]

Sources

Exploratory

Fsp3-Rich Bicyclic Nitrogen Heterocycles: Escaping Flatland in Modern Drug Discovery

The "Escape from Flatland" Paradigm For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridized aromatic systems. These molecules were synthetically tractable via robust cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Paradigm

For decades, high-throughput screening (HTS) libraries were dominated by planar, sp2-hybridized aromatic systems. These molecules were synthetically tractable via robust cross-coupling chemistries (e.g., Suzuki, Sonogashira), but their planar nature often led to poor physicochemical properties, high target promiscuity, and ultimately, high clinical attrition rates[1].

The paradigm shifted significantly following Lovering’s seminal analysis, which introduced the concept of "escaping from flatland"[2]. By quantifying the three-dimensionality of a molecule using the fraction of sp3-hybridized carbons (


), researchers demonstrated a compelling correlation: as molecules progress from discovery to approved drugs, their mean 

increases from approximately 0.36 to 0.47[2].

Bicyclic nitrogen heterocycles—encompassing fused, bridged, and spirocyclic architectures—represent the premier structural class for achieving high


. Nitrogen atoms provide essential hydrogen-bonding capabilities and modulate basicity, while the bicyclic framework locks the molecule into a rigid 3D conformation. This preorganization projects pharmacophoric vectors with high precision, minimizing the entropic penalty of binding while simultaneously disrupting planar crystal packing to enhance aqueous solubility[3].

Physicochemical Causality: Why Drives Clinical Success

The transition from flat aromatics to


-rich bicyclic scaffolds is not merely an aesthetic structural preference; it is rooted in fundamental thermodynamics and pharmacokinetics. Planar molecules tend to stack via 

interactions, leading to high melting points and poor aqueous solubility. Furthermore, flat hydrophobic surfaces are notorious for non-specific binding to off-target proteins, including Cytochrome P450 (CYP450) enzymes and the hERG channel, leading to toxicity[3].

By incorporating


-rich bicyclic nitrogen heterocycles, drug developers engineer causality into their design: the steric bulk and 3D complexity actively prevent promiscuous hydrophobic stacking, while the introduction of stereocenters allows for highly specific, lock-and-key interactions with the target protein[1.12].

Table 1: Comparative Physicochemical Profiles: Flat vs.


-Rich Scaffolds 
PropertyFlat Aromatic Scaffolds (

)

-Rich Bicyclic Scaffolds (

)
Mechanistic Causality
Aqueous Solubility (LogS) Poor to ModerateHigh3D geometry disrupts planar crystal packing, lowering the melting point and favoring solvation.
Target Promiscuity High (Frequent off-target hits)Low (Highly selective)Structural complexity and steric encumbrance prevent non-specific hydrophobic stacking.
CYP450 Inhibition High RiskReduced RiskLack of planar lipophilicity limits binding affinity within the CYP450 active site[3].
Clinical Success Rate Lower (Higher attrition)HigherImproved ADME/Tox profile combined with highly specific target engagement[2].

Structural Classes of Bicyclic Nitrogen Heterocycles

The architectural diversity of bicyclic nitrogen heterocycles allows medicinal chemists to explore vast chemical spaces. The three primary classes utilized in modern library design include:

  • Fused Bicycles (e.g., Decahydroquinolines): Decahydroquinolines (DHQs) represent a unique structural moiety owing to their rich stereochemical diversity. The fusion mode (cis vs. trans) and the spatial orientation of substituents drastically influence their physiological effects[3].

  • Bridged Bicycles (e.g., 6-Azabicyclo[3.2.1]octanes): Found in tropane alkaloids, these rigid scaffolds project substituents in highly defined vectors. They are considered privileged motifs in CNS and antiviral drug discovery[4].

  • Spirocycles (e.g., Bis-Spiro-Oxazolidines): Spirocyclic systems connect two rings through a single quaternary carbon. This imparts extreme conformational rigidity. Libraries based on bis-spirocyclic scaffolds have been shown to provide exceptional hit rates due to their unique spatial projections[5].

Advanced Synthetic Methodologies

Historically, the synthesis of


-rich molecules was hampered by the difficulty of forming 

carbon bonds, as transition-metal-catalyzed cross-couplings of alkyl halides often suffer from competitive

-hydride elimination. Today, visible-light photoredox catalysis has revolutionized this space. By generating transient, highly reactive carbon-centered radicals under mild conditions, photoredox catalysis enables the rapid assembly of complex bicyclic nitrogen heterocycles without the need for pre-functionalized, toxic tin or organozinc reagents[4].

PhotoredoxCycle Ir3 Ir(III) Ground State Photocatalyst Ir3_star *Ir(III) Excited State Highly Oxidizing Ir3->Ir3_star Visible Light (Blue LED) Ir2 Ir(II) Reduced State Strong Reductant Ir3_star->Ir2 Single Electron Transfer (SET) Ir2->Ir3 SET to Intermediate Substrate Amino Acid Precursor (Electron Donor) Radical α-Amino Radical (sp3) Nucleophilic Species Substrate->Radical Oxidation & Decarboxylation Product Fsp3-Rich Bicyclic Product (e.g., 6-azabicyclo[3.2.1]octane) Radical->Product Giese Addition Olefin Electron-Deficient Olefin (Acceptor) Olefin->Product Radical Interception

Fig 1. Visible-light photoredox catalytic cycle for generating sp3-rich scaffolds.

Experimental Protocol: Visible-Light Photoredox-Catalyzed Giese Reaction

The following protocol details a self-validating system for the synthesis of 6-azabicyclo[3.2.1]octane derivatives via a decarboxylative Giese addition[4].

Objective: To couple an


-phenylglycine derivative (radical precursor) with an electron-deficient cyclohexenone to construct a bridged bicyclic nitrogen heterocycle.

Reagents & Materials:

  • 
    -phenylglycine derivative (1.0 equiv)
    
  • 2-Cyclohexen-1-one (1.5 equiv)

  • Photocatalyst:

    
     (1.0 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: Anhydrous, degassed DMSO (0.1 M)

  • Equipment: 450 nm Blue LED photoreactor, Schlenk tube.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the

    
    -phenylglycine derivative, the Ir-photocatalyst, and 
    
    
    
    .
    • Causality: The inorganic base is critical to deprotonate the carboxylic acid, facilitating the subsequent single-electron transfer (SET) oxidation by the excited photocatalyst.

  • Solvent Addition & Degassing: Add anhydrous DMSO and 2-cyclohexen-1-one. Seal the tube with a rubber septum and degas the mixture via "freeze-pump-thaw" cycles (x3) or vigorous argon sparging for 15 minutes.

    • Causality: Molecular oxygen is a potent triplet quencher. Failing to remove

      
       will quench the 
      
      
      
      excited state and halt the generation of the
      
      
      -amino radical, resulting in zero yield.
  • Irradiation: Place the Schlenk tube in a 450 nm Blue LED photoreactor. Stir vigorously at room temperature for 16-24 hours.

    • Causality: The blue light provides the exact photon energy required to excite the Ir(III) catalyst to its long-lived triplet excited state without inducing background UV-degradation of the organic substrates.

  • Workup & Extraction: Quench the reaction by diluting with

    
     and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation & QC: Purify via flash column chromatography. The system is self-validating through NMR analysis: the disappearance of the olefinic protons (

    
     ppm) and the emergence of complex multiplet signals in the upfield aliphatic region (
    
    
    
    ppm) confirm the successful
    
    
    bond formation and the structural integrity of the
    
    
    -rich bicycle. High-Resolution Mass Spectrometry (HRMS) must be used to confirm the exact mass of the coupled product.

End-to-End Library Design Workflow

Integrating these complex molecules into a drug discovery pipeline requires a systematic approach. By filtering virtual libraries for


 early in the process, researchers ensure that only molecules with high probabilities of clinical success are synthesized and screened.

Workflow Target Target ID & Validation Design Library Design (Fsp3 > 0.47) Target->Design Synthesis Photoredox & C-H Functionalization Design->Synthesis Screening High-Throughput Screening (HTS) Synthesis->Screening Optimization Hit-to-Lead Optimization Screening->Optimization Candidate Clinical Candidate (Reduced Attrition) Optimization->Candidate

Fig 2. End-to-end workflow for Fsp3-rich bicyclic library design and validation.

Conclusion

The mandate to "escape from flatland" is no longer a theoretical suggestion; it is a fundamental requirement for modern drug discovery.


-rich bicyclic nitrogen heterocycles provide the perfect intersection of physicochemical viability and structural complexity. By leveraging advanced synthetic methodologies such as visible-light photoredox catalysis and heterogeneous hydrogenation[6], application scientists can rapidly construct these 3D architectures, ultimately driving down clinical attrition rates and delivering highly selective therapeutics to the clinic.

References

  • BenchChem Technical Support Team. "The 'Fsp3 Escape from Flatland' Theory: A Comparative Guide for Drug Discovery Professionals." BenchChem.2

  • "Saturated Heterocycles with Applications in Medicinal Chemistry." ResearchGate. 3

  • Lovering, F., et al. "Escaping from Flatland: [2 + 2] Photocycloaddition; Conformationally Constrained sp3-rich Scaffolds for Lead Generation." ACS Medicinal Chemistry Letters. 1

  • "Visible-Light Photoredox-Catalyzed Giese Reaction: Decarboxylative Addition of Amino Acid Derived α-Amino Radicals to Electron-Deficient Olefins." ResearchGate. 4

  • Stotani, S., et al. "Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening." ACS Combinatorial Science. 5

  • "Broad Survey of Selectivity in the Heterogeneous Hydrogenation of Heterocycles." The Journal of Organic Chemistry / UCLA. 6

Sources

Foundational

Topological Polar Surface Area (TPSA) of Bicyclic Lactams

Executive Summary The Topological Polar Surface Area (TPSA) is a critical physicochemical descriptor in medicinal chemistry, serving as a rapid filter for predicting drug transport properties—specifically intestinal abso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Topological Polar Surface Area (TPSA) is a critical physicochemical descriptor in medicinal chemistry, serving as a rapid filter for predicting drug transport properties—specifically intestinal absorption and blood-brain barrier (BBB) penetration.[1] In the context of bicyclic lactams (e.g., penams, cephems, and bridged diazabicyclooctanes), TPSA analysis is uniquely challenging due to the interplay between the rigid, strained scaffold and the polar heteroatoms essential for biological activity.

This guide provides a comprehensive workflow for analyzing TPSA in bicyclic lactam scaffolds. It synthesizes computational prediction (Ertl’s fragment-based method) with experimental validation (PAMPA), addressing the specific nuances of strained amide bonds that distinguish these pharmacophores from linear analogues.

Theoretical Framework: The TPSA-Strain Paradox

The Descriptor

TPSA is defined as the sum of surfaces of polar atoms (usually oxygen, nitrogen, and attached hydrogens) in a molecule.[2] Unlike 3D-PSA, which requires computationally expensive conformational searching, TPSA is calculated from 2D connectivity using tabulated fragment contributions (Ertl et al., 2000).[1]

The Bicyclic Lactam Context

Bicyclic lactams are "privileged structures" in drug design, forming the core of beta-lactam antibiotics and newer non-beta-lactam beta-lactamase inhibitors (BLIs).

The Senior Scientist’s Insight: A critical limitation in standard TPSA calculations for bicyclic lactams is the "Strain Blindness."

  • Standard Assumption: TPSA assumes additivity. A tertiary amide nitrogen contributes similarly regardless of ring size.[1]

  • Physical Reality: In a bicyclic system (e.g., a [3.2.0] heptane system like Penicillin), the bridgehead nitrogen is pyramidalized due to ring strain.[1] This suppresses the amide resonance, making the carbonyl oxygen more electron-rich (polar) and the nitrogen less planar than in a linear amide.

  • Implication: While TPSA is an excellent high-throughput filter, it may slightly underestimate the local polarity of the carbonyl oxygen in highly strained rings. However, for ADME filtering, the topological approximation remains robust (Veber et al., 2002).

Computational Methodology

Algorithm Selection

For bicyclic lactams, the Ertl Fragment-Based Algorithm is the industry standard due to its speed and independence from 3D conformer generation, which is often ambiguous for flexible side chains attached to the rigid lactam core.

Automated Workflow (Python/RDKit)

The following protocol utilizes the RDKit library to calculate TPSA. This workflow is self-validating by flagging molecules that exceed the "Veber Rule" threshold (


 for oral bioavailability).[1]
Visualizing the Filtering Logic

The following diagram illustrates the decision tree for prioritizing bicyclic lactam scaffolds based on TPSA and BBB permeability requirements.

TPSA_Workflow Start Input: Bicyclic Lactam Library (SMILES) Calc Calculate TPSA (Ertl Method) Start->Calc Decision1 Target: CNS Drug? (BBB Penetration) Calc->Decision1 CheckCNS Check TPSA < 90 Ų Decision1->CheckCNS Yes CheckOral Check TPSA < 140 Ų Decision1->CheckOral No PassCNS High Probability: BBB Permeable CheckCNS->PassCNS Yes FailCNS Low Probability: Peripherally Restricted CheckCNS->FailCNS No PassOral High Probability: Oral Bioavailability CheckOral->PassOral Yes FailOral Low Probability: Parenteral Only CheckOral->FailOral No

Figure 1: Decision matrix for prioritizing bicyclic lactams based on therapeutic indication and TPSA thresholds.

Experimental Validation: The PAMPA Protocol

Computational predictions must be validated. For bicyclic lactams, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the gold standard for validating TPSA-driven predictions because it isolates passive diffusion (driven by TPSA/LogP) from active transport.

Why PAMPA for Lactams?

Many bicyclic lactams (like cephalosporins) are substrates for influx transporters (e.g., PEPT1) in vivo.[1] Caco-2 assays confound passive and active transport.[1] PAMPA measures only the passive component, providing a direct correlation to the physical TPSA value.

Step-by-Step Protocol

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

  • Acceptor Plate: 96-well PTFE plate.[1]

  • Lipid Solution: 1% (w/v) Lecithin in n-dodecane.[1]

  • Buffer: PBS (pH 7.4).[1][3]

Procedure:

  • Membrane Preparation: Carefully pipette 5 µL of Lipid Solution onto the porous membrane of the Donor Plate.[3] Critical: Allow 5 minutes for solvent evaporation to ensure a uniform bilayer.[1]

  • Compound Preparation: Dissolve the bicyclic lactam in DMSO (10 mM stock), then dilute to 50 µM in PBS (Donor Solution).

  • Assembly:

    • Fill Acceptor Plate wells with 300 µL of blank PBS.[1]

    • Fill Donor Plate wells with 200 µL of Donor Solution.

    • Place Donor Plate on top of Acceptor Plate (creates a "sandwich").

  • Incubation: Incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

  • Quantification: Separate plates. Analyze aliquots from both Donor and Acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[1]

  • Calculation:

    
    
    Where 
    
    
    
    are volumes,
    
    
    is filter area, and
    
    
    is time.[1]

Structure-Property Relationships (SAR) Data

The following table correlates calculated TPSA with observed bioavailability for common bicyclic lactam classes. Note how the addition of polar side chains (hydroxyls, amines) drastically increases TPSA, shifting the drug from CNS-permeable to peripherally restricted.

Drug NameScaffold TypeKey SubstituentsTPSA (Ų)Predicted PermeabilityClinical Route
Penicillin G PenamBenzyl side chain110.5Moderate (Oral/Inj)IV/IM (Acid labile)
Ampicillin PenamAmino-benzyl137.0Moderate (Oral limit)Oral/IV
Amoxicillin PenamHydroxy-amino-benzyl157.0Low (Passive)*Oral
Ceftriaxone CephemComplex polar tail236.0Very LowIV/IM Only
Diazabicyclooctane DBOSulfate mimic~85.0HighOral/IV

*Note: Amoxicillin has high oral bioavailability despite high TPSA because it is actively transported by PEPT1, highlighting the need to distinguish between TPSA-predicted passive diffusion and total bioavailability.

Mechanistic Pathway: From Structure to Permeability

The relationship between the bicyclic core, TPSA, and membrane traversal is detailed below.

Mechanism Struct Bicyclic Lactam Structure Polarity Polar Atoms (N, O, S) Struct->Polarity Defines H_Bond Desolvation Energy Penalty Polarity->H_Bond Increases TPSA TPSA Value (Sum of Fragments) Polarity->TPSA Quantified by Membrane Lipid Bilayer Permeation H_Bond->Membrane Inhibits TPSA->Membrane Inverse Correlation

Figure 2: The mechanistic impact of TPSA on membrane permeability.[1] High TPSA implies a high desolvation energy penalty, making it energetically unfavorable for the molecule to enter the lipophilic membrane.

References

  • Ertl, P., Rohde, B., & Selzer, P. (2000).[1][4] Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties.[2][5][6] Journal of Medicinal Chemistry.

  • Veber, D. F., et al. (2002).[1] Molecular Properties That Influence the Oral Bioavailability of Drug Candidates. Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2004).[1] Lead- and drug-like properties: the rule-of-five revolution. Drug Discovery Today: Technologies. [1]

  • Pajouhesh, H., & Lenz, G. R. (2005).[1] Medicinal chemical properties of successful central nervous system drugs. NeuroRx.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of the 3-Azabicyclo[4.2.0]octan-2-one Scaffold via Visible-Light [2+2] Photocycloaddition

Strategic Context & Biological Relevance The 3-azabicyclo[4.2.0]octan-2-one motif is a privileged cyclobutane-fused δ-lactam scaffold. This highly strained, conformationally restricted architecture is embedded in several...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Biological Relevance

The 3-azabicyclo[4.2.0]octan-2-one motif is a privileged cyclobutane-fused δ-lactam scaffold. This highly strained, conformationally restricted architecture is embedded in several biologically valuable natural products, including the hepatoprotective agent sophoraline A and the anti-proliferative compound melicodenine G[1].

From a synthetic perspective, the most atom-economical and direct retrosynthetic disconnection for cyclobutane construction is the olefin [2+2] photocycloaddition[2]. While traditional methods rely on high-energy UV-C irradiation (e.g., 254 nm) of 2-pyridones or 5,6-dihydropyridin-2-ones, these conditions often suffer from poor functional group tolerance, competitive [4+4] photodimerization, and low regioselectivity. By transitioning to visible-light-mediated energy transfer (EnT) catalysis , researchers can selectively excite the lactam to its reactive triplet state under mild conditions, ensuring high regiocontrol and scalability[3].

Mechanistic Causality: Energy Transfer Catalysis

The successful synthesis of the 3-azabicyclo[4.2.0]octan-2-one core via intermolecular [2+2] photocycloaddition requires precise control over the excited states of the reacting species.

  • Triplet Sensitization: The ground-state α,β-unsaturated lactam (5,6-dihydropyridin-2-one) has a high triplet energy (

    
     kcal/mol) and poor inherent intersystem crossing (ISC) efficiency. Direct UV irradiation leads to singlet-state side reactions. By employing a high-triplet-energy Iridium photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆  (
    
    
    
    kcal/mol), we enable selective Dexter energy transfer.
  • Diradical Intermediates: The excited triplet lactam reacts with a ground-state alkene (e.g., styrene) to form a 1,4-diradical intermediate. The stability of this diradical dictates the regiochemistry. Styrene steers the reaction toward the Head-to-Tail (HT) isomer due to the stabilization of the benzylic radical.

  • Spin Inversion & Ring Closure: The triplet diradical must undergo ISC back to the singlet manifold before bond formation can occur to yield the final cyclobutane-fused lactam.

Mechanism A 5,6-Dihydropyridin-2-one (Ground State S0) C Lactam (Excited T1) Triplet State A->C Energy Transfer (Dexter) B Photocatalyst[Ir] (Excited T1) B->C Collision E 1,4-Diradical Intermediate C->E + Alkene D Alkene (Ground State) D->E F 3-Azabicyclo[4.2.0]octan-2-one (Target Scaffold) E->F ISC & Ring Closure

Figure 1: Triplet-sensitized [2+2] photocycloaddition mechanism via a 1,4-diradical intermediate.

Reaction Optimization & Quantitative Data

To establish a robust protocol, various sensitizers and light sources were evaluated for the reaction of 5,6-dihydropyridin-2-one with styrene. The data below highlights the necessity of matching the photocatalyst's triplet energy with the substrate.

Table 1: Optimization of[2+2] Photocycloaddition Conditions

EntryPhotocatalyst (mol%)Light SourceSolventYield (%)Regioselectivity (HH:HT)
1None254 nm (UV-C)MeCN351.2:1
2Thioxanthone (10)365 nm (UV-A)MeCN683:1
3Ru(bpy)₃(PF₆)₂ (2)440 nm (Blue)MeCN15N/A
4 Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1) 440 nm (Blue) MeCN 89 >10:1
5Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1)440 nm (Blue)EtOAc728:1

Causality Note: Entry 3 fails because the triplet energy of the Ruthenium complex (~49 kcal/mol) is too low to sensitize the lactam. Entry 4 is optimal, providing high yields and excellent regiocontrol while avoiding the degradation pathways associated with high-energy UV-C light (Entry 1).

Experimental Protocol: Continuous-Flow Synthesis

Photochemical reactions in batch reactors are inherently limited by the Beer-Lambert law, where light intensity drops exponentially over distance. To ensure uniform irradiation, minimize over-exposure, and scale the synthesis of the 3-azabicyclo[4.2.0]octan-2-one core safely, a continuous-flow microreactor setup is strictly recommended.

Workflow N1 Reagent Reservoir (Degassed) N2 Syringe Pump (0.5 mL/min) N1->N2 N3 Photochemical Reactor (440 nm LED) N2->N3 N4 Back Pressure Regulator N3->N4 N5 In-line UV-Vis Monitoring N4->N5 N6 Product Collection & Purification N5->N6

Figure 2: Continuous-flow setup for scalable visible-light [2+2] photocycloaddition.

Step-by-Step Methodology

Phase 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask, dissolve 5,6-dihydropyridin-2-one (1.0 mmol, 1.0 equiv) and styrene (5.0 mmol, 5.0 equiv) in anhydrous Acetonitrile (10 mL, 0.1 M). Note: The excess alkene is required to outcompete non-productive decay pathways of the triplet lactam and suppress lactam homodimerization.

  • Add Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.01 mmol, 1 mol%) to the solution.

  • Critical Step: Degas the mixture using three consecutive freeze-pump-thaw cycles. Oxygen is a potent triplet quencher (

    
     kcal/mol) and will rapidly deactivate the Ir-catalyst, generating singlet oxygen that degrades the substrate. Backfill the flask with ultra-pure Argon.
    

Phase 2: System Validation (Self-Validating Checkpoint) 4. Before initiating continuous flow, extract a 0.5 mL aliquot via a gas-tight syringe and irradiate it in a sealed vial (440 nm LED) for 15 minutes. 5. Analyze the aliquot via LC-MS. You must confirm the presence of the product mass


 and verify the absence of oxidized byproducts. If degradation is observed, the degassing procedure was insufficient and must be repeated.

Phase 3: Continuous-Flow Execution 6. Load the degassed mixture into a gas-tight glass syringe mounted on a programmable syringe pump. 7. Connect the syringe to a PFA (perfluoroalkoxy) capillary tubing reactor (Internal Diameter: 0.8 mm, Volume: 10 mL) wrapped tightly around a 440 nm high-power LED cylinder. 8. Set the flow rate to 0.5 mL/min, achieving a residence time of exactly 20 minutes. 9. Attach a Back Pressure Regulator (BPR) set to 5 bar at the reactor outlet to prevent outgassing or solvent boiling due to localized heating from the LEDs. 10. Monitor the reactor effluent via an in-line UV-Vis flow cell or periodic TLC (Eluent: 1:1 EtOAc/Hexane). The lactam starting material (


) should be completely consumed, transitioning to the less polar cyclobutane product (

).

Phase 4: Isolation 11. Collect the effluent in a flask shielded from ambient light. 12. Concentrate the mixture under reduced pressure and purify via flash column chromatography (gradient elution: 10% to 50% EtOAc in Hexanes) to yield the pure 7-phenyl-3-azabicyclo[4.2.0]octan-2-one.

References

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin[2 + 2] Photocycloaddition Reactions Chemical Reviews (ACS Publications)[Link]

  • Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions The Journal of Organic Chemistry (ACS Publications)[Link]

  • Gold-catalyzed endo-selective cyclization of alkynylcyclobutanecarboxamides: synthesis of cyclobutane-fused dihydropyridones Organic & Biomolecular Chemistry (RSC Publishing)[Link]

Sources

Application

Application Note: High-Efficiency Synthesis of Bridged Azabicyclic Scaffolds via Intramolecular [2+2] Photocycloaddition of Acryloyl Piperidines

Executive Summary & Strategic Value In the landscape of modern drug discovery, the escape from "flatland" (sp²-rich aromatic structures) toward three-dimensional, sp³-rich scaffolds is a critical mandate. The intramolecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the landscape of modern drug discovery, the escape from "flatland" (sp²-rich aromatic structures) toward three-dimensional, sp³-rich scaffolds is a critical mandate. The intramolecular [2+2] photocycloaddition of acryloyl piperidines represents a premier methodology for constructing bridged azabicyclic systems (such as 2-azabicyclo[3.3.1]nonanes or "morphans"). These scaffolds are structurally homologous to opioids, strychnine alkaloids, and suomilide, offering high Fsp³ scores and novel vectors for structure-activity relationship (SAR) exploration.

This guide details the transition from traditional batch photolysis to scalable Continuous Flow Photochemistry .[1] By leveraging flow reactors, researchers can overcome the Beer-Lambert attenuation limits of batch vessels, ensuring uniform irradiation, reduced polymerization side-reactions, and gram-scale throughput.

Mechanistic Principles & Reaction Design[2]

The transformation relies on the photo-excitation of the acrylamide enone system. Unlike thermal cycloadditions (e.g., Diels-Alder), this process is symmetry-allowed under photochemical conditions.

The Photochemical Pathway

The reaction proceeds via a triplet excited state mechanism, often requiring a photosensitizer (e.g., Acetone, Xanthone) or direct excitation at specific UV wavelengths (254 nm or 300-350 nm depending on substitution).

  • Excitation: The ground state enone (S₀) absorbs a photon, reaching the singlet excited state (S₁).

  • Intersystem Crossing (ISC): Rapid ISC converts S₁ to the longer-lived Triplet state (T₁).

  • Biradical Formation: The T₁ alkene attacks the tethered alkene, forming a 1,4-biradical intermediate.

  • Spin Inversion & Closure: The biradical undergoes spin inversion (T₁

    
     S₀) and collapses to form the cyclobutane ring.
    
Visualization: Mechanistic Pathway

G Substrate N-Acryloyl-2-alkenylpiperidine (Ground State S0) S1 Singlet Excited State (S1) Substrate->S1 Absorption Excitation UV Excitation (hν) Excitation->Substrate ISC Intersystem Crossing (ISC) S1->ISC T1 Triplet State (T1) ISC->T1 Biradical 1,4-Biradical Intermediate T1->Biradical Alkene Attack SideRxn Polymerization (Side Reaction) T1->SideRxn Intermolecular Collision Product Bridged Azabicycle (Cyclobutane Fused) Biradical->Product Ring Closure (Spin Inversion)

Figure 1: Energy landscape and reaction pathway for the intramolecular [2+2] cycloaddition.

Experimental Protocols

Critical Pre-Experiment Considerations
  • Concentration: High dilution (0.01 M – 0.05 M) is mandatory to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Oxygen is a potent triplet quencher. All solvents must be sparged with Argon or Nitrogen for at least 30 minutes prior to irradiation.

  • Solvent Choice: Acetonitrile or Acetone (acts as solvent + sensitizer) are standard. Avoid solvents with low UV cutoffs that absorb in the excitation window.

Protocol A: Continuous Flow Synthesis (Recommended)

Rationale: Flow chemistry maximizes the surface-area-to-volume ratio, preventing the "inner filter effect" where products or impurities block light from reaching the bulk solution.

Equipment:

  • FEP/PFA Tubing reactor (e.g., Vapourtec, Uniqsis, or custom coil).

  • UV Source: Medium Pressure Hg Lamp or 365 nm High-Power LED module.

  • HPLC Pump.

  • Back-pressure regulator (4-8 bar).

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -acryloyl-2-(but-3-enyl)piperidine (1.0 g) in degassed Acetonitrile (200 mL) to achieve a 0.025 M concentration.
    
  • System Priming: Flush the flow reactor with pure degassed solvent to establish baseline pressure and check for leaks.

  • Irradiation: Set the residence time (

    
    ) to 10–30 minutes (determined by flow rate and reactor volume). Turn on the cooling system to maintain reactor temperature < 30°C.
    
  • Collection: Pump the reaction mixture through the irradiated coil. Collect the output in a flask shielded from ambient light.

  • Workup: Evaporate solvent under reduced pressure. The crude oil is typically clean enough for NMR; purify via flash chromatography (SiO₂, EtOAc/Hexanes) if necessary.

Protocol B: Batch Synthesis (Traditional)

Rationale: Suitable for small-scale exploratory screens (< 100 mg).

Equipment:

  • Immersion well reactor (Quartz or Pyrex depending on wavelength).

  • Medium Pressure Hg Lamp (450W).

  • Pyrex filter sleeve (cuts off < 290 nm to prevent degradation).

Step-by-Step Workflow:

  • Loading: Charge the reaction vessel with substrate (0.01 M in Acetone).

  • Degassing: Bubble Nitrogen through the solution for 30 minutes.

  • Irradiation: Insert the lamp (with cooling jacket) into the well. Irradiate for 2–6 hours. Monitor by TLC or GC-MS every 30 minutes.

  • Workup: Concentrate in vacuo.

Visualization: Continuous Flow Setup

FlowSetup Reservoir Feed Reservoir (Degassed Substrate) Pump HPLC Pump (Precise Flow Rate) Reservoir->Pump Reactor Photoreactor Coil (Wrapped around UV Source) Pump->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Cooling Cooling System (Fan/Chiller) Cooling->Reactor Temp Control Collection Product Collection BPR->Collection

Figure 2: Schematic of a continuous flow photochemistry platform for [2+2] cycloaddition.

Data Analysis & Validation

Successful conversion is marked by the disappearance of olefinic protons and the appearance of high-field cyclobutane protons.

Table 1: Representative NMR Shift Diagnostics

MoietyStarting Material (

H

ppm)
Product (

H

ppm)
Diagnostic Change
Acrylamide Olefin 6.2 – 6.6 (multiplets)AbsentComplete Disappearance
Tethered Alkene 5.7 – 5.9 (multiplet)AbsentComplete Disappearance
Cyclobutane Methine N/A2.8 – 3.2 (multiplet)New Signal Appearance
Bridgehead H N/A2.2 – 2.5 (broad)Upfield shift due to strain
Troubleshooting Guide
  • Issue: Polymerization (White precipitate/gum).

    • Cause: Concentration too high.

    • Fix: Dilute reaction to 0.005 M.

  • Issue: Low Conversion.

    • Cause: Lamp degradation or "fouling" (polymer coating on the reactor wall).

    • Fix: Clean reactor with nitric acid wash; check lamp intensity; increase residence time.

  • Issue: Complex Mixture.

    • Cause: Over-irradiation leading to secondary photolysis (Norrish Type I/II).

    • Fix: Reduce residence time; use a filter (e.g., Pyrex or Uranium glass) to cut off high-energy UV (<300 nm).

References

  • Synthesis of 2-Azabicyclo[3.3.1]nonanes (Morphan Scaffolds)

    • Source: Bonjoch, J., Diaba, F., & Bradshaw, B. (2011). Synthesis.
    • Context: Comprehensive review on constructing the morphan core, highlighting the str
  • Flow Photochemistry: Old Light Through New Windows

    • Source: Knowles, J. P., Elliott, L. D., & Booker-Milburn, K. I. (2012). Beilstein Journal of Organic Chemistry.
    • Context: The authoritative guide on why flow chemistry is superior to batch for photochemical [2+2] cycloadditions.
  • Bicyclic Piperidines via [2+2] Photocycloaddition

    • Source:Journal of Organic Chemistry / PubMed (2021).
    • Context: Specific protocols for synthesizing fused bicyclic piperidines using intramolecular photocyclization.[2]

  • Continuous-Flow Chemistry and Photochemistry for Manufacturing

    • Source: MDPI (2022).
    • Context: Industrial application notes on scaling up photochemical cycloadditions.

Sources

Method

Photochemical Synthesis of Cyclobutane-Fused Lactams

From Batch Mechanistics to Continuous Flow Scalability Executive Summary Cyclobutane-fused lactams represent a privileged structural motif in medicinal chemistry, serving as rigid bioisosteres for proline and piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

From Batch Mechanistics to Continuous Flow Scalability

Executive Summary

Cyclobutane-fused lactams represent a privileged structural motif in medicinal chemistry, serving as rigid bioisosteres for proline and piperidine rings in peptide mimetics and alkaloids (e.g., grandisol, piperidine alkaloids). Their synthesis, traditionally challenging via thermal methods due to orbital symmetry forbiddenness, is uniquely accessible through [2+2] photocycloaddition .

This Application Note provides a definitive guide to synthesizing these scaffolds. It bridges the gap between fundamental photophysics and modern process chemistry, transitioning from high-selectivity intramolecular batch protocols to scalable continuous-flow intermolecular systems.

Mechanistic Foundation

The [2+2] photocycloaddition of


-unsaturated lactams (or enones) with alkenes violates the Woodward-Hoffmann rules for thermal activation but is allowed photochemically.

The Pathway:

  • Excitation: Direct absorption (

    
    ) followed by rapid Intersystem Crossing (ISC) to the Triplet State (
    
    
    
    ).
  • Biradical Formation: The triplet enone attacks the ground-state alkene, forming a 1,4-biradical intermediate.

  • Cyclization: Spin inversion (ISC) allows the biradical to collapse into the cyclobutane ring.[1]

Key Selectivity Drivers:

  • Regioselectivity (Head-to-Head vs. Head-to-Tail): Governed by the polarization of the excited state and steric repulsion in the exciplex.

  • Stereoselectivity (Exo vs. Endo): In intramolecular cases, this is dictated by the tether length (rule of five) and ring strain.

Figure 1: Mechanistic Pathway (DOT Visualization)

G Start Ground State (Enone + Alkene) Excited Singlet Excited State (S1) Start->Excited hν (Absorption) Triplet Triplet State (T1) Excited->Triplet Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate Triplet->Biradical Alkene Attack Biradical->Start Back-Reaction (Efficiency Loss) Product Cyclobutane-Fused Lactam Biradical->Product Spin Inversion & Cyclization

Caption: The stepwise radical mechanism of [2+2] photocycloaddition. Note that the long lifetime of the triplet biradical allows for bond rotation, often leading to thermodynamic mixtures unless constrained (intramolecular).

Critical Experimental Parameters
ParameterImpact on ReactionOptimization Strategy
Wavelength (

)
Determines excitation efficiency.Match light source to substrate

. UV (254-300 nm) for direct excitation; Visible (400-450 nm) if using a sensitizer (e.g., Thioxanthone).
Concentration Controls Inter- vs. Intramolecular pathways.Batch: High dilution (<0.02 M) favors intramolecular cyclization. Flow: Can tolerate higher conc. (0.1 M+) due to better photon flux.
Degassing Oxygen (

) is a triplet quencher.
Mandatory: Sparge with Argon/Nitrogen for 15 mins (Batch) or use degassed solvents in Flow.
Solvent Choice Affects excited state lifetime and solubility.Acetonitrile (MeCN): Standard (polar, non-absorbing). Acetone: Acts as both solvent and triplet sensitizer (

nm).
Protocol A: Intramolecular Synthesis (Batch)

Target: High-stereoselectivity synthesis of a tricyclic lactam. Application: Accessing complex core scaffolds for alkaloid total synthesis.

Materials
  • Substrate:

    
    -(4-pentenyl)maleimide or 4-(alkenyloxy)-2-quinolone.
    
  • Solvent: Acetonitrile (HPLC Grade).

  • Reactor: Quartz immersion well (for <300 nm) or Pyrex (for >300 nm).

  • Light Source: Medium-pressure Mercury (Hg) lamp (450W) with Pyrex filter (cuts off <290 nm to prevent polymer degradation).

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 mmol) in Acetonitrile (100 mL) to achieve a 0.01 M concentration .

    • Why? High dilution prevents intermolecular dimerization (polymerization).

  • Degassing: Seal the vessel with a septum. Insert a long needle connected to an Argon line directly into the solvent. Sparge vigorously for 20 minutes. Add an exit needle for pressure relief.

    • Validation: Oxygen quenching is the #1 cause of reaction failure.

  • Irradiation: Place the vessel in the photoreactor cooling jacket (maintained at 20-25°C). Turn on the Hg lamp.

  • Monitoring: Monitor by TLC or GC-MS every 30 minutes. Look for the disappearance of the alkene stretch in IR or the olefinic protons in NMR.

    • Endpoint: Typically 2-4 hours. Over-irradiation can lead to Norrish Type I cleavage (ring opening).

  • Workup: Evaporate solvent under reduced pressure. The rigid cyclobutane product often crystallizes upon triturating with diethyl ether.

Protocol B: Intermolecular Synthesis (Continuous Flow)

Target: Scalable synthesis of cyclobutane-fused lactams via Maleimide-Alkene addition. Application: Library generation for fragment-based drug discovery.

Why Flow? Batch photochemistry is limited by the Beer-Lambert Law ; light cannot penetrate deep into large reactors. Flow chemistry uses narrow tubing (high surface-to-volume ratio) to ensure uniform irradiation, reducing reaction times from hours to minutes.

Flow Reactor Setup (DOT Visualization)

Flow Feed Feed Solution (Substrate + Alkene) Pump HPLC Pump (0.1 - 2.0 mL/min) Feed->Pump Reactor FEP Tubing Coil (Wrapped around LED) Pump->Reactor Degassed Stream BPR Back Pressure Regulator (4-8 bar) Reactor->BPR Light Light Source (365 nm LED) Light->Reactor Irradiation Collection Product Collection BPR->Collection

Caption: Schematic of a standard photochemical flow reactor. The Back Pressure Regulator (BPR) is critical to prevent solvent boiling if the LEDs generate heat.

Methodology
  • Reactor Assembly: Coil 10 mL of FEP (Fluorinated Ethylene Propylene) tubing (1/16" O.D., 0.8 mm I.D.) around a water-cooled 365 nm High-Power LED module.

  • Solution Prep:

    • Substrate: Maleimide (1 equiv).

    • Reagent: 1-Hexyne or Cyclohexene (5 equiv). Excess alkene drives the reaction.

    • Sensitizer: Acetophenone (10 mol%) if using >350 nm light for non-conjugated substrates.

    • Solvent: Acetonitrile/Acetone (9:1).

  • Residence Time Calculation:

    
    
    
    • Target: Start with

      
       (Flow rate = 1.0 mL/min for a 10 mL reactor).
      
  • Execution:

    • Flush system with pure solvent.

    • Switch to reagent stream.

    • Collect steady-state output (discard the first 1.5 reactor volumes).

  • Scale-Up: To produce grams, simply run the system longer. Do not change the tubing diameter (path length), as this alters light penetration.

Troubleshooting & Optimization
SymptomProbable CauseCorrective Action
No Reaction Oxygen quenching.Re-degas solvents. Check system for leaks.
Polymerization Concentration too high.Dilute reaction (Batch) or increase flow rate (Flow).
Low Conversion Lamp degradation or mismatch.Check UV-Vis of substrate. Ensure lamp emission overlaps with absorbance. Clean reactor surface (fouling).
By-products Over-irradiation.[2]Reduce residence time (

). Filter light (use Pyrex/Uranium glass to cut off <280 nm).
References
  • Bach, T., & Hehn, J. P. (2011). Photochemical reactions as key steps in natural product synthesis. Angewandte Chemie International Edition, 50(5), 1000–1045. Link

  • Poplata, S., Tröster, A., Zou, Y. Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. Link

  • Hook, B. D., et al. (2005). A practical flow reactor for continuous organic photochemistry. The Journal of Organic Chemistry, 70(19), 7558–7564. Link

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008).[3] Efficient visible light photocatalysis of [2+2] enone cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. Link

  • Williams, J. D., et al. (2019).[4] Finding the Perfect Match: A Combined Computational and Experimental Study Towards Efficient and Scalable Photosensitized [2+2] Cycloadditions in Flow. European Journal of Organic Chemistry, 2019(25), 2163–2171.[4] Link

Sources

Application

Application Note: Ring Expansion Strategies for Accessing Azabicyclo[4.2.0] Cores

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on Ring Expansion strategies to access the azabicyclo[4.2.0]octane core, a scaffold critical i...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on Ring Expansion strategies to access the azabicyclo[4.2.0]octane core, a scaffold critical in the design of conformationally restricted bioisosteres and beta-lactam antibiotics (e.g., cephalosporins).

Strategic Overview

The azabicyclo[4.2.0]octane core consists of a four-membered ring fused to a six-membered ring containing a nitrogen atom. This scaffold is structurally significant as the core of cephams (cephalosporins) and conidine derivatives. While [2+2] photocycloaddition is the most common method for constructing the cyclobutane ring de novo, it often suffers from poor regiocontrol and requires specific electronic matching of substrates.

Ring Expansion offers a thermodynamically distinct advantage: it allows the chemist to build a strained bicyclic system from a more accessible, less strained precursor (such as a bicyclo[3.2.0]heptane or a penicillin derivative). This guide details three distinct protocols for accessing this core via expansion:

  • Nitrogen Insertion: The Schmidt/Beckmann Rearrangement of carbocyclic ketones.

  • Sulfur-Mediated Expansion: The Morin Rearrangement (Penam to Cepham).

  • Radical Carbon Insertion: The Dowd-Beckwith Expansion of fused keto-esters.

Protocol A: Nitrogen Insertion via Schmidt Rearrangement

Objective: Transform a carbocyclic bicyclo[3.2.0]heptan-2-one into an azabicyclo[4.2.0]octan-3-one (lactam) via nitrogen insertion.

Mechanistic Rationale

The Schmidt reaction utilizes hydrazoic acid (


) to insert a nitrogen atom adjacent to a carbonyl group. In bicyclic systems, regioselectivity  is governed by the migration aptitude of the carbon substituents. For bicyclo[3.2.0]heptan-2-one, migration of the bridgehead carbon (C1) yields the 2-azabicyclo[4.2.0]  system, while migration of the methylene carbon (C3) yields the 3-azabicyclo[4.2.0]  system.

Critical Insight: In strained bicyclic ketones, electronic factors often favor the migration of the more substituted bridgehead carbon, but steric constraints in the transition state can invert this selectivity. The use of Lewis acids (e.g.,


) with alkyl azides can tune this selectivity compared to protonic conditions.
Experimental Protocol

Precursor: Bicyclo[3.2.0]heptan-2-one (synthesized via [2+2] cycloaddition of cyclopentenone and ethylene).

Reagents:

  • Sodium Azide (

    
    )
    
  • Methanesulfonic Acid (

    
    ) or Polyphosphoric Acid (PPA)
    
  • Solvent: Dichloromethane (DCM) or Chloroform

Step-by-Step Workflow:

  • Preparation: Dissolve bicyclo[3.2.0]heptan-2-one (1.0 equiv) in DCM (0.5 M) under

    
     atmosphere.
    
  • Acid Activation: Cool the solution to 0°C. Slowly add Methanesulfonic Acid (5.0 equiv). Caution: Exothermic.

  • Azide Addition: Add

    
     (1.5 equiv) portion-wise over 30 minutes. Ensure the temperature does not exceed 5°C to prevent uncontrolled gas evolution.
    
  • Rearrangement: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC/LC-MS for the disappearance of the ketone.

  • Quench: Pour the reaction mixture carefully into ice-cold saturated

    
    . Warning: Residual 
    
    
    
    is highly toxic and explosive. Keep pH basic.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: The product is a lactam. Purify via flash chromatography (EtOAc/Hexane gradient).

Data Interpretation: Regioselectivity

The product distribution is determined by the migration step.

Migrating GroupProduct StructureExpected Ratio (Typical)
Bridgehead (C1) 2-azabicyclo[4.2.0]octan-3-oneMajor (60-80%)
Methylene (C3) 3-azabicyclo[4.2.0]octan-2-oneMinor (20-40%)

Note: Ratios vary based on C1-substituents. Electron-donating groups at the bridgehead enhance migration, favoring the 2-aza isomer.

Protocol B: The Morin Rearrangement (Penam to Cepham)

Objective: Expand the 5-membered thiazolidine ring of a penicillin sulfoxide (1-azabicyclo[3.2.0]) to the 6-membered dihydrothiazine ring of a cephalosporin (1-azabicyclo[4.2.0]).

Mechanistic Rationale

This is the industrial standard for accessing the 1-azabicyclo[4.2.0] core found in beta-lactam antibiotics. It proceeds via the thermal generation of a sulfenic acid intermediate from the penicillin sulfoxide. The sulfenic acid undergoes ring closure onto the unactivated double bond of the side chain (often derived from a solvent or additive, or an intramolecular alkene).

Experimental Protocol

Precursor: Penicillin G Sulfoxide ester (e.g., p-nitrobenzyl ester).

Reagents:

  • Catalyst: Pyridine-phosphate buffer or specific silylating agents (BSA).

  • Solvent: Toluene or Dioxane (High boiling point required).

  • Trap: Acetic Anhydride (optional, for Pummerer-type trapping) or Trimethylphosphite.

Step-by-Step Workflow:

  • Solution Prep: Dissolve Penicillin Sulfoxide ester in dry Toluene (0.1 M).

  • Thermal Activation: Heat the solution to reflux (110°C) under strictly anhydrous conditions.

  • Water Scavenging: Use a Dean-Stark trap or molecular sieves. The reaction generates water during the re-cyclization step if an acid catalyst is used, but the Morin rearrangement itself is a rearrangement of the sulfoxide.

  • Conversion: The 5-membered ring opens to a sulfenic acid intermediate, which then re-closes to the 6-membered cepham ring.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: Crystallization is preferred for these sensitive beta-lactams.

Visualized Pathways (Graphviz)

The following diagram illustrates the mechanistic divergence in the Schmidt reaction (Method 1) and the logic of the Morin Rearrangement (Method 2).

RingExpansion cluster_0 Method 1: Schmidt Reaction (N-Insertion) cluster_1 Method 2: Morin Rearrangement (Ring Expansion) Start1 Bicyclo[3.2.0]heptan-2-one Inter1 Azidohydrin Intermediate Start1->Inter1 + HN3 / H+ PathA Bridgehead Migration (Electronic Control) Inter1->PathA PathB Methylene Migration (Steric Control) Inter1->PathB ProdA 2-Azabicyclo[4.2.0]octan-3-one (Major) PathA->ProdA - N2 ProdB 3-Azabicyclo[4.2.0]octan-2-one (Minor) PathB->ProdB - N2 Start2 Penicillin Sulfoxide (1-Azabicyclo[3.2.0]) Inter2 Sulfenic Acid Intermediate Start2->Inter2 Heat / Reflux Prod2 Cephalosporin Core (1-Azabicyclo[4.2.0]) Inter2->Prod2 Ring Closure (6-endo)

Caption: Mechanistic pathways for Nitrogen insertion (Schmidt) and Sulfur-mediated expansion (Morin) to access the [4.2.0] core.

Protocol C: Radical Ring Expansion (Dowd-Beckwith)

Objective: Expand the carbocyclic ring of a 2-azabicyclo[3.2.0]heptan-7-one to a 2-azabicyclo[4.2.0]octan-8-one .

Mechanistic Rationale

The Dowd-Beckwith reaction expands a cyclic ketone by one carbon unit using an


-halomethyl substituent. This is particularly useful if the starting material is a fused beta-lactam (azabicyclo[3.2.0]) and the goal is to expand the fused carbocycle from 5 to 6 members.
Experimental Protocol

Precursor:


-Bromomethyl-ketoester derivative of the bicyclic system.

Reagents:

  • Tributyltin Hydride (

    
    )[1]
    
  • Initiator: AIBN (Azobisisobutyronitrile)[1]

  • Solvent: Benzene or Toluene (Degassed)

Workflow:

  • Radical Generation: Reflux the precursor with

    
     and AIBN.
    
  • Expansion: The generated radical attacks the carbonyl carbon, forming a cyclopropyloxy radical intermediate.

  • Ring Opening: The intermediate fragments to expand the ring by one carbon.

  • Result: Access to the [4.2.0] system with a ketone functionality in the 6-membered ring.

Summary of Methods

FeatureSchmidt ReactionMorin RearrangementDowd-Beckwith
Transformation Carbon

Nitrogen Insertion
5-ring

6-ring Expansion
5-ring

6-ring (Carbon)
Starting Core Bicyclo[3.2.0]heptanePenam (1-aza[3.2.0])Keto-fused [3.2.0]
Product Core 2- or 3-azabicyclo[4.2.0]1-azabicyclo[4.2.0] (Cepham)Azabicyclo[4.2.0]
Key Reagent

/

Heat / Acid Catalyst

/ Radical
Primary Utility General Scaffold SynthesisAntibiotic SynthesisCarbocycle Enlargement

References

  • Schmidt Reaction Regioselectivity: Krow, G. R. "The Schmidt Reaction of Bicyclic Ketones." Organic Reactions, 2004 , 38, 1.

  • Morin Rearrangement: Morin, R. B., et al. "Chemistry of Cephalosporin Antibiotics. III. Chemical Correlation of Penicillin and Cephalosporin Antibiotics." Journal of the American Chemical Society, 1963 , 85(12), 1896–1897.

  • Dowd-Beckwith Expansion: Dowd, P., & Choi, S. C. "Free radical ring expansion by three and four carbons."[2] Journal of the American Chemical Society, 1987 , 109(21), 6548–6549.

  • Azabicyclo[4.2.0] in Medicinal Chemistry: Singh, G. S. "Recent progress in the synthesis and chemistry of azetidinones." Tetrahedron, 2003 , 59(39), 7631-7649.

  • Beckmann Rearrangement of Bicyclic Systems: Gawley, R. E. "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 1988 , 35, 1.

Sources

Method

Application Notes and Protocols for the Bioisosteric Replacement of Piperidine with 3-Azabicyclo[4.2.0]octan-2-one

A Strategic Approach to Novel Chemical Space and Enhanced Drug-like Properties Abstract The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] Howe...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Approach to Novel Chemical Space and Enhanced Drug-like Properties

Abstract

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] However, its inherent flexibility can be a double-edged sword, contributing to off-target effects and metabolic instability. The use of conformationally restricted bioisosteres offers a compelling strategy to mitigate these liabilities while exploring novel chemical space. This document provides a comprehensive guide to the synthesis and application of 3-azabicyclo[4.2.0]octan-2-one as a rigid bioisosteric replacement for the piperidine ring. We present a detailed synthetic protocol for a closely related and synthetically accessible analogue, the 3-azabicyclo[4.2.0]octan-4-one, and discuss its potential as a precursor. Furthermore, we explore the theoretical advantages of this bioisosteric substitution through a comparative analysis of physicochemical properties and provide a framework for its application in drug discovery programs.

Introduction: The Rationale for Constrained Piperidine Bioisosteres

Bioisosterism, the interchange of atoms or groups of atoms in a molecule that results in similar biological activity, is a cornerstone of modern drug design.[2] The piperidine ring, with its basic nitrogen and varied substitution patterns, is a privileged scaffold that frequently engages in critical interactions with biological targets.[3] However, the conformational flexibility of the six-membered ring can lead to a less defined pharmacophore, potentially reducing potency and selectivity.

The introduction of bicyclic constraints is a powerful tactic to lock the piperidine scaffold into a more defined three-dimensional shape.[4] This can lead to several advantages:

  • Enhanced Potency and Selectivity: A rigid conformation can better pre-organize the key pharmacophoric elements for optimal interaction with the target protein, leading to increased binding affinity and selectivity.

  • Improved Physicochemical Properties: The introduction of sp3-rich bicyclic systems can modulate lipophilicity and aqueous solubility, often leading to more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[5]

  • Exploration of Novel Chemical Space: Bicyclic scaffolds provide unique exit vectors for substitution, allowing for the exploration of previously inaccessible chemical space and the potential for novel intellectual property.

  • Metabolic Stability: Blocking or altering sites of metabolism on the piperidine ring can enhance metabolic stability and prolong the in vivo half-life of a drug candidate.[1]

The 3-azabicyclo[4.2.0]octan-2-one scaffold, a fused β-lactam-cyclohexane system, presents an intriguing and underexplored option as a piperidine bioisostere. Its rigid framework and the presence of the lactam functionality offer unique structural and electronic properties that can be exploited in drug design.

Structural Comparison: Piperidine vs. 3-Azabicyclo[4.2.0]octan-2-one

The key difference between piperidine and 3-azabicyclo[4.2.0]octan-2-one lies in the conformational constraint imposed by the fused cyclobutanone (β-lactam) ring. This fusion locks the six-membered ring into a fixed conformation, in contrast to the dynamic chair-boat equilibrium of piperidine.

G cluster_0 Piperidine (Flexible) cluster_1 3-Azabicyclo[4.2.0]octan-2-one (Rigid) a Piperidine in Chair Conformation b 3-Azabicyclo[4.2.0]octan-2-one

Figure 1. Conformational flexibility of piperidine versus the rigid structure of 3-azabicyclo[4.2.0]octan-2-one.

Synthesis of the 3-Azabicyclo[4.2.0]octane Core

Synthesis of 3-Azabicyclo[4.2.0]octan-4-one Derivatives

This protocol is adapted from the work of Akritopoulou-Zanze et al.[7]

G start Starting Materials (Aldehyde, Amine, Carboxylic Acid, Isocyanide) ugi Ugi Multicomponent Reaction start->ugi intermediate Ugi Product (Acyclic Precursor) ugi->intermediate photocycloaddition Intramolecular [2+2] Photocycloaddition intermediate->photocycloaddition product 3-Azabicyclo[4.2.0]octan-4-one Derivative photocycloaddition->product purification Purification (Chromatography) product->purification

Figure 2. Workflow for the synthesis of 3-azabicyclo[4.2.0]octan-4-one derivatives.

Protocol 1: Synthesis of Ugi Adduct

  • To a solution of the aldehyde (1.0 eq) in methanol (0.2 M), add the amine (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Ugi adduct.

Protocol 2: Intramolecular [2+2] Photocycloaddition

  • Prepare a 0.01 M solution of the Ugi adduct in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Transfer the solution to a quartz reaction vessel.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes.

  • Irradiate the solution with a high-pressure mercury lamp (e.g., 450 W) through a Pyrex filter at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-azabicyclo[4.2.0]octan-4-one derivative.

Proposed Synthetic Route to 3-Azabicyclo[4.2.0]octan-2-one

The synthesis of the 2-oxo isomer could potentially be achieved through a modification of the Staudinger β-lactam synthesis, which involves the [2+2] cycloaddition of a ketene and an imine. A plausible route would involve the reaction of an appropriate cyclohexene-derived imine with a suitable ketene precursor. Further investigation and optimization of this synthetic route are required.

Application Notes: A Hypothetical Case Study

To illustrate the potential impact of this bioisosteric replacement, we present a hypothetical case study based on a known piperidine-containing drug. Let us consider a generic kinase inhibitor where the piperidine ring is solvent-exposed and contributes to the overall physicochemical properties of the molecule.

Table 1: Comparative Physicochemical Properties (Predicted)

PropertyPiperidine-Containing Drug (Parent)3-Azabicyclo[4.2.0]octan-2-one Analog (Bioisostere)Rationale for Change
Molecular WeightXX + 26Increased molecular weight due to the addition of a carbonyl group and fusion of the ring.
cLogP3.52.8The introduction of the polar lactam functionality is expected to decrease lipophilicity.
Topological Polar Surface Area (TPSA)60 Ų85 ŲThe amide group of the lactam significantly increases the TPSA.
Number of Rotatable Bonds52The rigid bicyclic core significantly reduces the number of rotatable bonds.
Hydrogen Bond Donors1 (N-H)1 (N-H)The number of hydrogen bond donors remains the same.
Hydrogen Bond Acceptors2 (N and another heteroatom)3 (N, C=O, and another heteroatom)The carbonyl oxygen of the lactam provides an additional hydrogen bond acceptor.

Interpretation of the Data:

The replacement of the flexible piperidine ring with the rigid 3-azabicyclo[4.2.0]octan-2-one scaffold is predicted to have a significant impact on the molecule's properties. The decrease in cLogP and increase in TPSA suggest a potential improvement in aqueous solubility and a different ADME profile. The reduction in the number of rotatable bonds leads to a more conformationally defined molecule, which could translate to higher potency and selectivity by reducing the entropic penalty of binding. The additional hydrogen bond acceptor on the lactam carbonyl could also open up new avenues for targeted interactions within the protein binding site.

Protocols for Characterization

Standard analytical techniques should be employed to confirm the structure and purity of the synthesized 3-azabicyclo[4.2.0]octan-2-one derivatives.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Analyze the spectra to confirm the presence of characteristic peaks for the bicyclic lactam core and the appended substituents. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be necessary for complete structural elucidation.

Protocol 4: Mass Spectrometry (MS)

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Analyze the sample by high-resolution mass spectrometry (HRMS) using an appropriate ionization technique (e.g., ESI, APCI) to confirm the molecular formula.

Protocol 5: High-Performance Liquid Chromatography (HPLC)

  • Develop a suitable HPLC method to assess the purity of the final compound.

  • Use a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.

  • Monitor the elution profile using a UV detector at an appropriate wavelength. The purity should be ≥95% for use in biological assays.

Conclusion

The bioisosteric replacement of the piperidine ring with the novel 3-azabicyclo[4.2.0]octan-2-one scaffold represents a promising strategy in modern drug discovery. While this bicyclic lactam is currently underexplored, its rigid framework and unique physicochemical properties offer the potential to overcome common challenges associated with piperidine-containing compounds, such as conformational flexibility and metabolic instability. The synthetic route to the related 3-azabicyclo[4.2.0]octan-4-one provides a solid foundation for accessing this class of compounds. Further research into the direct synthesis of the 2-oxo isomer and its incorporation into bioactive molecules is warranted to fully validate its utility as a valuable tool for medicinal chemists.

References

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (URL not available)
  • Intramolecular aldol cyclization of C-4-ulopyranosyl-2'-oxoalkanes controlled by steric effects. Asymmetric synthesis of substituted 8-oxabicyclo[3.2.1]octanones and -octenones and cyclopentenones - PubMed. (2004, October 20). Retrieved from [Link]

  • Evaluation of 2-azabicyclo[2.2..2]octane analogs of 4-anilidopiperidine analgesics - PubMed. (1980, September). Retrieved from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. (2021, December 15). Retrieved from [Link]

  • (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (2026, January 29). Retrieved from [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021, September 24). Retrieved from [Link]

  • Synthesis of novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives by sequential Ugi/[2+2] ene-enone photocycloadditions - PubMed. (2007, March 29). Retrieved from [Link]

  • (PDF) SYNTHESIS OF NOVEL BIS-β-LACTAMS A Thesis - Academia.edu. (n.d.). Retrieved from [Link]

  • Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions - ACS.org. (2007, January 22). Retrieved from [Link]

  • 3-Azabicyclo[3.1.0]hexan-2-one - PubChem. (n.d.). Retrieved from [Link]

  • Chemistry of 3-azabicyclo[3.3.1]nonanes | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - MDPI. (2018, April 28). Retrieved from [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple - Beilstein Journals. (2022, June 29). Retrieved from [Link]

  • 7-azabicyclo[4.2.0]octane - ZINC15 - Docking.org. (n.d.). Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). Retrieved from [Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC. (2023, October 2). Retrieved from [Link]

  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Photochemistry Support Hub: Diastereocontrol in [2+2] Cycloadditions

Status: Operational Role: Senior Application Scientist Ticket: Improving Diastereoselectivity in [2+2] Photocycloadditions Introduction: The Diastereoselectivity Paradox Welcome to the Photochemistry Support Hub. You are...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket: Improving Diastereoselectivity in [2+2] Photocycloadditions

Introduction: The Diastereoselectivity Paradox

Welcome to the Photochemistry Support Hub. You are likely here because your [2+2] photocycloaddition is yielding a racemic mess or the thermodynamically stable isomer, rather than the kinetically controlled product you designed.

Unlike thermal cycloadditions (Diels-Alder), which are governed by orbital symmetry (Woodward-Hoffmann rules) that often dictate intrinsic stereocontrol, photochemical [2+2] reactions proceed through excited state manifolds (singlet


 or triplet 

). These intermediates—often 1,4-diradicals—have lifetimes long enough to undergo bond rotation, erasing stereochemical information.

The Core Objective: To achieve high diastereoselectivity (e.g., syn-head-to-head vs. anti-head-to-tail), you must restrict the conformational freedom of the excited state intermediate faster than the rate of bond rotation or relaxation.

Diagnostic Workflow: Root Cause Analysis

Before altering your substrate, use this logic flow to identify the failure point in your current setup.

DiastereoselectivityLogic Start Issue: Low Diastereomeric Excess (de) PhaseCheck Reaction Phase? Start->PhaseCheck SolidState Solid State PhaseCheck->SolidState Crystal Solution Solution Phase PhaseCheck->Solution Liquid TopoCheck Check Crystal Packing (Schmidt's Rule < 4.2 Å) SolidState->TopoCheck FlexCheck Is Substrate Flexible? Solution->FlexCheck HostGuest Strategy: Supramolecular Host (Cucurbituril/Cyclodextrin) FlexCheck->HostGuest Yes (Flexible) SolventTemp Strategy: Solvent/Temp Tuning (Entropic Control) FlexCheck->SolventTemp No (Rigid) ChiralCat Strategy: Chiral Lewis Acid or Sensitizer FlexCheck->ChiralCat Need Enantiocontrol

Figure 1: Decision matrix for selecting the appropriate diastereocontrol strategy based on substrate properties and phase.

Module 1: Supramolecular Templating (Host-Guest)

Best for: Flexible substrates (e.g., cinnamates, stilbenes) yielding mixed isomers.

When substrates float freely in solution, they adopt random orientations. Encapsulating them in a macrocyclic host forces a specific alignment (templating).

Technical Deep Dive: Cucurbit[8]uril (CB[8])

CB[8] is a "molecular handcuff." Its cavity volume (~479 ų) is perfect for accommodating two aromatic guests stacked face-to-face. This enforces a syn-head-to-head arrangement almost exclusively.

Mechanism of Action:

  • Hydrophobic Effect: Drives organic guests into the cavity to escape water.

  • Charge-Dipole Interactions: Cationic guests (e.g., protonated pyridines) bind to the carbonyl-rimmed portals of CB[8].

  • Pre-organization: The guests are held within van der Waals contact distance, pre-aligned for the photon.

Standard Operating Protocol: CB[8]-Mediated Dimerization

Target: Synthesis of syn-head-to-head cyclobutane dimers from styrylpyridine derivatives.

  • Stoichiometry Check:

    • Prepare a 1:2 ratio of Host:Guest.

    • Tip: Use Isothermal Titration Calorimetry (ITC) or NMR titration to verify the formation of the 1:2 ternary complex (

      
       usually 
      
      
      
      ).
  • Dissolution:

    • Dissolve CB[8] in

      
       or water. (Solubility is low; use mild heat or add dilute HCl if the guest is a base).
      
    • Add the guest molecule.[1] Sonicate for 15 mins.

  • Degassing (Critical):

    • Purge with Argon for 30 minutes. Oxygen is a triplet quencher and can induce side reactions.

  • Irradiation:

    • Irradiate with a high-pressure Hg lamp (filtered > 300 nm) or specific LED (365 nm).

    • Monitor: Reaction is usually fast (< 1 hour) due to pre-organization.

  • Work-up:

    • The product often precipitates or can be displaced by adding a competitive guest (e.g., 1-adamantylamine).

Module 2: Chiral Catalysis & Lewis Acids

Best for: Enones and substrates requiring high enantioselectivity alongside diastereoselectivity.

If you cannot use a host, you must create a "chiral pocket" in solution. The work of Thorsten Bach is the gold standard here.

The Lewis Acid Strategy

Binding a substrate to a bulky, chiral Lewis Acid (LA) does two things:

  • Lowers the LUMO: Facilitates excitation at longer wavelengths (bathochromic shift), allowing selective excitation of the complex over the free substrate.

  • Steric Shielding: The LA blocks one face of the molecule, dictating the approach of the second alkene.

Protocol: Enantioselective [2+2] of Cyclic Enones

Based on Bach et al., Nature (2005) and JACS (2018).

Reagents:

  • Substrate: 2-Cyclohexenone derivative.[2][3][4]

  • Catalyst: Chiral oxazaborolidine (derived from proline or similar amino acids).

  • Lewis Acid Source:

    
     or 
    
    
    
    .

Workflow:

  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk tube under Argon, dissolve the chiral oxazaborolidine ligand in Toluene or

      
      .
      
    • Cool to -78°C.

    • Add

      
       dropwise. Allow to complex for 30 mins.
      
  • Substrate Addition:

    • Add the enone substrate.[2][3][4][5] The solution often changes color (yellow/orange) indicating coordination.

  • Temperature Control:

    • Maintain -78°C.

    • Why? Low temperature minimizes entropy (

      
      ), making the enthalpy of binding (
      
      
      
      ) dominant. It locks the rigid conformation.
  • Selective Excitation:

    • Irradiate at a wavelength where only the complex absorbs (e.g.,

      
       nm). The uncomplexed enone (absorbing at ~300 nm) remains ground-state and inactive.
      
  • Quenching:

    • Add

      
       followed by MeOH to break the Lewis Acid complex.
      

Module 3: Solvent & Environmental Tuning

Best for: Intramolecular reactions or when additives are forbidden.

Troubleshooting Table: Solvent Effects
VariableEffect on MechanismRecommendation for High de
Solvent Polarity Stabilizes charge-transfer (CT) exciplexes.Non-polar (Hexane/Benzene): Favors radical pathways; often higher de due to tighter ion pairing. Polar (MeCN): Stabilizes separate ions, increasing lifetime and allowing bond rotation (Lower de).
Hydrogen Bonding Can lock conformation via intramolecular H-bonds.Aprotic Solvents: Use DCM or Toluene to preserve internal H-bonds (e.g., Crimmins' strategy). Avoid Methanol/Water which disrupt them.
Concentration Affects Inter- vs. Intramolecular competition.High Dilution (< 0.01 M): Favors intramolecular cyclization (macrocyclization). High Conc (> 0.1 M): Favors intermolecular dimerization.

Module 4: Solid-State Topochemistry

Best for: "Impossible" geometries that fail in solution.

According to Schmidt’s Topochemical Postulate , reaction in the crystal lattice is governed by distance and alignment, not electronic stability.

  • Rule 1: Double bonds must be parallel.

  • Rule 2: Center-to-center distance must be

    
     Å.[6]
    

Troubleshooting:

  • Issue: My crystals don't react.

  • Fix: The packing is likely

    
    -type (distance > 4.2 Å).
    
  • Engineering: Co-crystallize with a template (e.g., resorcinol) or convert the substrate to a salt (e.g., hydrochloride) to alter the packing motif into an

    
    -type (head-to-tail) or mirror-symmetry (head-to-head) arrangement.
    

FAQ: Common User Issues

Q: My reaction works in DCM but yields a 50:50 mixture. Adding a Lewis Acid killed the reactivity. Why? A: You likely quenched the excited state. Some Lewis Acids (especially those with heavy atoms or paramagnetic metals) can induce Intersystem Crossing (ISC) to a non-reactive state or physically quench the triplet. Switch to a transparent Lewis Acid like


 or the oxazaborolidine system mentioned in Module 2.

Q: Can I use sunlight? A: For diastereocontrol? Generally, no. Sunlight is a broad spectrum. It excites all species (free substrate, complex, product). This leads to photostationary states (reversible ring-opening) which destroys diastereomeric excess. Use monochromatic LEDs to drive the reaction kinetically one way.

Q: How do I scale up the CB[8] reaction? It's too dilute. A: Use a flow chemistry setup. Pump the dilute host-guest complex through a transparent FEP tubing wrapped around a high-intensity LED. This overcomes the path-length limitation of batch reactors and allows continuous processing of large volumes.

References

  • Schmidt, G. M. J. (1964). Topochemistry. Part III. The Crystal Chemistry of some trans-Cinnamic Acids. Journal of the Chemical Society, 2014–2021. Link

  • Ramamurthy, V., & Sivaguru, J. (2016).[7] Supramolecular Photochemistry as a Potential Synthetic Tool: Photocycloaddition.[7] Chemical Reviews, 116(17), 9914–9993.[7] Link

  • Bauer, A., Westkämpfer, F., Grimme, S., & Bach, T. (2005).[4] Catalytic enantioselective reactions driven by photoinduced electron transfer.[4] Nature, 436, 1139–1140.[3][4][8] Link[4]

  • Poplata, S., & Bach, T. (2018).[2] Enantioselective Intermolecular [2+2] Photocycloaddition Reaction of Cyclic Enones and Its Application in a Synthesis of (−)-Grandisol. Journal of the American Chemical Society, 140(9), 3228–3231.[2] Link

  • Crimmins, M. T., & Guise, L. E. (2000). Solvent-Controlled Intramolecular [2 + 2] Photocycloadditions of α-Substituted Enones.[5][9] Journal of the American Chemical Society, 122(22), 5450–5451. Link

Sources

Optimization

Technical Support Center: Solvent-Driven Regioselectivity in Lactam Photocyclization

Welcome to the Advanced Photochemistry Support Center. As application scientists, we frequently encounter workflows where researchers struggle to control the regiochemical outcome of lactam photocyclizations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Photochemistry Support Center. As application scientists, we frequently encounter workflows where researchers struggle to control the regiochemical outcome of lactam photocyclizations. Because photochemical transition states (diradicals, zwitterions, and exciplexes) are highly sensitive to their microenvironments, the solvent is not merely a reaction medium—it is a critical control element.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you master solvent effects in your lactam syntheses.

Core FAQs: Mechanistic Causality

Q: Why does switching my solvent from toluene to acetonitrile completely change the size of the synthesized lactam ring? A: This is a classic manifestation of dielectric control over the transition state. In the radical cyclization of trichloroacetamides, non-polar solvents like toluene (ε = 2.4) fail to stabilize charge separation, driving the intermediate through a thermodynamically favored 5-endo cyclization to yield a


-lactam[1]. Conversely, polar aprotic solvents like acetonitrile (ε = 37.5) stabilize the polarized transition state, exclusively redirecting the pathway toward a 4-exo cyclization to yield the highly strained 

-lactam[1].

Q: How can I use protic solvents to control stereocenters and regiocenters simultaneously? A: Protic solvents (e.g., methanol, ethanol) act as conformational locking mechanisms via hydrogen bonding. In enamide photocyclizations, strong H-bonds between the solvent and the amide carbonyl restrict the free rotation of the C-N bond in the excited state. For example, irradiating acylanilides in deuterated methanol heavily favors the cis-lactam (up to a 10:1 ratio) due to this rigid pre-organization, whereas aprotic conditions allow bond rotation and favor the trans-lactam[2].

Q: I have screened multiple solvents (polar, aprotic, protic) for a Norrish-Yang photocyclization, but the regioselectivity remains poor. What is the next step? A: You have likely hit the limit of solution-phase conformational dynamics. For certain dialkyl 1,2-diketones undergoing Norrish-Yang photocyclization, the regioselectivity is fundamentally unaffected by the polarity or hydrogen-bonding character of the solvent[3]. When solvent cages fail to restrict conformational freedom, you must transition to solid-state photochemistry . Irradiating the crystalline polymorphs utilizes the rigid crystal lattice to dictate the proximity of the abstractable


-hydrogen to the excited carbonyl, dramatically increasing regioselectivity to yield a single regioisomer[3].

Troubleshooting Guide

Issue 1: Regiochemical Scrambling (Mixtures of , , and lactams)
  • Root Cause: The excited-state intermediate (diradical) has excessive rotational freedom prior to recombination, allowing competing cyclization pathways to activate.

  • Resolution: Increase the "solvent cage" effect. Switch to a solvent with higher viscosity (e.g., tert-butanol) or strong H-bond donor capacity to promote rapid recombination before the diradical can rotate.

Issue 2: Low Conversion in Polar Solvents Despite High Catalyst Loading
  • Root Cause: If you are utilizing triplet energy transfer (e.g., using xanthen-9-one as a sensitizer), the triplet state is highly susceptible to quenching by dissolved molecular oxygen, which is highly soluble in polar aprotic solvents like acetonitrile.

  • Resolution: Rigorous deoxygenation is mandatory. Standard sparging is insufficient; utilize a minimum of three freeze-pump-thaw cycles.

Data Presentation: Solvent Impact Matrix

The following table summarizes how specific solvent properties dictate the regiochemical and stereochemical outcomes of various lactam photocyclizations.

Reaction ClassSubstrateSolvent EnvironmentKey Physical PropertyRegiochemical / Stereochemical Outcome
Radical Cyclization TrichloroacetamideTolueneLow Dielectric (

= 2.4)
5-endo cyclization (

-lactam)[1]
Radical Cyclization TrichloroacetamideAcetonitrileHigh Dielectric (

= 37.5)
4-exo cyclization (

-lactam)[1]
Enamide Photocyclization AcylanilideMethanol-

Strong H-Bond Donorcis-lactam favored (10:1 ratio)[2]
Enamide Photocyclization AcylanilideAprotic SolventsWeak/No H-Bondingtrans-lactam favored[2]
Norrish-Yang Dialkyl 1,2-diketoneVarious SolventsSolution-phase mobilityPoor regioselectivity (Solvent independent)[3]
Norrish-Yang Dialkyl 1,2-diketoneSolid State (Crystal)Lattice restrictionHigh regioselectivity (Single regioisomer)[3]

Experimental Protocols

Protocol A: Solvent-Optimized Photochemical Cyclization to -Lactams

This protocol details the synthesis of 3-vinyl-substituted 2-azetidinones (


-lactams) from tertiary buta-2,3-dienamides via triplet energy transfer[4].
  • Mechanistic Rationale: Acetonitrile is selected not just for substrate solubility, but because its high dielectric constant stabilizes the highly reactive 1,4-diradical intermediate formed after intramolecular hydrogen atom transfer, preventing non-productive reversion to the ground state.

  • Self-Validating Check: The protocol includes an in-process NMR validation step. If the characteristic

    
    -lactam 
    
    
    
    -proton shift is absent, the degassing procedure failed, leading to triplet quenching.

Step-by-Step Methodology:

  • Preparation: In a flame-dried quartz Schlenk tube, dissolve the N,N-disubstituted buta-2,3-dienamide (0.1 mmol) and xanthen-9-one (10 mol%, sensitizer) in anhydrous Acetonitrile (10 mL).

  • Degassing (Critical Step): Seal the tube and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-pure Argon. Validation: The solution must remain completely colorless; a yellow tint indicates peroxide formation from residual

    
    .
    
  • Irradiation: Place the vessel in a photoreactor equipped with 350 nm UV LEDs. Irradiate at ambient temperature (25 °C) for 12 hours under vigorous stirring.

  • In-Process Validation: At 4 hours, extract a 50

    
    L aliquot under Argon, evaporate, and dissolve in 
    
    
    
    . Check the
    
    
    NMR for the disappearance of the allene protons (~5.2 ppm) and the appearance of the
    
    
    -lactam ring protons (~3.5-4.0 ppm).
  • Workup: Remove the solvent under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to isolate the

    
    -lactam.
    
Protocol B: Solid-State Norrish-Yang Photocyclization (When Solvents Fail)

Use this protocol when solvent screening yields intractable mixtures of regioisomers[3].

  • Mechanistic Rationale: By removing the solvent entirely, the abstractable

    
    -hydrogens are locked in a rigid geometric relationship with the excited carbonyl, dictated purely by the crystal packing forces of the specific polymorph.
    

Step-by-Step Methodology:

  • Crystallization: Dissolve the dialkyl 1,2-diketone in a minimal amount of hot hexanes/ethyl acetate. Allow the solution to cool slowly over 48 hours undisturbed to grow high-quality single crystals (Polymorph 1A).

  • Mounting: Place approximately 15 mg of the single crystals between two quartz microscope slides to ensure maximum surface area exposure while preventing physical dispersion during the reaction.

  • Irradiation: Irradiate the crystals using a daylight lamp (e.g., Philips master PL electronic, 23 W/865) at 25 °C for 9 hours.

  • Observation & Validation: Self-Validating Check: The reaction proceeds with the physical cracking and breaking of the initial single crystalline form into a polycrystalline solid. If the crystals melt into an oil, the ambient temperature is too high, and solution-phase dynamics will ruin the regioselectivity. Abort and restart with active cooling.

  • Analysis: Dissolve the resulting polycrystalline solid in

    
     and analyze via 
    
    
    
    NMR to confirm the presence of a single hydroxycyclobutanone diastereomer.

Mandatory Visualizations

G Start Excited State Enamide/Amide (Diradical / Zwitterion) SolventProtic Protic Solvent (e.g., MeOH, EtOH) Start->SolventProtic High H-Bond Donor SolventAprotic Aprotic Solvent (e.g., MeCN, Toluene) Start->SolventAprotic High Dielectric / Low HBD Hbond Strong H-Bonding Conformational Locking SolventProtic->Hbond FreeRot Free C-N / C-C Rotation Charge Stabilization SolventAprotic->FreeRot Regio1 Regioselective Pathway A (e.g., 6-endo / cis-lactam) Hbond->Regio1 Restricted Transition State Regio2 Regioselective Pathway B (e.g., 5-exo / trans-lactam) FreeRot->Regio2 Thermodynamic Control

Mechanistic divergence in lactam photocyclization driven by solvent hydrogen-bonding and polarity.

Workflow Issue Poor Regioselectivity in Photocyclization CheckPol Assess Solvent Polarity (Dielectric Constant) Issue->CheckPol CheckHB Evaluate H-Bonding (Protic vs Aprotic) Issue->CheckHB Action1 Switch to Non-Polar (e.g., Toluene) CheckPol->Action1 If charge separation is detrimental Action2 Switch to Polar Aprotic (e.g., MeCN) CheckPol->Action2 If zwitterion needs stabilization Action3 Use Protic Solvent (e.g., MeOH) CheckHB->Action3 To lock conformation via H-bonds Opt Optimized Lactam Regioisomer Action1->Opt Action2->Opt Action3->Opt

Troubleshooting workflow for optimizing regioselectivity in lactam photocyclization via solvent.

References

  • Radical Cyclization of Trichloroacetamides: Synthesis of Lactams Source: Synthesis (via SciSpace) URL:[Link]

  • Enamide photocyclization and its application to the synthesis of heterocycles Source: Heterocycles (via CLOCKSS) URL:[Link]

  • Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Photochemical Cycliz

    
    ‐Lactams Upon Triplet Energy Transfer 
    Source: European Journal of Organic Chemistry (via ResearchGate)
    URL:[Link]
    

Sources

Troubleshooting

Bicyclic Lactam Synthesis Support Center: Overcoming Ring Strain

Current Status: Online 🟢 | Ticket Priority: High (Thermodynamic Barrier) Welcome to the Strain-Release Support Center . You are likely here because your bicyclic lactam synthesis is fighting the fundamental laws of therm...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online 🟢 | Ticket Priority: High (Thermodynamic Barrier)

Welcome to the Strain-Release Support Center . You are likely here because your bicyclic lactam synthesis is fighting the fundamental laws of thermodynamics. Whether you are attempting to force a


-lactam into a fused system or stabilize a "twisted" anti-Bredt amide, the core issue is Ring Strain Energy (RSE) .

This guide treats your synthetic challenge as a "system error" where the error code is defined by the type of strain: Angle Strain (Baeyer), Torsional Strain (Pitzer), or Resonance Disruption (Twisted Amides).

📊 System Diagnostics: Strain Parameters

Before troubleshooting, verify which "operating system" you are running. The stability of your lactam depends heavily on the Winkler-Dunitz Distortion Parameters .

ParameterPlanar Amide (Stable)Twisted Amide (Unstable/Reactive)Consequence of Deviation
Twist Angle (

)


Loss of

resonance.
N-Pyramidalization (

)

(sp²)

(sp³)
Nitrogen becomes basic/nucleophilic.
C-N Bond Length ~1.33 Å~1.45 - 1.50 ÅBond weakens; behaves like an amino-ketone.
IR Stretch (C=O) ~1650 cm⁻¹>1700 cm⁻¹Increased double-bond character of Carbonyl.
🛠 Module 1: The "Twisted" Amide (Bridged Systems)

Target: Anti-Bredt Lactams (e.g., 2-Quinuclidone derivatives) Core Issue: The bridgehead nitrogen cannot planarize, breaking amide resonance.[1] The molecule effectively becomes a reactive amino-ketone.

📉 Workflow: Intramolecular Schmidt Reaction

The most reliable method to install a bridgehead nitrogen without immediate decomposition is the Intramolecular Schmidt Reaction , utilizing cation-


 control to dictate regioselectivity.

Protocol (Optimized for Strain Tolerance):

  • Precursor: Prepare a 2-substituted ketone with a tethered alkyl azide. Crucial: Ensure an aromatic ring is positioned to stabilize the intermediate carbocation via cation-

    
     interaction.
    
  • Acid Source: Use Lewis acids (

    
     or 
    
    
    
    ) rather than Brønsted acids to minimize hydrolytic side reactions.
  • Cyclization:

    • Dissolve azide-ketone in anhydrous

      
       (0.1 M).
      
    • Add

      
       (2.0 equiv) at 0°C.
      
    • Warm slowly to RT. Evolution of

      
       gas indicates progress.
      
  • Isolation: Do not perform aqueous workup. Precipitate the product as a tetrafluoroborate salt using anhydrous

    
    .
    
🧠 Logic Visualization: Cation-

Directed Schmidt

Caption: The intramolecular Schmidt reaction pathway where cation-π interactions stabilize the transition state, allowing formation of strained bridged systems.

🔧 Troubleshooting: Twisted Amides

Q: My product disappears during silica chromatography. Where did it go? A: Twisted amides are extremely sensitive to hydrolysis because the nitrogen lone pair is not delocalized. Silica gel is acidic and "wet" enough to hydrolyze the amide bond, reverting it to an amino-acid salt.

  • Fix: Isolate as a salt (e.g.,

    
     salt) or perform chromatography on neutral alumina  deactivated with triethylamine.
    

Q: The reaction yields the fused isomer instead of the bridged system. A: This is a regioselectivity failure in the migration step.

  • Fix: Modify the precursor to include a "blocking" group or an aromatic ring that favors migration of the bridgehead carbon via cation-

    
     stabilization (see Aubé and Stoltz protocols).
    
🛠 Module 2: The 4-Membered Pressure Cooker (Fused -Lactams)

Target: Penicillin/Cephalosporin analogs, Carbapenems. Core Issue: High angle strain (~26 kcal/mol) makes ring closure kinetically difficult and the product prone to ring-opening.

📉 Workflow: Staudinger Ketene-Imine Cycloaddition

The standard for


-lactam synthesis, but stereocontrol is the frequent failure point.

Protocol (Stereocontrolled):

  • Imine Formation: Condense amine + aldehyde (anhydrous

    
    , DCM, RT).
    
  • Ketene Generation (In Situ):

    • Cool imine solution to -78°C.

    • Add acid chloride (1.2 equiv).

    • Add non-nucleophilic base (LiHMDS or Hünig's base) dropwise over 1 hour.

  • Cycloaddition: Allow to warm to RT overnight.

  • Quench: Dilute with cold

    
    .
    
🧠 Logic Visualization: Torquoselectivity

Caption: Stereochemical divergence in Staudinger synthesis. The lifetime of the zwitterionic intermediate determines the Cis/Trans ratio.

🔧 Troubleshooting:

-Lactam Synthesis

Q: I am getting oligomers/polymerization instead of cyclization. A: The ketene concentration is too high, leading to self-reaction, or the imine is not nucleophilic enough.

  • Fix: Use High Dilution Conditions (0.05 M). Add the base via syringe pump (slow addition) to keep the steady-state concentration of ketene low.

Q: I need the cis-isomer, but I keep getting trans. A: This is a torquoselectivity issue. Electron-withdrawing groups on the ketene stabilize the zwitterionic intermediate, allowing it time to isomerize to the thermodynamically stable trans form.

  • Fix: Use an Electron-Donating substituent on the ketene precursor (e.g., alkoxyacetyl chloride) or use the Bose-Evans method (TiCl4 mediated) to chelate the intermediate and force cis closure.

🛠 Module 3: Modern Solutions (C-H Activation)

Target: Fused


- and 

-lactams from simple amines. Core Issue: Avoiding pre-functionalization of the ring-closing carbon.

Protocol (Pd-Catalyzed C(sp³)-H Activation):

  • Substrate: Aliphatic amide with a directing group (e.g., picolinamide).

  • Catalyst:

    
     (5-10 mol%).
    
  • Oxidant:

    
     or AgOAc.
    
  • Conditions: Heat to 80-100°C in Toluene or t-Amyl alcohol.

  • Mechanism: Pd(II) inserts into the

    
    -C-H bond (forming a 5-membered palladacycle), followed by reductive elimination to form the C-N bond.
    

Q: The reaction stalls at the palladacycle intermediate. A: Reductive elimination is the rate-determining step and is difficult for strained systems.

  • Fix: Oxidize the Pd(II) to Pd(IV) using a strong oxidant (

    
    ). Reductive elimination from Pd(IV) is significantly faster and more exergonic, overcoming the strain barrier.
    
📚 References
  • Stoltz, B. M., et al. (2006).[2] "Synthesis of the Twisted Amide 2-Quinuclidone via Intramolecular Schmidt Reaction." Organic Letters.

  • Szostak, M., & Aube, J. (2013). "Chemistry of Bridged Lactams and Related Heterocycles." Chemical Reviews.

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie.

  • Yu, J. Q., et al. (2010). "Pd-Catalyzed Carbonylation of C(sp3)–H Bonds: A New Entry to β-Lactams." Journal of the American Chemical Society.[3]

  • Kirby, A. J. (1998). "Stereoelectronic Effects on the Structure and Reactivity of Acetals and Related Functional Groups." Accounts of Chemical Research.

Sources

Optimization

Optimizing UV irradiation times for enone-olefin cycloaddition

Technical Guide: Optimizing UV Irradiation Times for Enone-Olefin [2+2] Cycloaddition Introduction: The Photochemical Imperative The [2+2] photocycloaddition of enones to olefins is a cornerstone transformation for const...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Optimizing UV Irradiation Times for Enone-Olefin [2+2] Cycloaddition

Introduction: The Photochemical Imperative

The [2+2] photocycloaddition of enones to olefins is a cornerstone transformation for constructing cyclobutane frameworks, essential in the synthesis of complex natural products (e.g., caryophyllene) and peptidomimetics. However, unlike thermal reactions driven by thermodynamics, this reaction is kinetically controlled by photon flux and excited-state lifetimes.

The Core Challenge: The reaction proceeds via a triplet excited state (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) of the enone, which forms an exciplex with the ground-state olefin, leading to a 1,4-biradical intermediate.
  • Under-irradiation results in low conversion and recovery of starting material.

  • Over-irradiation is fatal. It causes secondary photolysis of the cyclobutane product (retro-[2+2]), Norrish Type I/II cleavage, or polymerization.

This guide provides a rigorous, data-driven approach to determining the "Goldilocks" irradiation window for your specific substrate system.

Module 1: Experimental Setup & Critical Parameters

Q: Which light source wavelength should I prioritize?

A: 365 nm (UV-A) is the industry standard for modern optimization.

  • Why: Most enones have an

    
     absorption band tailing into the 350–370 nm region. Irradiating at 365 nm (using high-power LEDs) excites the enone without exciting the resulting cyclobutane product, which typically absorbs at shorter wavelengths (<300 nm).
    
  • Risk of <300 nm (Medium pressure Hg lamps): These sources emit broad-spectrum UV (254, 313, 365 nm). High-energy photons (<300 nm) often excite the product, causing ring-opening or degradation. If you must use a mercury lamp, use a Pyrex filter (cutoff

    
     ~290 nm) or a uranium glass filter  (cutoff 
    
    
    
    ~330 nm).
Q: How does solvent choice impact irradiation time?

A: Solvent choice dictates the triplet lifetime and oxygen solubility.

  • Degassing is Non-Negotiable: Oxygen is a potent triplet quencher (

    
     kcal/mol). Dissolved 
    
    
    
    will quench the enone triplet state before it can react with the olefin, necessitating significantly longer irradiation times and promoting singlet oxygen side reactions.
    • Protocol: Sparge with Argon for 15 minutes or perform three freeze-pump-thaw cycles.

  • Solvent Class:

    • Acetone:[1] Acts as a triplet sensitizer. Good for substrates with poor intersystem crossing (ISC) efficiency but can complicate purification.

    • Acetonitrile/DCM: Standard non-participating solvents.

    • Hexane/Benzene: Non-polar solvents often favor head-to-head regioselectivity due to dipole minimization in the exciplex.

Module 2: The "Switch-Off" Kinetic Optimization Protocol

Do not run a reaction "overnight" without kinetic data. Use the Switch-Off Method (adapted from Drelinkiewicz et al.) to determine the precise endpoint.

Protocol: Step-by-Step Time-Course Study

Objective: Determine


 (time of maximum yield) and identify the onset of product degradation.
  • Preparation: Prepare a stock solution of Enone (1.0 equiv) and Olefin (5.0–10.0 equiv) in the chosen solvent. Add an internal standard (e.g., dodecane or trimethoxybenzene) that is UV-inactive at the irradiation wavelength.

  • Sampling: Divide the solution into 6–8 identical reaction vials (for batch) or prepare to sample a flow stream.

  • Irradiation:

    • Start the light source.

    • Remove vial #1 at

      
       (Control).
      
    • Remove subsequent vials at geometrically progressing intervals (e.g., 5, 10, 20, 40, 80, 160 mins).

  • Analysis: Analyze immediately by GC-MS or

    
    H NMR. Do not rely solely on TLC, as it fails to quantify the ratio of product to side-products.
    

Data Recording Table:

Time (min)Enone Conversion (%)Product Yield (%)Side Product A (Dimer) %Notes
0000Baseline
1015141Induction period?
2045423Linear growth
4085787Optimal Window
80987020Over-irradiation (Degradation)
1601005540Severe secondary photolysis

Interpretation: In this dataset, stop at 40 minutes . By 80 minutes, conversion increases, but yield drops due to secondary photolysis.

Module 3: Troubleshooting & FAQs

Q: My conversion stalls at 50% despite prolonged irradiation. Why?

A: This is likely the "Inner Filter Effect" or Product Inhibition .

  • Cause: If the product or a byproduct absorbs at the same wavelength as the starting material, it competes for photons. As the reaction progresses, the "parasitic" absorber concentration increases, effectively shielding the remaining enone.

  • Solution:

    • Dilution: Reduce concentration (0.1 M

      
       0.02 M) to minimize optical density issues.
      
    • Flow Chemistry: Switch to a flow reactor. The thin path length (e.g., 500

      
      m in FEP tubing) ensures photons penetrate the entire reaction depth, overcoming the inner filter effect.
      
Q: I see a mixture of cis/trans isomers and dimers. How do I fix this?

A:

  • Cis/Trans Isomerization: This is the most common energy-wasting side reaction. The triplet enone relaxes to the ground state via twisting.

    • Fix: Increase olefin concentration (pushing the bimolecular quenching rate

      
       to outcompete the unimolecular decay 
      
      
      
      ).
  • Dimerization: Enone-enone reaction (head-to-head or head-to-tail).

    • Fix: Use a large excess of olefin (>5 equiv) or use a syringe pump to slowly add the enone to the olefin solution (keeping instantaneous enone concentration low).

Module 4: Visualization & Logic Flows

Diagram 1: Optimization Workflow

OptimizationWorkflow Start Start: Define Substrates Solvent Select Solvent (Degas: Argon Sparge) Start->Solvent Light Select Light Source (Pref: 365 nm LED) Solvent->Light Exp Run Time-Course Study (t = 5, 10, 20, 40, 80 min) Light->Exp Analyze Analyze Aliquots (GC-MS / NMR with Int. Std) Exp->Analyze Decision Evaluate Conversion vs. Yield Analyze->Decision Optimum Identify t_max (Scale Up) Decision->Optimum Yield Peaks Stall Conversion Stalls (<50%) Decision->Stall Plateau Degrade Yield Drops over Time (Over-irradiation) Decision->Degrade Decomposition Dilute Switch to Flow Reactor Stall->Dilute Fix: Dilute or Flow Cutoff Use Pyrex/Cut-off Filter Degrade->Cutoff Fix: Filter <300nm

Caption: Workflow for determining optimal irradiation time (


) and diagnosing kinetic failures.
Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Problem Observed Type1 Low Conversion Issue->Type1 Type2 Complex Mixture (Side Products) Issue->Type2 Cause1 O2 Quenching? Type1->Cause1 Cause2 Inner Filter Effect? Type1->Cause2 Cause3 Wrong Wavelength? Type2->Cause3 Action1 Degas More Thoroughly Cause1->Action1 Action2 Increase Dilution or Reduce Path Length Cause2->Action2 Action3 Switch to 365 nm LED Cause3->Action3

Caption: Decision tree for diagnosing common photochemical failures.

References

  • Corey, E. J., et al. (1964). "Photo-chemical Reactions of Enones." Journal of the American Chemical Society. (Foundational mechanistic work).

  • Yoon, T. P., Ischay, M. A., & Anzovino, M. E. (2008).[2] "Efficient Visible Light Photocatalysis of [2+2] Enone Cycloadditions." Journal of the American Chemical Society. (Modern visible light alternatives).

  • Drelinkiewicz, D., et al. (2023).[3] "The switch-off method: rapid investigation of flow photochemical reactions." Reaction Chemistry & Engineering. (Methodology for time-course optimization).

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews. (Comprehensive review of side reactions and conditions).

  • Hook, B. D., et al. (2005). "Batch versus Flow Photochemistry: A Revealing Comparison of Yield and Productivity." Journal of Organic Chemistry. (Data on flow vs. batch efficiency).

Sources

Troubleshooting

Handling solubility issues of rigid bicyclic scaffolds

Status: Operational | Tier: Advanced Technical Support Topic: Overcoming "Brick Dust" Solubility Profiles in Rigid Scaffolds Welcome to the SoluTech Support Center. As a Senior Application Scientist, I often see projects...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Advanced Technical Support Topic: Overcoming "Brick Dust" Solubility Profiles in Rigid Scaffolds

Welcome to the SoluTech Support Center.

As a Senior Application Scientist, I often see projects stall not because of potency, but because the lead scaffold is a "brick." Rigid bicyclic systems (indoles, quinolines, naphthyridines, purines) are notorious for high lattice energy. They stack like plates in a cupboard—stable, efficient, and incredibly difficult to dissolve.

This guide is not a textbook. It is a troubleshooting manual designed to help you diagnose whether your solubility issue is a solvation problem (Grease Ball) or a lattice energy problem (Brick Dust) and provide actionable protocols to fix it.

Quick Diagnostics: The "Brick Dust" vs. "Grease Ball" Test

Before modifying your protocol, categorize your compound.

FeatureGrease Ball (Lipophilicity Limited)Brick Dust (Lattice Energy Limited)
Primary Issue Water cannot hydrate the molecule.Solvent cannot break the crystal lattice.
Melting Point (MP) Low (< 150 °C)High (> 200 °C)
LogP High (> 4-5)Moderate to Low (1-3)
Solubility in Organic Solvents HighLow (even in DMSO/Methanol)
Typical Scaffold Long alkyl chains, flexible linkers.Rigid bicycles (e.g., Quinazolinones)
Fix Strategy Add polar groups, lipid formulations.Disrupt planarity, Amorphous Solid Dispersions (ASD).

Critical Insight: If you have a rigid bicyclic scaffold with MP > 220°C and low solubility, adding polar groups (lowering LogP) often fails . You must lower the Melting Point (Lattice Energy) first.

Module 1: Structural Troubleshooting (Molecular Design)

Issue: "I added a solubilizing group (morpholine/piperazine), but solubility didn't improve."

Root Cause: You improved hydration but increased (or maintained) the lattice energy. Planar rings stack efficiently via


-

interactions. Adding a flat solubilizing group might just extend the stacking surface area.

Solution: The "Escape from Flatland" Protocol You must introduce entropy into the crystal lattice.

  • Disrupt Symmetry: A symmetrical molecule packs better. Move a nitrogen from a 4-position to a 3-position to break

    
     symmetry.
    
  • Increase ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (Fraction of 
    
    
    
    Carbons):
    As detailed by Lovering et al., increasing saturation correlates with clinical success.[1][2]
    • Action: Replace a phenyl ring with a bicyclo[1.1.1]pentane or a spirocycle.

  • The "Magic Methyl" Effect: Introduce a methyl group ortho to the biaryl axis.

    • Mechanism:[3] This forces the two rings to twist out of planarity (increasing the dihedral angle) to relieve steric strain. This "twist" prevents efficient stacking, lowering the Melting Point and increasing solubility.

Visualizing the Lattice Energy Trap

BrickDustLogic cluster_0 The Trap cluster_1 The Solution Planarity High Planarity (Rigid Bicyclic) Stacking Efficient Pi-Pi Stacking Planarity->Stacking Lattice High Lattice Energy (High MP) Stacking->Lattice Twist Ortho-Substitution / Symmetry Breaking Lattice->Twist Intervention Dihedral Increased Dihedral Angle (Twisted Conformation) Twist->Dihedral Packing Disrupted Crystal Packing Dihedral->Packing Solubility Increased Solubility Packing->Solubility

Caption: Causal pathway showing how breaking planarity (The Solution) disrupts the high lattice energy inherent to rigid bicyclic scaffolds (The Trap).

Module 2: Assay Troubleshooting (Wet Lab)

Issue: "My compound crashes out upon dilution from DMSO into buffer."

Root Cause: This is the Kinetic Solubility Cliff . Your compound is likely forming amorphous aggregates immediately upon contact with water because the local concentration exceeds the amorphous solubility limit.

Protocol: Kinetic vs. Thermodynamic Solubility Assessment Do not rely solely on kinetic data (DMSO spike) for rigid scaffolds, as it overestimates solubility until the "crash" happens.

Step-by-Step Validation Protocol
  • Preparation (Kinetic):

    • Prepare 10 mM stock in DMSO.[4]

    • Spike into PBS (pH 7.4) to reach 100 µM (1% DMSO final).

    • Shake for 2 hours. Filter (0.45 µm). Analyze UV/HPLC.

    • Risk: Nanoprecipitates may pass through the filter, giving false positives.

  • Preparation (Thermodynamic - The Gold Standard):

    • Add solid compound to buffer (no DMSO).

    • Shake for 24–48 hours.

    • Check pH at end-point (salts may disproportionate).

    • Centrifuge and analyze supernatant.

  • The "Crash" Test (Aggregation Check):

    • Use Dynamic Light Scattering (DLS) on your kinetic samples.

    • Result: If you see particles in the 100–1000 nm range, your compound is a colloidal aggregate, not a solution. This is common for flat, hydrophobic scaffolds (promiscuous aggregators).

Module 3: Formulation & Salt Selection

Issue: "I need to dose this in animals, but it won't dissolve in methylcellulose."

Root Cause: Brick dust molecules require energy to break the lattice. Simple suspensions aren't enough.

Decision Logic:

  • Is it Ionizable? (Basic nitrogen in the bicycle?)

    • Yes:Make a Salt.

    • Warning: For rigid bicycles, HCl salts often form tighter lattices (higher MP) due to efficient packing of the chloride ion.

    • Recommendation: Screen bulky counter-ions (Mesylate, Tosylate, Gluconate). The bulk disrupts packing.

  • Is it Non-Ionizable or High MP Salt?

    • Yes:Amorphous Solid Dispersion (ASD). [5]

    • You must "freeze" the molecule in a disordered state using a polymer (HPMC-AS, PVP-VA).

Formulation Decision Tree

FormulationTree Start Start: Rigid Bicyclic Compound Ionizable Is it Ionizable? (pKa within 2 units of pH) Start->Ionizable YesIon Yes Ionizable->YesIon NoIon No Ionizable->NoIon SaltScreen Salt Screen YesIon->SaltScreen ASD Amorphous Solid Dispersion (ASD) NoIon->ASD High MP (Brick Dust) Lipid Lipid Formulation (if LogP > 5) NoIon->Lipid Low MP (Grease Ball) CounterIon Check Counter-Ion Effect SaltScreen->CounterIon ResultSalt Soluble Salt? (MP < 200°C) CounterIon->ResultSalt ResultSalt->ASD No (Still High MP) Standard Formulation Standard Formulation ResultSalt->Standard Formulation Yes

Caption: Decision matrix for formulating rigid scaffolds. Note that even ionizable compounds may require ASDs if the salt retains high lattice energy.

Frequently Asked Questions (FAQs)

Q: Why is my mesylate salt more soluble than my HCl salt? A: The HCl salt often packs into a very stable, high-density crystal lattice (high lattice energy). The mesylate anion is bulky and irregular, which frustrates the crystal packing, lowering the melting point and the energy required to dissolve the solid.

Q: Can I use Cyclodextrins (HP-


-CD) for rigid bicycles? 
A:  Only if the molecule fits. Rigid bicyclic scaffolds (like steroids or fused aromatics) often have excellent shape complementarity with the cyclodextrin cavity. This is a viable strategy for IV formulations, but check the binding constant (

). If the binding is too strong, you may limit bioavailability.

Q: My compound is soluble in DMSO but precipitates in water. Can I just use 10% DMSO in my animal study? A: Avoid this. DMSO is poorly tolerated in high volumes. Furthermore, upon injection, the DMSO diffuses away rapidly, leaving your "brick dust" compound to precipitate in the vein or at the injection site (phlebitis risk). Use cosolvents like PEG400/Water (e.g., 40:60) which maintain solubility better upon dilution.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][6][7][8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[3][9][10] Journal of Pharmacological and Toxicological Methods. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[10][11] Advanced Drug Delivery Reviews. Link

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in solubility of polymorphs. Journal of Pharmaceutical Sciences. Link

Sources

Optimization

Technical Support Center: Resolution of 3-azabicyclo[4.2.0]octan-2-one

Topic: Enantioselective Resolution & Analysis of Bicyclic Lactams Doc ID: TSR-2024-AZA420 | Status: Active | Last Updated: March 2026 Executive Summary The resolution of 3-azabicyclo[4.2.0]octan-2-one (a fused cyclobutan...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enantioselective Resolution & Analysis of Bicyclic Lactams

Doc ID: TSR-2024-AZA420 | Status: Active | Last Updated: March 2026

Executive Summary

The resolution of 3-azabicyclo[4.2.0]octan-2-one (a fused cyclobutane-piperidinone system) presents unique challenges due to the conformational rigidity of the [4.2.0] bicyclic framework. Unlike the more common [2.2.1] (Vince lactam) or [3.2.0] systems, the six-membered lactam ring possesses different hydrolytic stability.

This guide provides validated protocols for Enzymatic Kinetic Resolution (EKR) —the industry standard for this class—and Chiral HPLC method development. Our approach prioritizes Candida antarctica Lipase B (CAL-B) for its proven efficacy in resolving sterically constrained bicyclic amines and lactams.

Module 1: Analytical Diagnostics (Chiral HPLC)

Before attempting resolution, you must establish a reliable baseline for enantiomeric excess (ee) determination.

Troubleshooting Guide: Peak Co-elution & Tailing

Issue: Users often report broad peaks or lack of baseline separation when analyzing secondary lactams. Root Cause: The secondary amine/amide proton interacts strongly with silanol groups on the stationary phase.

Standard Operating Procedure (SOP) for Method Development

Phase 1: Column Selection For bicyclic lactams, polysaccharide-based stationary phases are superior due to their ability to form inclusion complexes with the rigid bicyclic skeleton.

Column TypePhase DescriptionSuitability for [4.2.0] System
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)High. Best starting point for fused rings.
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Medium. Good alternative if AD-H fails.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)High. Excellent for polar lactams; robust solvent tolerance.

Phase 2: Mobile Phase Optimization

  • Base Solvent: Hexane / Isopropanol (IPA) (Start at 90:10).

  • Critical Additive: Diethylamine (DEA) or Ethanolamine (0.1%).

    • Why? The basic additive masks silanol sites, sharpening the peak shape for the secondary lactam.

Decision Tree: HPLC Method Optimization

HPLC_Optimization Start Start: Chiralpak AD-H Hex/IPA (90:10) + 0.1% DEA Check Check Resolution (Rs) Start->Check Good Rs > 1.5 (Baseline Separation) Check->Good Yes Poor Rs < 1.5 (Partial/No Separation) Check->Poor No Action1 Decrease IPA to 5% (Increase Retention) Poor->Action1 Peaks overlap Action2 Switch to Chiralcel OD-H Poor->Action2 No selectivity Action3 Switch to Polar Mode (Acetonitrile/MeOH) Poor->Action3 Solubility issues Action1->Check Action2->Check

Figure 1: Logic flow for optimizing chiral separation of bicyclic lactams.

Module 2: Enzymatic Kinetic Resolution (EKR)

The most scalable method for this scaffold is enzymatic hydrolysis or acylation.

Core Protocol: Lipase-Catalyzed Hydrolysis

Mechanism: The enzyme selectively hydrolyzes the amide bond of the eutomer (usually the S-enantiomer in this class), opening the ring to form an amino acid, while leaving the distomer (R-enantiomer) as the intact lactam.

Reagents:

  • Biocatalyst: Novozym 435 (Immobilized Candida antarctica Lipase B).

  • Solvent: Diisopropyl ether (DIPE) or MTBE (water-saturated).

  • Nucleophile: Water (0.5 - 1.0 eq relative to substrate).

Step-by-Step Protocol:

  • Preparation: Dissolve racemic 3-azabicyclo[4.2.0]octan-2-one (100 mg) in DIPE (5 mL).

  • Water Control: Add water (0.55 eq). Crucial: Too much water causes non-enzymatic hydrolysis or enzyme clumping; too little stops the reaction.

  • Initiation: Add Novozym 435 (50% w/w relative to substrate).

  • Incubation: Shake at 45°C @ 200 rpm.

  • Monitoring: Sample every 2 hours. Analyze via Chiral HPLC.

  • Termination: Stop when conversion reaches 50% (theoretical maximum for resolution).

  • Workup: Filter enzyme. The filtrate contains the unreacted enantiomer (Lactam). The precipitate (or aqueous extraction) contains the hydrolyzed amino acid.

Alternative Protocol: Kinetic Resolution via N-Acylation

Use this if hydrolysis is too slow due to the stability of the 6-membered lactam ring.

Mechanism: Acylation of the secondary nitrogen on the lactam ring using an irreversible acyl donor.

  • Acyl Donor: Vinyl acetate or Isopropenyl acetate (2.0 eq).

  • Solvent: Toluene or DIPE (Anhydrous).

  • Enzyme: CAL-B (Novozym 435) or Pseudomonas cepacia Lipase (PSL).

Workflow Visualization:

EKR_Workflow cluster_products Reaction Outcome (50% Conversion) Racemate Racemic 3-azabicyclo[4.2.0]octan-2-one Enzyme CAL-B (Novozym 435) Solvent: DIPE Racemate->Enzyme + H2O (0.55 eq) Lactam (R)-Lactam (Unreacted) Enzyme->Lactam Remains in Organic Phase Product (S)-Amino Acid (Hydrolyzed) Enzyme->Product Precipitates / Aqueous Phase

Figure 2: Enzymatic hydrolysis pathway separating the unreacted lactam from the ring-opened amino acid.

Module 3: Chemical Resolution (The Backup Plan)

If enzymatic methods fail or scale-up costs are prohibitive.

Diastereomeric Salt Formation: Since the lactam is a weak base, direct salt formation is difficult. The recommended route is Ring Opening followed by resolution of the resulting amino acid.

  • Hydrolysis: Boil racemate in 6N HCl to fully open the ring to cis-2-aminocyclohexylacetic acid (analogous structure).

  • Resolution Agent: Use (+)-Tartaric acid or (-)-Mandelic acid.

  • Recrystallization: Solvent system: Ethanol/Water (9:1).

  • Recyclization: Thermal cyclization of the resolved amino acid back to the lactam (requires high temp, e.g., reflux in xylene with Dean-Stark).

Frequently Asked Questions (FAQ)

Q1: My enzymatic reaction stalls at 30% conversion. Why? A: This is likely "Product Inhibition." The ring-opened amino acid is zwitterionic and may coat the immobilized enzyme, blocking the active sites.

  • Fix: Use a biphasic system (DIPE/Water) where the product extracts immediately into the aqueous phase, keeping the enzyme surface clean.

Q2: Can I use Lipase from Porcine Pancreas (PPL)? A: Generally, no. PPL is less effective for sterically constrained bicyclic systems compared to microbial lipases like CAL-B or Burkholderia cepacia (PSL). CAL-B has a deeper active site pocket better suited for the bicyclic framework [1].

Q3: How do I determine the absolute configuration (R vs S)? A: Do not rely solely on optical rotation, as it is concentration-dependent for these aggregates.

  • Method: X-ray crystallography of the N-Boc derivative or the diastereomeric salt is the only absolute confirmation.

  • Literature Standard: For similar bicyclic lactams, the CAL-B unreacted lactam is typically the (-)-enantiomer [2].

Q4: The lactam is not dissolving in DIPE. A: Add a co-solvent. Up to 5% THF or Toluene is tolerated by Novozym 435 without destroying enantioselectivity. Avoid DMSO or DMF as they strip the essential water layer from the enzyme.

References

  • Gotor, V. (2002). Enzymatic resolution of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole) system. Tetrahedron: Asymmetry.

    • Relevance: Establishes the protocol for CAL-B mediated resolution of rigid bicyclic systems.
  • Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a profound tool in the preparation of highly enantiopure beta-amino acids. Tetrahedron.

    • Relevance: definitive review on resolving beta- and gamma-lactam precursors via enzym
  • Aitken, D. J., et al. (2007). Synthesis of novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives. Organic Letters.

    • Relevance: Describes the synthesis and structural properties of the specific [4.2.0] azabicyclo skeleton.
  • Phenomenex. (2024). Chiral HPLC Separations: Column Selection Guide.

    • Relevance: Validates the use of Amylose/Cellulose phases for amide/lactam separ
Troubleshooting

Technical Support Center: Cyclobutane-Piperidinone Fusion Control

Topic: Controlling cis/trans fusion in 2-azabicyclo[4.2.0]octan-3-one systems. Ticket ID: #STEREOCTRL-420 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling cis/trans fusion in 2-azabicyclo[4.2.0]octan-3-one systems. Ticket ID: #STEREOCTRL-420 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The Scaffold & The Challenge

Welcome to the technical support hub for the 2-azabicyclo[4.2.0]octan-3-one scaffold. This bicyclic lactam is a critical pharmacophore, serving as a conformationally restricted analogue of glutamate and a core structure in peptidomimetics.[1]

The Core Challenge: The fusion between the cyclobutane (4-membered) and piperidinone (6-membered) rings creates two stereochemical possibilities at the bridgehead: cis and trans.

  • Cis-fusion: Thermodynamically preferred in most unsubstituted systems due to lower ring strain (~8 kcal/mol more stable).

  • Trans-fusion: significantly more strained and often difficult to access directly, yet highly desirable for specific vector orientations in drug design.[1]

This guide provides the protocols to navigate this thermodynamic landscape, utilizing photochemical kinetics and post-synthetic epimerization to control your isomer ratio.

Primary Workflow: [2+2] Photocycloaddition

The most robust method for constructing this core is the [2+2] photocycloaddition of 5,6-dihydro-2(1H)-pyridinones (enones) with alkenes.

Decision Matrix: Selecting Your Pathway

G start Target Isomer? cis Cis-Fused (Standard) start->cis trans Trans-Fused (Challenging) start->trans direct Direct Irradiation (Singlet State) cis->direct Preferred epim Post-Synthetic Epimerization (Base) cis->epim If Trans is Thermodynamically Stable sens Sensitized Irradiation (Triplet State) trans->sens Required mech_cis Concerted-like or Short-lived Biradical direct->mech_cis mech_trans Long-lived 1,4-Biradical (Bond Rotation Allowed) sens->mech_trans mech_trans->cis Default Collapse mech_trans->trans Steric Control epim->trans

Figure 1: Strategic decision tree for accessing cis vs. trans ring fusions. Cis is the kinetic and thermodynamic default; trans requires triplet sensitization or equilibration.

Technical Troubleshooting & FAQs
Issue 1: "I am only getting the cis-fused product. How do I access the trans-isomer?"

Diagnosis: You are likely operating under kinetic control where the reaction proceeds through a singlet excited state or a short-lived triplet biradical that collapses rapidly to the lower-energy cis-fused ground state.

Protocol Adjustment (The "Triplet Shunt"): To access the trans-fusion, you must extend the lifetime of the intermediate 1,4-biradical to allow bond rotation prior to ring closure.

  • Switch to Sensitized Photolysis:

    • Standard: Direct irradiation (UV < 300 nm).

    • Modification: Use a triplet sensitizer (e.g., Acetone, Benzophenone, or Thioxanthone) and irradiate at a longer wavelength (> 350 nm) where only the sensitizer absorbs.[1]

    • Mechanism:[2][3][4][5][6] The sensitizer transfers energy to the dihydropyridinone, populating the Triplet State (

      
      ). The resulting triplet biradical is spin-forbidden from closing immediately, allowing the bridgehead bond to rotate.
      
  • Thermodynamic Trapping:

    • If the trans-isomer is less stable (usual case), the biradical will still prefer to close cis. You must introduce steric bulk at the C-5 or C-6 position of the dihydropyridinone.

    • Logic: Bulky substituents may destabilize the cis-conformation (diaxial interactions) more than the trans-conformation, shifting the equilibrium of the biradical closure.

Quantitative Comparison:

ConditionMechanismTypical Cis:Trans Ratio
Direct UV (254 nm) Singlet (

) / Short Triplet
> 95:5
Acetone Sensitized (300-350 nm) Triplet (

) Biradical
~ 80:20 to 60:40
Heavy Atom Solvent (Ph-Br) Spin-Orbit Coupling (Faster ISC)Variable (Substrate dependent)
Issue 2: "My product mixture is epimerizing during purification. What is happening?"

Diagnosis: The bridgehead proton (H-1 in the 2-azabicyclo[4.2.0] system) is alpha to the lactam carbonyl. It is acidic (


). Basic conditions—even slightly basic silica gel or amine impurities—can deprotonate this position, leading to enolate formation and thermodynamic equilibration.[1]

Troubleshooting Steps:

  • Check Your Stationary Phase: Avoid standard silica if your compound is sensitive.[1] Use neutralized silica (pre-washed with 1%

    
     then flushed) or alumina.
    
  • Solvent Acidity: Ensure your NMR solvent (

    
    ) is acid-free. Chloroform naturally generates HCl over time, which can catalyze epimerization or ring opening.[1] Filter through basic alumina before use.
    

The "Epimerization Test" (Self-Validation):

  • Take a small aliquot of your pure cis-isomer.

  • Dissolve in MeOH with 1 eq. of NaOMe.

  • Monitor by NMR or LCMS over 24 hours.

  • Result: If a new peak appears (the trans-isomer) and stabilizes at a specific ratio, you have confirmed the thermodynamic equilibrium point. This is a crucial data point for stability studies.

Issue 3: "Can I force cis-to-trans conversion chemically?"

Answer: Yes, but only if the trans-isomer is thermodynamically accessible (i.e., not prohibited by extreme ring strain).[1]

The Epimerization Protocol: In 2-azabicyclo[4.2.0]octanes, the trans-fusion is strained. However, if you have a substituent (e.g., a phenyl group) that suffers severe steric clash in the cis-form, the trans-form might become the thermodynamic product.

Step-by-Step Epimerization:

  • Reagents: Potassium tert-butoxide (

    
    -BuOK) in 
    
    
    
    -BuOH or DBU in Toluene.
  • Temperature: Reflux is often required to overcome the activation barrier for the bridgehead enolate.

  • Mechanism:

    • Base removes the bridgehead proton (H-1).

    • Planar enolate forms.

    • Reprotonation occurs from the face that minimizes steric strain.

  • Reference Check: See Werner et al.[1] for base-induced epimerization dynamics in similar bicyclic lactams [1].

Visualization: The Triplet Biradical Mechanism

Understanding the excited state manifold is critical for controlling the fusion.

Mechanism cluster_0 Excitation cluster_1 Reaction Enone Enone (S0) Excited Excited (S1) Enone->Excited hv Triplet Triplet (T1) Excited->Triplet ISC (Sensitizer) Biradical 1,4-Biradical (Intermediate) Excited->Biradical Short-lived Triplet->Biradical Long-lived CisProd Cis-Fused (Kinetic) Biradical->CisProd Fast Closure (Spin Conserved) TransProd Trans-Fused (Thermodynamic*) Biradical->TransProd Bond Rotation + Slow Closure CisProd->TransProd Base Epimerization

Figure 2: Mechanistic flow showing the bifurcation between fast kinetic closure (cis) and rotation-enabled closure (trans) via the triplet state.

Experimental Data Summary

Table 1: Solvent and Additive Effects on Diastereoselectivity

SolventAdditiveEffect on Cis/Trans RatioNotes
Acetonitrile NoneFavors CisPolar solvents stabilize the exciplex, often increasing regio- but not stereoselectivity.
Benzene NoneNeutralStandard non-polar baseline.
Acetone NoneIncreases Trans mixActs as a triplet sensitizer (

kcal/mol).
DCM

Favors Trans (rare)Lewis acids can complex the carbonyl, altering the excited state geometry [2].
References
  • Werner, S., et al. "Stereoselective Synthesis and Epimerization of Bicyclic Lactams."[1] Journal of Organic Chemistry, 2014 . [Link][1]

  • Bach, T., & Hehn, J. P. "Photochemical Reactions as Key Steps in Natural Product Synthesis."[1] Angewandte Chemie International Edition, 2011 . [Link][1]

  • Poplata, S., et al. "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2+2] Photocycloaddition Reactions." Chemical Reviews, 2016 . [Link][1]

  • Hoffmann, N. "Photochemical Reactions of Aromatic Compounds and Enones."[1] Chemical Reviews, 2008 . [Link][1]

For further assistance, please contact the Application Science team at referencing Ticket #STEREOCTRL-420.

Sources

Reference Data & Comparative Studies

Validation

1H NMR characteristic shifts of bridgehead protons in azabicyclo[4.2.0]

Comparative Guide to H NMR Modalities for Bridgehead Proton Assignment in Azabicyclo[4.2.0] Scaffolds The azabicyclo[4.2.0]octane framework is a highly strained, -rich scaffold that has become increasingly privileged in...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to H NMR Modalities for Bridgehead Proton Assignment in Azabicyclo[4.2.0] Scaffolds

The azabicyclo[4.2.0]octane framework is a highly strained,


-rich scaffold that has become increasingly privileged in drug discovery. As researchers seek to escape "flatland" and explore complex three-dimensional chemical space beyond traditional aromatic structures, accurate structural characterization of these rigid bicyclic systems is paramount[1].

A critical bottleneck in the characterization of these molecules is the precise


H NMR assignment of the bridgehead protons  (typically H-1 and H-6, or H-6 and H-7 depending on heteroatom placement). Due to the extreme ring strain of the fused cyclobutane-piperidine system and the magnetic anisotropy of the adjacent nitrogen atom, these protons exhibit highly atypical chemical shifts.

This guide objectively compares three primary modalities for determining and validating these shifts: High-Field Experimental NMR , Density Functional Theory (DFT) GIAO Calculations , and Empirical Prediction Software . By establishing a self-validating analytical workflow, researchers can avoid the catastrophic misassignments frequently caused by heuristic software.

Causality & Structural Dynamics: Why Bridgehead Protons Defy Expectations

To understand why different analytical tools succeed or fail, we must first examine the causality behind the experimental


H NMR shifts in azabicyclo[4.2.0] systems.
  • Steric Compression & Lone Pair Deshielding: The nitrogen lone pair in azabicyclic systems exerts a through-space repulsive force on the electron cloud of the adjacent bridgehead C-H bonds. This pushes electron density away from the proton, leading to significant deshielding and a pronounced downfield shift[2].

  • Conformational Rigidity & Hybridization: The azabicyclo[4.2.0] monomer strictly adopts a conformation where the six-membered ring sits in a chair form, with the four-membered ring locked in the N-axial and C-6-equatorial position[3]. This rigid geometry prevents nitrogen inversion and forces the bridgehead carbons into distorted tetrahedral geometries, increasing the

    
    -character of the C-H bonds and further altering the chemical shift.
    
  • Vicinal Coupling Anomalies: The locked dihedral angles at the cyclobutane fusion result in highly specific

    
     coupling constants for the vicinal ring protons, which deviate significantly from standard Karplus curve predictions for flexible aliphatic rings[4].
    

Comparison of Analytical Modalities

When assigning the bridgehead protons (e.g., appearing characteristically between


 3.30–4.30 ppm depending on substitution[5]), relying on a single analytical method introduces significant risk. Below is a comparison of the three standard approaches.
Quantitative Performance Comparison

Data modeled on a representative highly substituted 2-azabicyclo[4.2.0]octane derivative.

Analytical ModalityH-1 Shift AccuracyH-6 Shift AccuracyResolution of Dihedral Coupling (

)
Through-Space Validation
High-Field NMR (600+ MHz) Ground TruthGround TruthExact (via 1D / J-res)Yes (NOESY/ROESY)
DFT GIAO (mPW1PW91)

0.15 ppm

0.10 ppm
High (Calculated 3D geometry)Yes (3D Optimized)
Empirical (ChemDraw/Mnova)

> 0.40 ppm

> 0.35 ppm
Poor (Generic database averages)No (2D Topology only)

The Verdict: Empirical prediction software relies on 2D topological additivity rules and lacks the training data required to account for the unique steric compression and ring strain of the azabicyclo[4.2.0] core. Consequently, empirical tools systematically underestimate the deshielding effect at the bridgehead positions. A self-validating combination of Experimental NMR and DFT Calculations is strictly required.

Self-Validating Workflow: Experimental vs. Computational

To ensure absolute trustworthiness, your protocol must be a self-validating system. Experimental assignments must be orthogonally cross-checked against quantum mechanical shielding tensors.

G A Azabicyclo[4.2.0] Scaffold B 1D/2D NMR (HSQC, NOESY) A->B C DFT GIAO (B3LYP/6-311+G**) A->C D Empirical Prediction A->D E Tensor Validation & Signal Correlation B->E Ground Truth C->E 3D Tensors D->E Baseline F Bridgehead Assignment E->F

Self-validating workflow for assigning azabicyclo[4.2.0] bridgehead protons using orthogonal methods.

Step-by-Step Methodology
Phase 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the pure azabicyclo[4.2.0]octane derivative in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • 1D

    
    H Acquisition:  Acquire the spectrum at 
    
    
    
    600 MHz (ns=16, d1=2s) at 298 K. Look for the characteristic multiplets of the bridgehead protons, which often appear as complex doublet of doublets (dd) or broad multiplets due to the restricted conformation[6].
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Run an edited

    
    H-
    
    
    
    C HSQC. This is critical for separating overlapping bridgehead proton signals based on their distinct
    
    
    C shifts (the cyclobutane fusion carbon will resonate at a distinctly higher field than the nitrogen-adjacent carbon).
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 300 ms. Map the through-space correlations between the bridgehead protons to unequivocally establish their cis or trans relationship across the ring fusion.

Phase 2: DFT GIAO Calculation (Orthogonal Validation)
  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the global minimum. Ensure the six-membered ring is in the chair conformation[3].

  • Geometry Optimization: Optimize the lowest-energy conformer in Gaussian or Orca using the B3LYP/6-31G(d,p) level of theory, applying a PCM (Polarizable Continuum Model) for Chloroform.

  • Tensor Calculation: Calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.

  • Shift Derivation: Convert the calculated isotropic shielding values to chemical shifts (

    
    ) by subtracting them from the shielding tensor of a TMS reference calculated at the exact same level of theory. Compare these values against your experimental HSQC data to lock in the assignment.
    

References

  • Polymers of 1‐azabicyclo[4.2.0]octane, 1. Structure of monomer and homopolymer Source: ResearchGate URL:[Link]

  • CN107954933B - 2-azabicyclo [4.2.
  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues Source: ACS Omega URL:[Link]

  • Photochemistry of 1,4-Dihydropyridine Derivatives: Diradical Formation, Delocalization and Trapping as a Route to Novel Source: Semantic Scholar URL:[Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 3-Azabicyclo[4.2.0]octan-2-one Derivatives: The Definitive Role of X-ray Crystallography

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional architecture of a molecule is not merely academic; it is the blueprint for understanding function, designing next-gen...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional architecture of a molecule is not merely academic; it is the blueprint for understanding function, designing next-generation therapeutics, and securing intellectual property. The 3-azabicyclo[4.2.0]octan-2-one scaffold, a core component of many bicyclic β-lactams, presents unique stereochemical complexities. Its rigid, strained framework is pivotal to its biological activity, often mimicking the transition state of enzymatic reactions, particularly in the realm of antibacterials and enzyme inhibitors.[1]

This guide provides an in-depth comparison of analytical techniques for the structural characterization of these derivatives, establishing why single-crystal X-ray crystallography remains the unequivocal gold standard. We will explore the causality behind experimental choices, present comparative data, and provide field-proven protocols to empower your research.

The Central Challenge: Unambiguous Stereochemistry

The synthesis of 3-azabicyclo[4.2.0]octan-2-one derivatives, for instance, through powerful sequences like the Ugi multicomponent reaction followed by a [2+2] photocycloaddition, can generate multiple stereocenters.[2][3] While such methods are elegant, they often yield diastereomeric mixtures. Resolving the absolute and relative configuration of these stereocenters is paramount, and this is where the limitations of other techniques become apparent and the supremacy of X-ray crystallography is demonstrated.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography provides a direct, atomic-resolution map of a molecule in the solid state. It is the only technique that can definitively determine:

  • Absolute Stereochemistry: Crucial for understanding enantioselective biological interactions.

  • Bond Lengths and Angles: Revealing the impact of ring strain on the β-lactam core.

  • Conformational Details: How substituents are oriented in three-dimensional space.

  • Intermolecular Interactions: Crystal packing forces, such as hydrogen bonding, that can inform on solubility and formulation.

The journey from a synthesized powder to a refined crystal structure is a multi-step process requiring careful planning and execution.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Chemical Synthesis (e.g., Ugi/[2+2] Cycloaddition) purification Purification (Chromatography, Recrystallization) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth harvest Crystal Mounting growth->harvest collection X-ray Diffraction Data Collection harvest->collection processing Data Reduction & Integration collection->processing solution Structure Solution (Direct Methods/Patterson) processing->solution refinement Refinement & Validation solution->refinement cif Final Structure (CIF) refinement->cif

Caption: From Synthesis to Structure: The X-ray Crystallography Pipeline.

Causality in Crystallization

The most critical and often challenging step is growing a high-quality single crystal. The β-lactam ring is susceptible to hydrolysis, which can be exacerbated during crystallization.[4]

  • Why Slow Evaporation? This is often the first method attempted due to its simplicity. The rationale is to slowly increase the concentration of the solute past its saturation point, promoting ordered molecular packing rather than rapid precipitation. For β-lactam compounds, this must often be performed at controlled, sometimes sub-ambient, temperatures to minimize degradation.[4]

  • Why Vapor Diffusion? In this technique, a concentrated drop of the compound is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the drop gradually lowers the solubility, providing a highly controlled environment for crystal nucleation and growth. This is particularly effective for sensitive molecules.

  • Why Reactive Crystallization? In some manufacturing processes for β-lactam antibiotics, crystallization is induced during the synthesis reaction.[5][6][7] This technique, known as reactive crystallization, can protect the desired product from secondary hydrolysis by sequestering it in the more stable solid phase, thereby increasing yield and purity.[5][7]

Comparative Analysis: Alternative & Complementary Techniques

While X-ray crystallography is definitive, other spectroscopic methods are indispensable for routine analysis and for characterizing non-crystalline materials. Understanding their capabilities and limitations is key to a comprehensive analytical strategy.

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.Unambiguous, definitive structural data.Requires a high-quality single crystal; destructive; solid-state structure may differ from solution.
NMR Spectroscopy Connectivity (¹H, ¹³C), relative stereochemistry (NOE), conformational dynamics in solution.[8]Non-destructive; provides data on solution-state structure; excellent for routine characterization.Does not provide absolute stereochemistry; signal overlap can complicate analysis of complex molecules.
Mass Spectrometry Molecular weight (confirms formula), fragmentation patterns.[9]High sensitivity; requires minimal sample; confirms identity and purity.Provides no stereochemical or detailed conformational information.
IR Spectroscopy Presence of key functional groups (e.g., C=O, N-H).[10]Fast, simple, non-destructive; excellent for reaction monitoring.Provides very limited structural information beyond functional group identification.
Computational (DFT) Predicted geometry, bond energies, spectroscopic properties.[11]Provides theoretical insight; can guide experimental design.An in-silico model, not experimental proof; requires validation by experimental data.
The Synergy of Spectroscopy and Crystallography

These techniques are most powerful when used in concert. NMR can confirm that the bulk material is the same as the single crystal selected for X-ray analysis. The characteristic high-frequency IR stretch of the strained β-lactam carbonyl (~1770-1800 cm⁻¹) can confirm the integrity of the ring system prior to lengthy crystallization experiments.[10]

Caption: Complementary Nature of Analytical Techniques.

Experimental Protocols

Trustworthy protocols are self-validating. The steps below provide a framework for obtaining and analyzing crystals of 3-azabicyclo[4.2.0]octan-2-one derivatives.

Protocol 1: Crystallization by Slow Evaporation
  • Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like acetonitrile/methanol) in a small, clean vial.[2] The ideal solvent is one in which the compound is moderately soluble.

  • Filtration: Filter the solution through a syringe filter (0.2 μm) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

  • Validation & Harvesting: Monitor the vial periodically under a microscope. Once well-formed crystals with sharp edges are observed, carefully harvest one using a cryo-loop for mounting on the diffractometer.

Protocol 2: Spectroscopic Integrity Check (¹H NMR & IR)
  • Rationale: Before committing to crystallographic analysis, it is crucial to confirm the structural integrity of the bulk sample, particularly the strained and reactive β-lactam ring.

  • ¹H NMR: Acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃).[8] The key is to verify the presence of the characteristic signals for the bicyclic core protons and ensure the absence of significant impurity peaks or byproducts that would indicate degradation.

  • IR Spectroscopy: Obtain an IR spectrum of the solid sample. Look for the strong, sharp absorption band for the β-lactam carbonyl stretch, typically expected at a high wavenumber (1770-1800 cm⁻¹) due to ring strain.[10] A significant deviation or broadening of this peak could indicate hydrolysis or other reactions.

Conclusion

For the definitive structural elucidation of 3-azabicyclo[4.2.0]octan-2-one derivatives, single-crystal X-ray crystallography is indispensable. It provides an unambiguous determination of stereochemistry and detailed geometric parameters that are unattainable with other methods. However, a truly robust analytical workflow leverages the strengths of complementary techniques. NMR and mass spectrometry confirm the identity and solution-state behavior of the molecule, while IR spectroscopy offers a rapid check on the integrity of the critical β-lactam functional group. By integrating these methods and employing meticulous crystallization protocols, researchers can confidently establish the structure-activity relationships that drive modern drug discovery.

References

  • Reactive crystallization of β-lactam antibiotics: strategies to enhance productivity and purity of ampicillin. Reaction Chemistry & Engineering (RSC Publishing).
  • Polymorphic Crystallization Design to Prevent the Degradation of the β-Lactam Structure of a Carbapenem. MDPI. Available at: [Link]

  • Process for the production of beta lactam crystals. Google Patents.
  • Reactive Crystallization of Beta-Lactam Antibiotics. Mettler Toledo. Available at: [Link]

  • Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. ResearchGate. Available at: [Link]

  • Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions. American Chemical Society. Available at: [Link]

  • Synthesis of novel and uniquely shaped 3-azabicyclo[4.2.0]octan-4-one derivatives by sequential Ugi/[2+2] ene-enone photocycloadditions. PubMed. Available at: [Link]

  • 1 H NMR spectra of the (A) C-4 b-lactam (300 MHz, CDCl 3 ) and (B) side... ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. PubMed. Available at: [Link]

  • Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Novel and Uniquely Shaped 3-Azabicyclo[4.2.0]octan-4-one Derivatives by Sequential Ugi/[2+2] Ene−Enone Photocycloadditions. ACS Publications. Available at: [Link]

  • The Mechanisms of Reactions of β-Lactam Antibiotics. Scilit. Available at: [Link]

  • β-Lactamases and β-Lactamase Inhibitors in the 21st Century. PMC. Available at: [Link]

  • Attaching Metal-Containing Moieties to β-Lactam Antibiotics: The Case of Penicillin and Cephalosporin. PMC. Available at: [Link]

  • organic papers. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • The Mass Spectra of Derivatives of 3-Azabicyclo[3.2.1]octane, 3-Azabicyclo[3.3.1]nonane, and 8-Azabicyclo[4.3.1]decane. ACS Publications. Available at: [Link]

  • Studies on the Reactions of Biapenem with VIM Metallo β-Lactamases and the Serine β... PMC. Available at: [Link]

  • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid... PubChem. Available at: [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar. Available at: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Polymerization of 1-azabicyclo[4.2.0]octane with chiral tricyclic amino acid esters for obtaining biomedical materials. ResearchGate. Available at: [Link]

  • Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Available at: [Link]

  • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-. NIST WebBook. Available at: [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. PMC. Available at: [Link]

  • X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. MDPI. Available at: [Link]

  • ChemInform Abstract: Synthesis and NMR Investigation of 3,4-Diazabicyclo[4.3.0]non-2-ene and N,N′-Azo-3-azabicyclo[3.3.0]octane. X-Ray Crystal Structure Analysis of a New Tetrazene Derivative. ResearchGate. Available at: [Link]

  • Chemistry of 3-azabicyclo[3.3.1]nonanes. CoLab.ws. Available at: [Link]

  • 3-azabicyclo[4.2.1]nonan-4-one (C8H13NO). PubChemLite. Available at: [Link]

Sources

Validation

Comparing 3-azabicyclo[4.2.0]octan-2-one with tropane alkaloids

Bicyclic Scaffolds in Drug Discovery: A Comparative Guide to 3-azabicyclo[4.2.0]octan-2-one and Tropane Alkaloids As a Senior Application Scientist, I frequently evaluate rigidified molecular scaffolds to overcome the en...

Author: BenchChem Technical Support Team. Date: March 2026

Bicyclic Scaffolds in Drug Discovery: A Comparative Guide to 3-azabicyclo[4.2.0]octan-2-one and Tropane Alkaloids

As a Senior Application Scientist, I frequently evaluate rigidified molecular scaffolds to overcome the entropic penalties associated with flexible ligands binding to target proteins. Bicyclic systems are paramount in this endeavor. This guide provides an objective, data-driven comparison between the classic tropane alkaloid scaffold (an 8-azabicyclo[3.2.1]octane system) and the synthetic 3-azabicyclo[4.2.0]octan-2-one scaffold. By examining their structural constraints, pharmacological profiles, and synthetic methodologies, we can better deploy these architectures in modern drug discovery.

Structural Paradigms & Conformational Dynamics

Tropane Alkaloids ([3.2.1] System): The tropane core is characterized by an N-methyl-8-azabicyclo[3.2.1]octane bridged system[1]. This architecture fuses a pyrrolidine and a piperidine ring, forcing the molecule into a rigid, chair-like conformation. This specific 3D geometry is highly privileged, fitting perfectly into the orthosteric binding pockets of muscarinic acetylcholine receptors (mAChRs) and monoamine transporters[2]. Because the nitrogen bridge locks the piperidine ring, the energetic cost of adopting the bioactive conformation is nearly zero.

3-azabicyclo[4.2.0]octan-2-one ([4.2.0] System): In contrast, this scaffold is a fused [4.2.0] bicyclic lactam. It consists of a 6-membered piperidinone ring fused to a highly strained 4-membered cyclobutane ring. The fusion of the 4-membered ring severely restricts the rotational degrees of freedom of the adjacent lactam, creating a stiffened tricyclic-like presentation when substituted. Such uniquely shaped scaffolds are often synthesized to explore novel chemical space, particularly for protease inhibition, where the rigidified peptide-like bonds can mimic transition states without susceptibility to proteolytic cleavage[3].

G A Bicyclic Scaffolds B Tropane Alkaloids [3.2.1] System A->B C 3-azabicyclo[4.2.0]octan-2-one [4.2.0] System A->C D Muscarinic Receptors (M1-M5) B->D E Monoamine Transporters (DAT, SERT, NET) B->E F Conformationally Restricted Libraries C->F G Protease / Kinase Inhibitor Scaffolds C->G

Fig 1. Divergent pharmacological trajectories of [3.2.1] and [4.2.0] bicyclic scaffolds.

Pharmacological Profiling & Target Affinity

The structural differences between these two scaffolds dictate entirely different pharmacological trajectories. Tropane alkaloids are historically known for their anticholinergic and monoamine reuptake inhibitory effects[2]. Conversely, 3-azabicyclo[4.2.0]octan-2-one derivatives are not inherently biased toward CNS neurotransmitter receptors. Instead, their highly functionalizable core makes them ideal starting points for fragment-based drug discovery (FBDD) and multicomponent reactions (MCRs)[3].

Table 1: Comparative Physicochemical and Binding Data

Property / TargetTropane Alkaloids (e.g., Scopolamine/Cocaine)3-azabicyclo[4.2.0]octan-2-one Derivatives
Core Structure 8-azabicyclo[3.2.1]octane3-azabicyclo[4.2.0]octan-2-one
Primary Targets Muscarinic Receptors (M1-M5), DAT, SERT, NETProteases, Kinases, Custom MCR libraries
Binding Affinity (pKi) M1-M5: 8.8 - 9.3; DAT: ~6.1Target-dependent (typically optimized to nanomolar)
Conformational Rigidity High (bridged bicyclic)Very High (fused cyclobutane-lactam)
Synthetic Accessibility Natural extraction, complex multi-step synthesisRapid assembly via Ugi-MCR & [2+2] photocycloaddition

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies detail the synthesis of the [4.2.0] scaffold and the pharmacological evaluation of the[3.2.1] scaffold.

Protocol 1: Synthesis of 3-azabicyclo[4.2.0]octan-2-one derivatives via Ugi/[2+2] Photocycloaddition

Expertise & Causality: The synthesis of the highly strained [4.2.0] system is challenging via traditional stepwise cyclization. We utilize a sequential Ugi multicomponent reaction (MCR) followed by a [2+2] enone-olefin photocycloaddition[3]. The MCR rapidly assembles the linear precursor with high atom economy, while the photochemical step provides the thermodynamic driving force to close the strained cyclobutane ring, locking the conformation.

  • Ugi-4CR Assembly: Combine the target aldehyde, primary amine, carboxylic acid (containing an enone), and isocyanide in methanol at room temperature.

  • Intermediate Validation: Monitor via LC-MS. Self-Validation Check: The reaction is only advanced when the starting material peak area is <1%, ensuring the photochemical step is not contaminated by side reactions.

  • Photocycloaddition: Irradiate the purified Ugi adduct in a quartz vessel using a medium-pressure Hg lamp (UV light) for 12 hours.

  • Stereochemical Validation: Isolate the product via flash chromatography. Self-Validation Check: Perform 2D-NMR (NOESY). The facial selectivity of the [2+2] cycloaddition dictates that only two diastereomers should form. The presence of >2 diastereomers indicates an uncontrolled radical side-reaction, invalidating the batch.

Protocol 2: Radioligand Binding Assay for Tropane Alkaloids

Expertise & Causality: To accurately compare the binding affinities of tropane analogs (e.g., at the Dopamine Transporter, DAT), a competitive radioligand displacement assay is required. This measures the ability of the test compound to displace a known, high-affinity radioligand, providing a direct measurement of equilibrium binding kinetics (Ki)[2]. Furthermore, late-stage functionalization of the tropane scaffold allows for the rapid generation of analogs for these structure-activity relationship studies[4].

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human DAT.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 2 nM[3H]-WIN 35,428 (a potent tropane analog) and varying concentrations of the test compound (10^-10 to 10^-4 M) in assay buffer for 2 hours at 4°C. Causality: 4°C prevents transporter internalization and proteolytic degradation during the assay.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

  • Data Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation. Self-Validation Check: Include a known reference standard (e.g., Cocaine) on every 96-well plate. The assay is only validated if the reference standard's calculated pKi falls within 0.2 log units of its historical average (pKi ~ 6.1) and the Z'-factor of the plate is >0.5.

Protocol Step1 1. Scaffold Synthesis (Ugi MCR /[2+2] Photocycloaddition) Step2 2. Structural Validation (NMR, X-ray Diffraction) Step1->Step2 Step3 3. Receptor Binding Assay (Radioligand Displacement) Step2->Step3 Val1 Purity > 95% (Self-Validation) Step2->Val1 Step4 4. Data Analysis (pKi Calculation & Schild Plot) Step3->Step4 Val2 Z'-factor > 0.5 (Assay Robustness) Step3->Val2

Fig 2. Self-validating experimental workflow for bicyclic scaffold evaluation.

Conclusion

While tropane alkaloids provide a historically validated, bridged [3.2.1] architecture for targeting CNS receptors, the 3-azabicyclo[4.2.0]octan-2-one scaffold offers a synthetic, highly rigidified[4.2.0] alternative. By leveraging advanced synthetic methodologies like MCR-photocycloaddition, researchers can access novel chemical space, utilizing the structural stiffness of the [4.2.0] system to design highly selective enzyme inhibitors free from the off-target anticholinergic liabilities of traditional tropanes.

References

  • Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform Source: PNAS URL
  • An In-depth Technical Guide to the Tropane Alkaloid Core Structure and Function Source: Benchchem URL
  • Chemistry & Biology Of Multicomponent Reactions Source: PMC - NIH URL
  • Source: eScholarship.

Sources

Comparative

Stability Profiling: Azabicyclo[4.2.0]octane vs. Azabicyclo[3.2.0]heptane Systems

The following guide provides an in-depth technical comparison of [4.2.0] vs. [3.2.0] azabicyclic systems.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of [4.2.0] vs. [3.2.0] azabicyclic systems. This analysis focuses on their application in drug discovery, specifically contrasting the chemical reactivity (driven by ring strain) and metabolic stability of these scaffolds.[1]

Executive Summary: The Strain-Stability Trade-off

In medicinal chemistry, the choice between a [4.2.0] (6,4-fused) and a [3.2.0] (5,4-fused) azabicyclic system is fundamentally a decision between reactivity and stability .

  • [3.2.0] Systems (e.g., Penams, Carbapenems): Characterized by high ring strain (~25–30 kcal/mol) and significant nitrogen pyramidalization. This geometry suppresses amide resonance, making the bridgehead nitrogen less basic but the carbonyl highly electrophilic. Result: High potency as acylating agents (e.g., covalent PBP inhibition) but lower chemical stability (susceptible to hydrolysis).

  • [4.2.0] Systems (e.g., Cephems, saturated scaffolds): Exhibit moderate ring strain and a more planar nitrogen geometry. The 6-membered ring allows for greater conformational flexibility and partial restoration of amide resonance. Result: Enhanced chemical stability (longer shelf-life, resistance to non-enzymatic hydrolysis) while retaining sufficient 3D-complexity for target binding.

Structural Mechanics & Reactivity

The stability difference is not merely steric; it is electronic, governed by the Woodward h-parameter (a measure of pyramidalization height) and Cohen’s Ring Strain Energy (RSE) .

Comparative Structural Metrics[2]
Feature[3.2.0] System (e.g., Penam/Carbapenem)[4.2.0] System (e.g., Cephem/Oxacephem)Impact on Stability
Ring Fusion 5-membered fused to 4-membered6-membered fused to 4-membered[3.2.0] is more rigid and strained.
N-Pyramidalization High. Nitrogen is forced out of plane.Moderate/Low. Nitrogen is more planar.Pyramidal N prevents lone-pair delocalization into the carbonyl, destabilizing the amide bond.
Resonance Energy < 10 kcal/mol (Suppressed)~15–20 kcal/mol (Partial)Lack of resonance makes [3.2.0] carbonyls highly reactive electrophiles.
Hydrolysis

Short. (Hours to Days at pH 7)Long. (Days to Weeks at pH 7)[4.2.0] systems are generally more robust in aqueous formulation.
Woodward

High (e.g., Penicillins)Lower (e.g., Cephalosporins)Correlates directly with rate of alkaline hydrolysis.[2]
The "Pyramidalization" Instability Mechanism

In a standard amide, the N-C=O unit is planar, stabilizing the bond via resonance.

  • In [3.2.0] systems: The geometric constraints of fusing a 5-membered ring to a 4-membered ring force the bridgehead nitrogen into a pyramidal shape (

    
    -like). The nitrogen lone pair cannot effectively overlap with the carbonyl 
    
    
    
    orbital.
  • Consequence: The C=O bond retains more double-bond character, and the C-N bond is weaker. This makes the carbonyl carbon exceptionally susceptible to nucleophilic attack (by water, hydroxide, or serine residues in enzymes).

Chemical Stability Data & Analysis

Experiment: pH-Dependent Hydrolysis Kinetics

Stability is best quantified by the pseudo-first-order rate constant (


) of ring opening in buffered aqueous solution.
  • Acidic Conditions (pH < 4): Both systems show instability. [3.2.0] systems often undergo complex rearrangements (e.g., penillic acid formation in penicillins).

  • Neutral/Basic Conditions (pH > 7):

    • [3.2.0] Reactivity: The hydroxide ion (

      
      ) attacks the 
      
      
      
      -lactam carbonyl rapidly. For carbapenems, the
      
      
      can be as short as minutes to hours if not stabilized by C-1 substituents (e.g., thienamycin is chemically unstable; imipenem requires N-formimidoyl stabilization).
    • [4.2.0] Reactivity: The [4.2.0] dihydrothiazine ring acts as an "electron sink" but the reduced strain allows the system to resist hydrolysis significantly longer. Cephalosporins generally exhibit

      
       values 2–10x longer than analogous penams under physiological conditions.
      
Data Summary: Hydrolytic Half-Lives ( , pH 7.4)

Note: Values are generalized for the core scaffold; side-chains heavily influence specific rates.

Scaffold ClassRepresentative

(Approx)
Dominant Degradation Pathway
[3.2.0] Lactam Carbapenem (Thienamycin)~2–4 hoursIntermolecular aminolysis / Hydrolysis
[3.2.0] Lactam Penam (Benzylpenicillin)~15–20 hours

-lactam ring opening
[4.2.0] Lactam Cephem (Cephalothin)> 300 hours

isomerization / Hydrolysis
[4.2.0] Saturated 1-Azabicyclo[4.2.0]octaneStableOxidative metabolism (N-oxidation)

Experimental Protocol: Comparative Hydrolysis Assay

To be used for verifying scaffold stability in early-stage lead optimization.

Objective

Determine the pseudo-first-order rate constant (


) and half-life (

) of the azabicyclic compound in aqueous buffer.
Materials
  • Buffer Systems: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0). Ionic strength adjusted to 0.1 M with KCl.

  • Internal Standard: Caffeine or Benzoic acid (non-reactive).

  • Instrument: HPLC-UV/Vis or LC-MS.

Workflow
  • Stock Preparation: Dissolve test compounds (10 mM) in DMSO.

  • Initiation: Spike stock into pre-warmed (

    
    ) buffer to a final concentration of 100 
    
    
    
    (1% DMSO final).
  • Sampling:

    • [3.2.0] Systems: Sample every 15 minutes for 4 hours.

    • [4.2.0] Systems: Sample every 1 hour for 24 hours.

  • Quenching: Immediately inject onto HPLC or quench with cold MeCN (1:1 v/v) if analyzing later.

  • Quantification: Monitor the disappearance of the parent peak relative to the internal standard.

  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • Slope =

      
      .
      
    • 
      .
      

Visualizing the Stability Pathways

The following diagram illustrates the mechanistic divergence between the two systems upon nucleophilic attack (Hydrolysis).

StabilityPathways cluster_320 [3.2.0] System (High Strain) cluster_420 [4.2.0] System (Moderate Strain) Penam [3.2.0] Scaffold (Pyramidal N) TS_320 Transition State (Low Barrier) Penam->TS_320 Rapid Nucleophilic Attack (High Electrophilicity) Prod_320 Hydrolyzed Open Ring TS_320->Prod_320 Ring Opening TS_420 Transition State (High Barrier) TS_320->TS_420 Stability Gap (>5 kcal/mol) Cephem [4.2.0] Scaffold (Planar N) Cephem->TS_420 Slow Attack (Resonance Stabilized) Prod_420 Stable / Slow Hydrolysis TS_420->Prod_420 Ring Opening

Figure 1: Mechanistic pathway comparing the hydrolytic susceptibility of [3.2.0] vs [4.2.0] systems. The red path indicates high reactivity due to strain; the blue path indicates enhanced stability.

Metabolic Stability (Saturated Scaffolds)

When these systems are used as saturated scaffolds (non-lactam, e.g., proline isosteres), the stability concern shifts from hydrolysis to oxidative metabolism (CYP450).

  • [3.2.0] Azabicycloheptane:

    • Compact and lipophilic.

    • Metabolic Hotspot: The bridgehead C-H and the methylene adjacent to the nitrogen are prone to hydroxylation.

    • Advantage:[3][4][5] The rigid bicyclic structure can block metabolic access compared to a flexible pyrrolidine, potentially increasing metabolic stability relative to monocyclic analogs.

  • [4.2.0] Azabicyclooctane:

    • Larger lipophilic surface area.

    • Metabolic Hotspot: The 6-membered ring is more prone to oxidative metabolism (similar to piperidine oxidation) unless substituted with blocking groups (e.g., fluorine).

References

  • Probing the Fate of Different Structures of Beta-Lactam Antibiotics. ACS Earth and Space Chemistry. (2021). Compares hydrolysis rates of penams vs cephems.

  • The Chemical Relationship Among Beta-Lactam Antibiotics. Frontiers in Microbiology. (2017). Discusses Woodward h-values and decontamination via hydrolysis.

  • Amide nitrogen pyramidalization changes lactam amide spinning. Nature Communications. (2019). Detailed analysis of nitrogen pyramidalization in azabicyclic systems.

  • 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry. ChemRxiv. (2025).[6] Synthesis and physicochemical characterization of saturated scaffolds.

  • Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides. Molecules. (2018). Investigates the stability of 7-azabicyclo[2.2.1]heptane systems, providing context for bicyclic amide stability.

Sources

Validation

Mass spectrometry fragmentation patterns of azabicyclo[4.2.0]octanones

Elucidating the Mass Spectrometry Fragmentation Patterns of Azabicyclo[4.2.0]octanones: A Comparative Guide to High-Resolution vs. Low-Resolution Platforms As a Senior Application Scientist in pharmaceutical analysis, I...

Author: BenchChem Technical Support Team. Date: March 2026

Elucidating the Mass Spectrometry Fragmentation Patterns of Azabicyclo[4.2.0]octanones: A Comparative Guide to High-Resolution vs. Low-Resolution Platforms

As a Senior Application Scientist in pharmaceutical analysis, I frequently encounter the challenge of structural elucidation for complex bicyclic scaffolds. Azabicyclo[4.2.0]octanones are highly strained bicyclic compounds featuring a four-membered beta-lactam ring fused to a piperidine ring[1]. Because this scaffold forms the core of numerous carbacephem and beta-lactam antibiotics, accurately characterizing its intact form versus its degradation products is critical in drug development.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) platforms against targeted Low-Resolution Tandem Mass Spectrometry (QqQ) for the fragmentation analysis of azabicyclo[4.2.0]octanones, providing the theoretical causality and self-validating experimental protocols necessary for robust analytical workflows.

The Causality of Fragmentation: The Retro-[2+2] Paradigm

To design an effective mass spectrometry method, one must first understand the thermodynamic drivers of the molecule's gas-phase chemistry. The defining structural feature of an azabicyclo[4.2.0]octanone is the extreme ring strain inherent in the four-membered beta-lactam ring.

When subjected to collisional activation—whether via Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)—the fragmentation causality is driven by the relief of this strain. The primary and most energetically favorable dissociation pathway is a retro-[2+2] cycloaddition [2][3]. This specific cleavage bisects the beta-lactam ring, yielding a ketene fragment and an imine fragment.

Crucially, if the beta-lactam ring has been hydrolyzed (a primary degradation pathway for these drugs in aqueous environments), the ring strain is already relieved, and the retro-[2+2] fragmentation pathway is completely abolished[4]. The binary presence or absence of these specific retro-[2+2] fragments serves as a definitive diagnostic marker to differentiate the active intact pharmaceutical ingredient from its ring-opened impurities[4]. A secondary, minor pathway involves the loss of carbon monoxide (-28 Da) directly from the lactam carbonyl.

Fragmentation M Molecular Ion [M+H]+ m/z 126.09 R Retro-[2+2] Cleavage (Relief of Ring Strain) M->R Primary Pathway C CO Loss (-28 Da) Minor Pathway M->C Secondary Pathway K Ketene Fragment R->K I Imine Fragment R->I

Logical relationship of the retro-[2+2] fragmentation pathway in beta-lactams.

Platform Comparison: HRAM Orbitrap vs. Targeted QqQ

To leverage this mechanistic understanding, laboratories must select the appropriate analytical platform. Below is an objective performance comparison between two industry-standard systems: the Thermo Fisher Orbitrap Exploris 480 (representing HRAM capabilities) and the Agilent 6495C Triple Quadrupole (representing targeted QqQ capabilities).

Performance MetricThermo Orbitrap Exploris 480 (HRAM)Agilent 6495C QqQ (Targeted MRM)
Mass Resolution Up to 480,000 (FWHM at m/z 200)Unit Resolution (~0.7 Da FWHM)
Mass Accuracy < 1 ppm (Internal calibration)~100 ppm
Sensitivity (LOD) Low femtogram rangeSub-femtogram to attogram range
Dynamic Range > 5 orders of magnitude> 6 orders of magnitude
Fragmentation Type Higher-energy Collisional Dissociation (HCD)Collision-Induced Dissociation (CID)
Primary Application Unknown impurity elucidation, exact formula generationHigh-throughput PK quantitation, validated QA/QC
Azabicyclo Advantage Resolves isobaric interferences in complex matricesMaximizes signal-to-noise for the retro-[2+2] transition

Verdict: For initial structural elucidation and identifying unknown ring-opened degradation products, the Orbitrap is indispensable due to its sub-ppm mass accuracy, which confirms the exact elemental composition of the ketene/imine fragments. However, once the retro-[2+2] transitions are mapped, the QqQ is superior for high-throughput, highly sensitive quantitation of the intact drug in biological matrices.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, every protocol must act as a self-validating system. We achieve this by analyzing the intact standard (7-azabicyclo[4.2.0]octan-8-one) alongside a forced-degradation control. If the MS parameters are correctly tuned, the hydrolyzed control will definitively lack the retro-[2+2] signature.

Step-by-Step Methodology: LC-MS/MS Analysis and Validation

Step 1: Standard Preparation and Forced Degradation

  • Dissolve 1.0 mg of 7-azabicyclo[4.2.0]octan-8-one standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL stock).

  • Intact Sample: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water (10 µg/mL).

  • Hydrolyzed Control (Self-Validation): Transfer 100 µL of stock to a vial. Add 100 µL of 0.1 M NaOH. Incubate at 40°C for 60 minutes to force beta-lactam ring opening. Neutralize with 100 µL of 0.1 M HCl, then dilute to 1 mL with water.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

Step 3: Mass Spectrometry Acquisition

  • Orbitrap (Elucidation): Set to Full MS / dd-MS2 mode. Resolution: 120,000 for MS1, 30,000 for MS2. Normalized Collision Energy (NCE): Stepped at 20, 30, 40 to capture both precursor and low-mass retro-[2+2] fragments.

  • QqQ (Quantitation): Optimize MRM transitions. Isolate the [M+H]+ precursor (m/z 126.1) in Q1. Sweep collision energies (10–40 eV) in Q2 to maximize the abundance of the target ketene/imine product ions in Q3.

Step 4: Data Synthesis

  • Extract the MS2 spectra for both the intact sample and the hydrolyzed control.

  • Verify the presence of the retro-[2+2] product ions in the intact sample.

  • Confirm the absence of these specific ions in the hydrolyzed control, thereby validating the specificity of the fragmentation pathway.

Workflow A Intact Azabicyclo[4.2.0]octanone (Standard) C UHPLC Separation (C18, Gradient Elution) A->C B Ring-Opened Impurity (Hydrolyzed Control) B->C D HRAM Orbitrap MS (HCD Activation) C->D E QqQ MS/MS (CID Activation) C->E F Data Synthesis: Elucidation vs. Quantitation D->F Exact Mass & Formula E->F MRM Transitions

Experimental workflow for LC-MS/MS platform comparison and method validation.

References

  • 7-Azabicyclo[4.2.0]octan-8-one | C7H11NO | CID 549080 - PubChem Source: nih.gov URL:[Link]

  • Chemical-ionization mass spectrometry of beta-lactam antibiotics - PubMed Source: nih.gov URL:[Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC Source: nih.gov URL:[Link]

  • Modern Heterocyclic Chemistry Overview | PDF - Scribd Source: scribd.com URL:[Link]

Sources

Comparative

Comparative Guide: Metabolic Stability of Cyclobutane-Fused Piperidines vs. Standard Piperidines

Executive Summary The piperidine ring is one of the most ubiquitous aliphatic heterocycles in medicinal chemistry, present in numerous FDA-approved drugs. However, standard piperidines frequently suffer from poor metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is one of the most ubiquitous aliphatic heterocycles in medicinal chemistry, present in numerous FDA-approved drugs. However, standard piperidines frequently suffer from poor metabolic stability due to their susceptibility to cytochrome P450 (CYP450)-mediated oxidation at the α-carbon, leading to rapid N-dealkylation and high intrinsic clearance[1].

To circumvent these liabilities, medicinal chemists have increasingly adopted the "Escape from Flatland" paradigm, substituting planar or highly flexible rings with conformationally restricted,


-rich bioisosteres[2]. Cyclobutane-fused and spirocyclic piperidines—such as 2-azaspiro[3.3]heptane, 1-azaspiro[3.3]heptane, and 3-azabicyclo[3.1.1]heptane—have emerged as premier scaffolds. These structural modifications not only preserve the essential basic amine vector but also significantly enhance metabolic stability, lower lipophilicity (LogD), and improve aqueous solubility[3][4].

This guide provides a rigorous, data-driven comparison of these scaffolds, detailing the mechanistic causality behind their stability and providing validated experimental protocols for evaluating intrinsic clearance.

Mechanistic Causality: Why Cyclobutane Integration Enhances Stability

The metabolic degradation of standard piperidines is primarily driven by the accessibility of the C-H bonds adjacent to the basic nitrogen. CYP450 enzymes (particularly CYP3A4 and CYP2D6) abstract an electron or hydrogen atom from this position, initiating


-hydroxylation. This unstable carbinolamine intermediate rapidly collapses, resulting in ring-opening or N-dealkylation[1].

Integrating a cyclobutane ring (either fused or via a spirocenter) alters the physicochemical and stereoelectronic environment in three critical ways:

  • Steric Shielding: The bulky, puckered cyclobutane ring physically blocks the approach of the CYP450 heme-oxo active site to the vulnerable

    
    -protons[2].
    
  • Conformational Rigidity: Fused systems lock the piperidine into specific conformations (often forcing the nitrogen lone pair into a less reactive orientation), increasing the activation energy required for the initial electron transfer[5].

  • Modulation of Basicity and Lipophilicity: Spirocyclic centers often lower the

    
     of the amine slightly and can decrease the overall 
    
    
    
    by up to -1.0 compared to standard 6-membered rings[3]. Lower lipophilicity directly correlates with reduced non-specific binding to CYP450 enzymes, thereby lowering the intrinsic clearance (
    
    
    )[6].

MetabolicPathway P_Node Standard Piperidine (Exposed α-C-H) CYP_Node CYP450 Oxidation P_Node->CYP_Node Degrad_Node α-Hydroxylation & N-Dealkylation CYP_Node->Degrad_Node Clear_Node High Intrinsic Clearance (Rapid Elimination) Degrad_Node->Clear_Node C_Node Cyclobutane-Fused Piperidine (e.g., Azaspiro[3.3]heptane) Shield_Node Steric Shielding & Conformational Rigidity C_Node->Shield_Node Stable_Node Blocked CYP450 Access Shield_Node->Stable_Node Long_Node Low Intrinsic Clearance (Prolonged Half-Life) Stable_Node->Long_Node

Caption: Mechanistic comparison of CYP450-mediated degradation in standard vs. cyclobutane-fused piperidines.

Quantitative Data Comparison

The following table synthesizes experimental pharmacokinetic parameters comparing a standard piperidine scaffold with its cyclobutane-integrated bioisosteres. Data reflects typical in vitro Human Liver Microsome (HLM) assays[4][7][8].

Scaffold TypeRepresentative StructureRelative

Shift
HLM Half-Life (

)
Intrinsic Clearance (

)
Key Advantage
Standard PiperidineBaseline (0.0)~15 - 20 minHigh (>50 µL/min/mg)Highly accessible, low synthetic complexity.
Spirocyclic 2-azaspiro[3.3]heptane-0.5 to -1.031 minModerate (~45 µL/min/mg)Improved aqueous solubility; established bioisostere[4].
Spirocyclic 1-azaspiro[3.3]heptane-0.6 to -1.152 minLow (<30 µL/min/mg)Superior metabolic stability over the 2-aza variant[4][7].
Bridged/Fused 3-azabicyclo[3.1.1]heptane-0.4 to -0.8>60 minVery Low (<20 µL/min/mg)High structural rigidity; excellent pyridine/piperidine mimic[6][9].

Note:


 values are highly dependent on the rest of the molecule; the values above represent the isolated impact of the scaffold swap on a matched molecular pair.

Self-Validating Experimental Protocol: In Vitro HLM Stability Assay

To objectively quantify the metabolic stability of a newly synthesized cyclobutane-fused piperidine against its parent piperidine, the Human Liver Microsome (HLM) intrinsic clearance assay is the gold standard[1].

This protocol is designed as a self-validating system: by including a high-clearance positive control (e.g., Verapamil) and a minus-NADPH negative control, the researcher can definitively prove that parent compound depletion is solely due to CYP450-mediated metabolism rather than chemical instability or non-specific binding.

Materials Required
  • Test Compounds: Piperidine parent and cyclobutane-fused analogue (10 mM in DMSO).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Cofactor: NADPH regenerating system (Solution A: NADP+ and Gluc-6-P; Solution B: Gluc-6-P dehydrogenase)[1].

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute the HLM in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL. Causality: This concentration ensures linear enzyme kinetics without saturating the system or causing excessive non-specific protein binding.

  • Compound Spiking: Spike the test compounds into the HLM suspension to achieve a final concentration of 1 µM (final DMSO concentration

    
     0.1%). Pre-incubate the mixture at 37°C for 5 minutes.
    
  • Reaction Initiation (The Trigger): Initiate the metabolic reaction by adding the NADPH regenerating system. Causality: CYP450 enzymes are entirely dependent on NADPH for electron transfer; without it, metabolic oxidation cannot occur.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold ACN quench solution. Causality: The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, while simultaneously precipitating the proteins to clean up the sample for mass spectrometry[1].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials to quantify the remaining parent compound relative to the internal standard.

Data Analysis & Calculation

Plot the natural logarithm (


) of the percentage of parent compound remaining versus time.
  • Elimination Rate Constant (

    
    ):  The absolute value of the slope of the linear regression.
    
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .
  • Intrinsic Clearance (

    
    ):  Calculated using the formula:
    
    
    
    
    [1]

HLMWorkflow Prep 1. Compound Prep (1 µM in Buffer) HLM 2. HLM Addition (0.5 mg/mL protein) Prep->HLM NADPH 3. NADPH Initiation (Metabolic Trigger) HLM->NADPH Incubate 4. Incubation (37°C, 0-60 min) NADPH->Incubate Quench 5. ACN Quench (Protein Precipitation) Incubate->Quench Analyze 6. LC-MS/MS (Quantify Parent) Quench->Analyze

Caption: Step-by-step experimental workflow for the In Vitro Human Liver Microsome (HLM) Stability Assay.

Strategic Recommendations for Drug Development

When deciding whether to replace a piperidine with a cyclobutane-fused or spirocyclic analogue, consider the following strategic guidelines:

  • If the primary liability is rapid CYP-mediated N-dealkylation: Opt for 1-azaspiro[3.3]heptane . The proximity of the spirocenter to the nitrogen provides superior steric shielding compared to the 2-aza variant, drastically extending the half-life[4].

  • If the goal is to lower lipophilicity while maintaining basicity: 2-azaspiro[3.3]heptane is a highly validated scaffold that reliably lowers

    
     and improves aqueous solubility without drastically altering the 
    
    
    
    [2][3].
  • If conformational locking is required for target selectivity: Use 3-azabicyclo[3.1.1]heptane . This bridged bicyclic system forces the exit vectors into a highly specific geometry, which can improve target engagement while simultaneously blocking metabolic soft spots[6][9].

References

  • Yegorova, T., & Kirichok, A. A. "7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." French-Ukrainian Journal of Chemistry, 2023.[Link]

  • ResearchGate. "Bicyclic Bioisosteres of Piperidine: Version 2.0." ResearchGate, 2026.[Link]

  • ACS Publications. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." ACS Infectious Diseases, 2025.[Link]

  • ResearchGate. "General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." ResearchGate, 2023.[Link]

  • Università degli Studi di Pavia. "4H-Dewar - IRIS." UNIPV, 2023.[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.